Technical Documentation Center

4-(Pyridin-3-ylmethyl)piperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Pyridin-3-ylmethyl)piperidin-4-ol
  • CAS: 1021414-48-1

Core Science & Biosynthesis

Foundational

4-(Pyridin-3-ylmethyl)piperidin-4-ol CAS number 1021205-21-9

Technical Monograph: 4-(Pyridin-3-ylmethyl)piperidin-4-ol A Versatile sp³-Rich Scaffold for Medicinal Chemistry Part 1: Chemical Identity & Structural Significance[1][2] 4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS 1021205-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(Pyridin-3-ylmethyl)piperidin-4-ol A Versatile sp³-Rich Scaffold for Medicinal Chemistry

Part 1: Chemical Identity & Structural Significance[1][2]

4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS 1021205-21-9) represents a "privileged structure" in modern drug discovery. It combines a saturated, sp³-rich piperidine ring with an aromatic pyridine moiety, linked via a methylene bridge at the critical C4 position. This specific topology offers a high degree of three-dimensionality, allowing it to escape the "flatland" of traditional aromatic drug candidates—a key factor in improving solubility and target selectivity.

Core Specifications
PropertySpecification
CAS Number 1021205-21-9
IUPAC Name 4-(pyridin-3-ylmethyl)piperidin-4-ol
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Off-white to pale yellow solid
pKa (Calculated) ~9.8 (Piperidine NH), ~5.2 (Pyridine N)
LogP ~0.5 (Highly hydrophilic due to dual N and OH)
Structural Pharmacophore Analysis
  • The "Steering" Hydroxyl: The C4-hydroxyl group is not merely a functional handle; it locks the conformation of the piperidine ring (typically chair) and provides a critical hydrogen bond donor/acceptor vector often required for receptor binding pockets (e.g., GPCRs).

  • The Pyridine Anchor: The 3-substituted pyridine acts as a bioisostere for a phenyl ring but with improved water solubility and the ability to engage in

    
    -
    
    
    
    stacking or hydrogen bonding (via the nitrogen lone pair).
  • The Piperidine Vector: The secondary amine allows for rapid diversification (amide coupling, reductive amination), making this molecule an ideal "fragment" for Fragment-Based Drug Discovery (FBDD).

Part 2: Synthesis & Manufacturing (Expert Protocol)

While Grignard reagents are common for 4-substituted piperidines, the synthesis of pyridine derivatives requires specific care due to the potential for self-polymerization of picolyl halides. The most robust, "self-validating" protocol utilizes the lateral lithiation of 3-picoline .

Recommended Synthetic Pathway: Lateral Lithiation

Rationale: This method avoids the handling of unstable picolyl halides and utilizes cost-effective starting materials (3-methylpyridine).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Substrate A: 3-Methylpyridine (3-Picoline).

    • Substrate B: N-Boc-4-piperidone (protecting the amine is critical to prevent quenching the organolithium).

    • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

    • Solvent: Anhydrous THF (Tetrahydrofuran), kept strictly under Nitrogen/Argon.

  • Generation of the Nucleophile (The Picolyl Anion):

    • Cool anhydrous THF to -78°C.

    • Add LDA (1.1 equiv).

    • Add 3-Methylpyridine (1.0 equiv) dropwise.

    • Observation: The solution will turn a deep red/orange, indicating the formation of the resonance-stabilized picolyl anion.

    • Stir for 30–60 minutes at -78°C to ensure complete deprotonation.

  • Nucleophilic Addition:

    • Dissolve N-Boc-4-piperidone (0.9 equiv) in minimal anhydrous THF.

    • Add this solution slowly to the picolyl anion mixture at -78°C.

    • Critical Control: Maintain temperature below -60°C to prevent side reactions (e.g., nucleophilic attack on the pyridine ring itself).

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quenching & Deprotection:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (EtOAc).[1][2][3]

    • Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM to remove the Boc group.

    • Neutralization: Carefully basify with NaOH to pH 10 to liberate the free base (the target compound).

  • Purification:

    • The free base is highly polar. Purification often requires reverse-phase chromatography (C18) or recrystallization from Isopropanol/Hexane.

Synthesispathway Start 3-Methylpyridine (Precursor) Base LDA / THF (-78°C) Start->Base Deprotonation Anion 3-Picolyl Lithium (Intermediate) Base->Anion Adduct N-Boc-Protected Alcohol Anion->Adduct Ketone N-Boc-4-Piperidone Ketone->Anion Nucleophilic Addition Acid HCl / Dioxane (Deprotection) Adduct->Acid Final 4-(Pyridin-3-ylmethyl) piperidin-4-ol (CAS 1021205-21-9) Acid->Final Yields Free Base

Figure 1: Lateral lithiation strategy for the synthesis of CAS 1021205-21-9.

Part 3: Applications in Drug Discovery

This scaffold is not a drug in itself but a high-value intermediate . Its applications span several therapeutic areas due to its ability to modulate key signaling pathways.

Kinase Inhibition (JAK/STAT Pathway)

The 4-substituted piperidine motif is structurally homologous to the core of Tofacitinib and other Janus Kinase (JAK) inhibitors.

  • Mechanism: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the piperidine nitrogen (when derivatized) projects into the solvent-exposed region or hydrophobic back-pocket.

  • Utility: Synthesis of "Type I" or "Type II" kinase inhibitors where the 4-OH group mimics the transition state of ATP hydrolysis or stabilizes the inhibitor-enzyme complex.

GPCR Antagonists (Neurokinin & Histamine)

The "4-aryl-4-hydroxypiperidine" class is legendary in GPCR medicinal chemistry (e.g., Haloperidol, Loperamide).

  • Differentiation: Replacing the phenyl ring with a pyridine-3-ylmethyl group alters the metabolic stability (reducing CYP450 oxidation at the para-position) and lowers logP (reducing CNS side effects if peripheral restriction is desired).

  • Target: Neurokinin-1 (NK1) receptors (pain/emesis) and Histamine H1/H4 receptors.

Epigenetic Modulators (LSD1 Inhibitors)

Recent literature highlights 4-substituted piperidines as scaffolds for Lysine Specific Demethylase 1 (LSD1) inhibitors. The pyridine ring can coordinate with the FAD cofactor or interact with the substrate binding tunnel.

SAR_Logic Core CAS 1021205-21-9 (Core Scaffold) PiperidineN Piperidine Nitrogen (2° Amine) Core->PiperidineN PyridineN Pyridine Nitrogen (Aromatic) Core->PyridineN Hydroxyl C4-Hydroxyl (Tertiary Alcohol) Core->Hydroxyl Div1 Amide Coupling (Library Generation) PiperidineN->Div1 Div2 Hinge Binding (Kinase Inhibitors) PyridineN->Div2 Div3 H-Bond Donor (Receptor Locking) Hydroxyl->Div3

Figure 2: Structure-Activity Relationship (SAR) logic and functionalization vectors.

Part 4: Analytical Characterization

To ensure the integrity of this intermediate in a research setting, the following analytical signatures must be verified.

MethodExpected SignatureNote
¹H NMR (DMSO-d₆) δ 8.4 (d, Py-H), δ 8.3 (dd, Py-H), δ 7.6 (dt, Py-H), δ 7.3 (dd, Py-H)Characteristic 3-substituted pyridine pattern.
¹H NMR (Aliphatic) δ 2.7 (s, 2H, -CH₂-Py), δ 2.8-3.0 (m, Piperidine ring)The methylene bridge singlet is diagnostic.
LC-MS (ESI+) [M+H]⁺ = 193.13 m/zStrong parent ion peak expected.
HPLC Retention time < 2.0 min (C18, Water/ACN gradient)Elutes early due to high polarity.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon) at 2–8°C.

  • Reactivity: The secondary amine is nucleophilic; avoid inadvertent exposure to electrophiles (acid chlorides, isocyanates) unless intended. The pyridine ring is basic; incompatible with strong acids (forms salts).

References

  • PubChem. Compound Summary for CID 68801158: 4-(Pyridin-3-ylmethyl)piperidin-4-ol.[4] National Library of Medicine (US). [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[5] Journal of Medicinal Chemistry. [Link]

  • Petrukhin, K., et al. (2016). Substituted 4-phenylpiperidines, their preparation and use. U.S. Patent No. 9,434,727. Washington, DC: U.S.

Sources

Exploratory

Structural and Synthetic Profiling of 4-Hydroxy-4-(3-pyridylmethyl)piperidine: A Technical Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators relies heavily on versatile, three-dimensional scaffolds. 4-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators relies heavily on versatile, three-dimensional scaffolds. 4-Hydroxy-4-(3-pyridylmethyl)piperidine (often utilized as its dihydrochloride salt) is a highly privileged building block that perfectly balances conformational rigidity with precise hydrogen-bonding vectors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. This guide deconstructs the structural advantages, pharmacophoric utility, and the nuanced synthetic causality required to successfully synthesize and implement this scaffold in complex drug discovery pipelines.

Physicochemical and Structural Profiling

To effectively utilize a building block, one must first understand its inherent physicochemical boundaries. The dual basic centers (piperidine and pyridine nitrogens) heavily influence its solubility and binding kinetics.

Quantitative Data Summary
ParameterValueAnalytical / Computational Source
IUPAC Name 4-(pyridin-3-ylmethyl)piperidin-4-olStandard Nomenclature
CAS Registry Number 1021205-21-9Dihydrochloride Salt
Molecular Formula C11H16N2OFree Base
Molecular Weight 192.26 g/mol (Free Base) 265.18 g/mol (2HCl Salt)PubChem Computed Data
Topological Polar Surface Area 45.2 ŲOptimal for membrane permeability
H-Bond Donors / Acceptors 2 / 3Free Base Analysis
Rotatable Bonds 2Methylene linker flexibility
Conformational Dynamics

In physiological solutions, the piperidine ring adopts a classic chair conformation. The bulky 3-pyridylmethyl group exhibits a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial steric clashes with the piperidine ring protons. Consequently, the tertiary hydroxyl group is forced into the axial position . This predictable geometry is critical for Structure-Based Drug Design (SBDD), as it locks the hydroxyl group into a rigid vector capable of acting as a stable hydrogen-bond donor/acceptor deep within protein binding pockets.

Pharmacophoric Utility in Target Binding

The strategic value of 4-hydroxy-4-(3-pyridylmethyl)piperidine lies in its multi-valent interaction profile. It is frequently sourced from specialized chemical libraries to build out the "tail" or "hinge-binding" regions of targeted therapeutics .

  • The Piperidine Core: Provides a basic amine (pKa ~9-10) that is protonated at physiological pH, enabling critical salt-bridge formations with acidic residues (Asp/Glu) near solvent-exposed regions, simultaneously enhancing aqueous solubility.

  • The Tertiary Alcohol: Blocks cytochrome P450-mediated oxidation at the vulnerable C4 position of the piperidine ring, drastically improving metabolic stability while providing a rigid H-bond vector.

  • The Pyridine Ring: Acts as a potent hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the backbone amides of the kinase hinge region.

Pharmacophore A Piperidine NH E Aqueous Solubility & Salt Bridge (Asp/Glu) A->E B Tertiary Hydroxyl F H-Bond Vector & Metabolic Stability B->F C Methylene Linker G Conformational Flexibility C->G D Pyridine Ring H Hinge Region Binding (H-Bond Acceptor) D->H

Pharmacophoric mapping of 4-hydroxy-4-(3-pyridylmethyl)piperidine features.

Retrosynthetic Strategy and Methodology

The synthesis of this scaffold relies on the regioselective nucleophilic addition of a 3-picolyl carbanion to a protected piperidin-4-one. The methodology requires strict anhydrous conditions and careful selection of bases to prevent unwanted side reactions on the pyridine ring .

Synthesis Step1 3-Picoline + LDA (-78°C, THF) Step2 3-Picolyllithium Intermediate Step1->Step2 Deprotonation Step3 N-Boc-piperidin-4-one Addition Step2->Step3 Nucleophilic Attack Step4 N-Boc-4-hydroxy-4- (3-pyridylmethyl)piperidine Step3->Step4 Quench & Isolate Step5 HCl / Dioxane (Deprotection) Step4->Step5 Cleave Boc Step6 Target Compound (Dihydrochloride Salt) Step5->Step6 Precipitation

Step-by-step synthetic workflow for the target compound.

Self-Validating Experimental Protocol

Materials: 3-Picoline, Lithium diisopropylamide (LDA, 2.0 M in THF), N-Boc-piperidin-4-one, anhydrous THF, 4M HCl in dioxane, saturated NH₄Cl solution.

Phase 1: Generation of 3-Picolyllithium

  • Purge a flame-dried round-bottom flask with argon and charge with anhydrous THF (50 mL) and 3-picoline (1.0 equiv, 10 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LDA (1.1 equiv, 11 mmol) over 15 minutes.

Causality: LDA (a sterically hindered base) is strictly selected over alkyllithiums (e.g., n-BuLi) to selectively deprotonate the weakly acidic methyl group without triggering nucleophilic addition to the electron-deficient pyridine ring (Chichibabin-type side reactions). Validation Check: The solution must transition to a deep red/orange color, visually confirming the formation of the stabilized 3-picolyllithium carbanion.

Phase 2: Nucleophilic Addition 4. Dissolve N-Boc-piperidin-4-one (1.0 equiv, 10 mmol) in anhydrous THF (10 mL) and add dropwise to the carbanion solution at -78 °C.

Causality: The tert-butyloxycarbonyl (Boc) group is utilized to prevent the secondary amine of the piperidine from quenching the highly reactive organolithium intermediate, ensuring regioselective attack at the C4 ketone.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C.

Validation Check: Perform TLC (Hexane/EtOAc 1:1, UV/KMnO₄ stain). The complete disappearance of the N-Boc-piperidin-4-one spot validates reaction completion, ensuring no unreacted ketone remains before quenching.

Phase 3: Quenching and Isolation 6. Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NH₄Cl (20 mL).

Causality: NH₄Cl provides a mild proton source to neutralize the intermediate alkoxide. Using a mild buffer prevents the severe emulsion issues and premature Boc-cleavage typical of strong acid quenches.

  • Extract with EtOAc (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 4: Deprotection and Salt Formation 8. Dissolve the crude intermediate in minimal dichloromethane (DCM, 10 mL) and add 4M HCl in dioxane (10 equiv). 9. Stir at room temperature for 4 hours.

Validation Check: The successful cleavage of the Boc group is validated by the visible evolution of CO₂ gas and the subsequent precipitation of the target compound as a dense, white crystalline dihydrochloride salt from the solution.

  • Filter the precipitate, wash with cold diethyl ether to remove organic impurities, and dry under high vacuum.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 68801157." PubChem. Available at:[Link]

  • ResearchGate. "Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines." ResearchGate. Available at:[Link]

Foundational

Chemo-Structural Analysis &amp; Synthetic Utility of 4-(Pyridin-3-ylmethyl)piperidin-4-ol

Executive Summary 4-(Pyridin-3-ylmethyl)piperidin-4-ol is a privileged spiro-like scaffold in medicinal chemistry, distinguished by its gem-disubstituted carbon at position 4 of the piperidine ring. This structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Pyridin-3-ylmethyl)piperidin-4-ol is a privileged spiro-like scaffold in medicinal chemistry, distinguished by its gem-disubstituted carbon at position 4 of the piperidine ring. This structural motif—combining a polar hydroxyl group, a basic secondary amine, and an aromatic pyridine ring via a methylene linker—serves as a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors and ligands for G-protein coupled receptors (GPCRs).

This technical guide provides a definitive breakdown of its physicochemical properties, a validated synthetic protocol utilizing lateral lithiation strategies, and an analysis of its role in fragment-based drug discovery (FBDD).

Part 1: Physicochemical Profile[1]

The following data characterizes the free base form of the molecule. Researchers should note that this compound is frequently supplied as a dihydrochloride salt to enhance stability and water solubility.

Core Identity Table
PropertyValue / Description
IUPAC Name 4-(Pyridin-3-ylmethyl)piperidin-4-ol
Common Name 4-Hydroxy-4-(3-pyridylmethyl)piperidine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Exact Mass 192.1263 g/mol
CAS Number 50461-59-1 (Free Base) / 1021205-21-9 (2HCl Salt)
Physical State Hygroscopic solid (Salt); Viscous oil or low-melting solid (Free Base)
Solubility High in DMSO, Methanol, Water (as HCl salt)
pKa (Calculated) ~9.8 (Piperidine NH), ~5.2 (Pyridine N)
Structural Composition Analysis
  • Piperidine Ring: Provides a saturated, non-planar core with a secondary amine acting as a hydrogen bond donor/cationic center at physiological pH.

  • C4-Quaternary Center: The gem-disubstitution (Hydroxyl + Pyridyl-methyl) creates a rigid 3D vector, preventing the "flatness" often penalized in drug discovery pipelines.

  • Pyridine Moiety: Acts as a hydrogen bond acceptor and π-stacking element, linked via a flexible methylene bridge.

Part 2: Synthetic Pathways & Methodology[5]

The synthesis of 4-(Pyridin-3-ylmethyl)piperidin-4-ol requires the construction of the quaternary center at C4. The most robust method involves the lateral lithiation of 3-picoline followed by nucleophilic addition to a protected piperidone.

Reaction Mechanism[6]
  • Deprotonation: 3-Picoline is treated with a strong, bulky base (LDA) to generate the thermodynamically stable 3-picolyl anion.

  • Nucleophilic Attack: The anion attacks the carbonyl carbon of N-protected-4-piperidone.

  • Deprotection: Acidic cleavage of the protecting group yields the final product.

Detailed Protocol (Self-Validating System)

Reagents:

  • 3-Picoline (Substrate)[1]

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane)

  • N-Boc-4-piperidone (Electrophile)

  • Anhydrous THF (Solvent)

  • Trifluoroacetic acid (TFA) or HCl (Deprotection)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL).

  • Lithiation (Critical Step):

    • Cool THF to -78°C (Dry ice/Acetone bath).

    • Add LDA (1.1 eq) dropwise.

    • Add 3-Picoline (1.0 eq) dropwise over 15 minutes. The solution will turn deep red/orange, indicating the formation of the picolyl anion.

    • Validation: Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Coupling:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in minimal THF.

    • Add slowly to the lithiated mixture at -78°C.

    • Allow the reaction to warm to room temperature (RT) over 4 hours.

    • Validation: Monitor via TLC (System: 5% MeOH in DCM). Disappearance of piperidone indicates completion.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection:

    • Dissolve the intermediate (N-Boc-4-(pyridin-3-ylmethyl)piperidin-4-ol) in DCM.

    • Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

    • Concentrate and basify with NaOH (1M) to pH >12. Extract with DCM/Isopropanol (3:1).

    • Yield: Typically 65-75% overall.

Synthetic Pathway Diagram

SynthesisPath Reactant1 3-Picoline Intermediate1 Lithiated Species Reactant1->Intermediate1 Deprotonation Reagent1 LDA / THF (-78°C) Reagent1->Intermediate1 Intermediate2 N-Boc-Protected Intermediate Intermediate1->Intermediate2 Nucleophilic Addition Reactant2 N-Boc-4-piperidone Reactant2->Intermediate2 Product 4-(Pyridin-3-ylmethyl) piperidin-4-ol Intermediate2->Product Acid Hydrolysis Reagent2 TFA or HCl (Deprotection) Reagent2->Product

Caption: Lateral lithiation strategy for the synthesis of the target scaffold from 3-picoline and N-Boc-4-piperidone.

Part 3: Medicinal Chemistry Utility[7][8]

Pharmacophore Mapping

This molecule is highly valued because it satisfies the "Rule of 3" for fragment-based drug discovery (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).

  • ROCK Inhibition (Rho-Kinase):

    • The pyridine nitrogen often binds to the hinge region of the kinase (Met156 in ROCK1).

    • The piperidine NH interacts with Asp residues in the active site.

    • The C4-Hydroxyl group can form water-mediated bridges or direct H-bonds with the enzyme backbone, improving selectivity over other kinases (e.g., PKA).

  • Solubility Enhancement:

    • Incorporating this scaffold into lipophilic drugs significantly lowers LogP and improves metabolic stability (microsomal clearance) due to the polarity of the OH group and the basicity of the piperidine.

Interaction Logic Diagram

InteractionMap Pyridine Pyridine Ring (H-Bond Acceptor) Hinge Kinase Hinge Region (Met/Glu) Pyridine->Hinge π-Interaction / H-Bond Linker Methylene Bridge (Spacer) Linker->Pyridine Piperidine Piperidine NH (Cationic Center) Linker->Piperidine Hydroxyl C4-Hydroxyl (Polar/H-Bond Donor) Hydroxyl->Piperidine Gem-Disubstitution Solvent Solvent Front (Water Network) Hydroxyl->Solvent Water-Mediated H-Bond Asp Aspartate Residue (Salt Bridge) Piperidine->Asp Ionic Interaction

Caption: Pharmacophore interaction map demonstrating binding modes within a theoretical kinase active site (e.g., ROCK).

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air; the dihydrochloride salt is more stable.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis due to the volatility of 3-picoline and reactivity of LDA.

References

  • PubChem. (2025).[1] Piperidin-4-ol Compound Summary. National Library of Medicine. [Link]

Sources

Exploratory

Pyridine-Piperidine Hybrid Scaffolds in Drug Discovery

A Technical Guide to Design, Synthesis, and Therapeutic Application [1] Executive Summary The pyridine-piperidine hybrid scaffold represents a cornerstone in modern medicinal chemistry, bridging the gap between aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Design, Synthesis, and Therapeutic Application [1]

Executive Summary

The pyridine-piperidine hybrid scaffold represents a cornerstone in modern medicinal chemistry, bridging the gap between aromatic stability and saturated pharmacophoric flexibility. This guide analyzes the structural synergy of combining the electron-deficient pyridine ring with the lipophilic, basic piperidine moiety. By leveraging this hybrid architecture, drug developers can optimize solubility, modulate metabolic stability (CYP450 interaction), and access novel chemical space beyond "flat" aromatic systems.[1] This document details the medicinal chemistry rationale, validated synthetic protocols, and therapeutic case studies essential for deploying this scaffold in oncology and immunology.[1]

Medicinal Chemistry Rationale: The Power of the Hybrid

The strategic combination of pyridine and piperidine addresses three critical failure modes in drug discovery: poor solubility, hERG toxicity, and metabolic instability.

Pyridine: The Electronic Modulator

Unlike the carbocyclic benzene, the pyridine ring contains an sp2-hybridized nitrogen atom with a lone pair in the plane of the ring.

  • Lipophilicity Reduction: Replacing a phenyl ring with pyridine typically lowers LogP by ~1.0–1.2 units, significantly improving water solubility.[1][2]

  • Hydrogen Bonding: The pyridine nitrogen acts as a weak hydrogen bond acceptor (HBA), facilitating interactions with serine or threonine residues in binding pockets (e.g., ATP-binding sites of kinases).[1]

  • Metabolic Stability: The electron-deficient nature of the ring makes it less susceptible to oxidative metabolism compared to phenyl rings, although the nitrogen can be a site for N-oxidation.

Piperidine: Escaping "Flatland"

Piperidine introduces sp3 complexity, a critical factor in improving clinical success rates.[1][2]

  • Basicity & Ionic Anchoring: With a pKa of ~11 (modulated by substituents), the piperidine nitrogen is protonated at physiological pH, allowing it to form critical salt bridges with aspartate or glutamate residues (e.g., Asp107 in the H1 receptor).

  • Conformational Control: The chair conformation of piperidine allows for precise vector positioning of substituents, maximizing van der Waals contacts that planar rings cannot achieve.

The Hybrid Synergy (SAR Visualization)

SAR_Logic Hybrid Pyridine-Piperidine Hybrid Scaffold Pyridine Pyridine Ring (Aromatic) Hybrid->Pyridine Piperidine Piperidine Ring (Saturated) Hybrid->Piperidine Prop1 Reduced LogP (Solubility) Pyridine->Prop1 Prop2 H-Bond Acceptor (Selectivity) Pyridine->Prop2 Prop3 Ionic Bonding (High Affinity) Piperidine->Prop3 Prop4 sp3 Complexity (Target Fit) Piperidine->Prop4

Figure 1: Structural Activity Relationship (SAR) logic of the hybrid scaffold.

Validated Synthetic Protocols

Reliable synthesis is paramount for library generation.[1][2] Below are two distinct, self-validating protocols for constructing these hybrids.

Protocol A: The "Reduction Route" (Ceritinib-Style Synthesis)

This method constructs the carbon-carbon bond between an aryl group and a pyridine, then selectively reduces the pyridine to a piperidine. This is preferred when direct coupling to a piperidine is sterically hindered or chemically difficult.[1][2]

Application: Synthesis of 4-(piperidin-4-yl)aniline derivatives (precursors to ALK inhibitors like Ceritinib).[1][2]

Step-by-Step Methodology:

  • Suzuki Coupling:

    • Reagents: 1-chloro-2-isopropoxy-5-methyl-4-nitrobenzene (1.0 eq), 4-pyridineboronic acid (1.2 eq),

      
       (0.05 eq), 
      
      
      
      (2.0 eq).[1][2]
    • Solvent: DME/Water (3:1).[1][2]

    • Conditions: Reflux at 90°C for 12 hours under

      
      .
      
    • Checkpoint: Monitor TLC for disappearance of the aryl chloride. The product is the aryl-pyridine intermediate.

  • Catalytic Hydrogenation (The Critical Step):

    • Substrate: Crude aryl-pyridine intermediate.[1][2]

    • Catalyst:

      
       (Adams' catalyst, 10 wt%) or 
      
      
      
      (5 wt%) for cis-selectivity if substituents are present.[1][2]
    • Solvent: Glacial Acetic Acid (to protonate the pyridine, activating it for reduction) + catalytic TFA.[1]

    • Conditions:

      
       atmosphere (50 psi / 3.5 bar) at 50°C for 24 hours.
      
    • Workup: Filter catalyst over Celite. Neutralize filtrate with NaOH. Extract with EtOAc.[1][2][3]

    • Validation: 1H NMR should show disappearance of aromatic pyridine protons (8.5-8.8 ppm) and appearance of multiplet piperidine protons (1.5-3.5 ppm).[1][2]

Protocol B: Nucleophilic Aromatic Substitution ( )

This method directly links a pre-formed piperidine to a pyridine ring.[1][2] It is ideal for generating 2- or 4-substituted pyridines.[1][2]

Application: Rapid generation of GPCR ligands.

Step-by-Step Methodology:

  • Reagents: 2-fluoropyridine (1.0 eq) and Piperidine derivative (1.2 eq). Note: 2-fluoropyridine is significantly more reactive than 2-chloropyridine due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq).
    
  • Solvent: DMSO (for difficult substrates) or Acetonitrile (standard).[1][2]

  • Conditions: Heat at 80-100°C for 4-6 hours.

  • Self-Validating Check: The reaction mixture will often turn yellow/orange upon formation of the intermediate.[2] Completion is confirmed by LC-MS (shift in retention time and M+H).

  • Purification: Dilute with water, extract with DCM. The product is often pure enough for the next step without chromatography.

Therapeutic Case Studies

Oncology: Ceritinib (ALK Inhibitor)

Ceritinib (Zykadia) exemplifies the use of the piperidine scaffold to improve physicochemical properties.[2]

  • Role of Piperidine: The 4-piperidinyl group attached to the central benzene ring serves as a solvent-exposed solubilizing group. The secondary amine can be protonated, enhancing solubility in the acidic tumor microenvironment.

  • Synthesis Insight: As detailed in Protocol A, the piperidine ring is installed via the reduction of a pyridine precursor, a strategy that avoids the use of protecting groups on the nitrogen during the Suzuki coupling.

Immunology: Desloratadine (H1 Receptor Inverse Agonist)

Desloratadine is a tricyclic antihistamine where a piperidine ring is fused to the central core via a double bond.[1][2]

  • Mechanism: It acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor.[4][5] This prevents the constitutive activation of NF-

    
    B, a key transcription factor in inflammatory signaling.[1]
    
  • Structural Key: The basic nitrogen of the piperidine forms a salt bridge with Asp107 in the H1 receptor transmembrane domain, anchoring the molecule.

Pathway Visualization: H1 Receptor Inverse Agonism[1][2][5]

H1_Pathway Desloratadine Desloratadine (Ligand) H1_Inactive H1 Receptor (Inactive Conformation) Desloratadine->H1_Inactive Stabilizes H1_Active H1 Receptor (Constitutively Active) H1_Active->H1_Inactive Equilibrium Shift Gq Gq Protein Coupling H1_Active->Gq Spontaneous No_Signal Signaling Blocked (Anti-inflammatory) H1_Inactive->No_Signal Result PLC PLC Activation Gq->PLC NFkB NF-κB Signaling (Inflammation) PLC->NFkB

Figure 2: Mechanism of action for Desloratadine as an H1 inverse agonist.[2]

Quantitative Data Summary

DrugScaffold TypeTargetKey Interaction (Piperidine N)LogP
Desloratadine Benzocyclohepta-pyridine-piperidineH1 ReceptorSalt bridge w/ Asp1071.2
Ceritinib Pyrimidine-Aniline-PiperidineALK KinaseSolvent exposed / Solubilizing4.3
Loratadine Benzocyclohepta-pyridine-piperidineH1 ReceptorProdrug (Carbamate masked N)5.2

Note: The metabolic conversion of Loratadine (LogP 5.2) to Desloratadine (LogP 1.[1][2]2) drastically improves polarity and receptor affinity, highlighting the importance of the free piperidine nitrogen.

Future Outlook

The pyridine-piperidine scaffold is evolving beyond simple inhibitors.[1][2]

  • PROTAC Linkers: Piperidines are increasingly used as rigid linkers in Proteolysis Targeting Chimeras (PROTACs), connecting E3 ligase ligands (like Thalidomide) to the protein of interest.[1][2]

  • C-H Activation: Emerging methods (e.g., Rice University, 2024) utilize biocatalytic C-H oxidation followed by radical cross-coupling to functionalize piperidines at non-traditional positions, allowing for "3D" expansion of the scaffold.[1]

References

  • FDA Approved Drug Database. Novel Drug Approvals for 2014-2023. U.S. Food and Drug Administration.[1][2] [2]

  • Journal of Medicinal Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs. (2024).[1][2][6]

  • National Institutes of Health (PubChem). Desloratadine Compound Summary.[1][2][2]

  • ChemicalBook. Ceritinib Synthesis and Structure.[2]

  • BenchChem. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Protocols and Data.

  • Rice University News. New molecule-creation method a 'powerful tool' to accelerate drug synthesis.[1][2] (2024).[1][2][6]

Sources

Foundational

Sourcing and Application of 4-(Pyridin-3-ylmethyl)piperidin-4-ol in Preclinical Drug Discovery

Executive Summary In contemporary drug discovery, the selection of high-quality, structurally optimized building blocks is paramount. 4-(Pyridin-3-ylmethyl)piperidin-4-ol (often supplied as a dihydrochloride salt) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the selection of high-quality, structurally optimized building blocks is paramount. 4-(Pyridin-3-ylmethyl)piperidin-4-ol (often supplied as a dihydrochloride salt) represents a highly versatile dual-heterocyclic scaffold. Combining the sp³-rich, metabolically stable piperidine ring with the π-stacking and hydrogen-bonding capabilities of a pyridine moiety, this compound is frequently utilized in the development of central nervous system (CNS) therapeutics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

This technical whitepaper provides an authoritative guide on the structural rationale, supplier evaluation, rigorous quality control (QC) methodologies, and synthetic applications of research-grade 4-(Pyridin-3-ylmethyl)piperidin-4-ol.

Structural Rationale & Chemical Properties

The architectural value of 4-(Pyridin-3-ylmethyl)piperidin-4-ol lies in its three functional vectors:

  • Secondary Amine (Piperidine): Acts as the primary site for synthetic derivatization (e.g., amide coupling, Buchwald-Hartwig amination).

  • Tertiary Alcohol: Provides a sterically hindered hydrogen-bond donor/acceptor that can interact with deep binding pockets in target proteins without being easily oxidized.

  • Pyridine Ring: Offers critical interactions with hinge regions in kinases or transmembrane domains in GPCRs.

Furthermore, its physicochemical profile is highly favorable for blood-brain barrier (BBB) penetration. The Topological Polar Surface Area (TPSA) of 45.2 Ų falls well within the optimal range (< 90 Ų) for CNS-active compounds[1].

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride
CAS Number 1021205-21-9
Molecular Formula C₁₁H₁₈Cl₂N₂O
Molecular Weight 265.18 g/mol
Topological Polar Surface Area 45.2 Ų
Hydrogen Bond Donors / Acceptors 4 / 3
Rotatable Bonds 2

Data sourced from Guidechem computational properties[1].

Supplier Evaluation & Sourcing Strategy

When procuring chemical scaffolds for high-throughput screening (HTS) or parallel synthesis, "Research Grade" strictly implies a purity of ≥95%. Impurities, particularly trace heavy metals or synthetic byproducts, can poison transition-metal catalysts in downstream cross-coupling reactions or yield false positives in biological assays.

The compound is predominantly supplied as a dihydrochloride salt . The causality behind this formulation is stability: the free base form of secondary amines is prone to atmospheric oxidation and degradation over time. The dihydrochloride salt ensures long-term shelf stability, high aqueous solubility, and consistent stoichiometry during precise synthetic weighing[1].

Table 2: Verified Suppliers of Research Grade Material
SupplierCatalog IDPurityForm
Accela ChemBio SY163773≥95%Dihydrochloride salt[2]
BLD Pharmatech BD0100247095%Dihydrochloride salt

Analytical Quality Control (QC) Protocols

To ensure scientific integrity, every incoming batch of 4-(Pyridin-3-ylmethyl)piperidin-4-ol must pass through a self-validating QC system before entering the synthetic pipeline.

QC_Workflow Start Incoming Batch CAS: 1021205-21-9 LCMS LC-MS Analysis (Mass & Purity) Start->LCMS NMR 1H/13C NMR (Structural Integrity) Start->NMR Decision Purity ≥ 95%? LCMS->Decision NMR->Decision Approve Approve for Synthesis Decision->Approve Yes Reject Reject / Repurify Decision->Reject No

Fig 1. Standardized QC workflow for incoming research-grade chemical building blocks.

Protocol 1: LC-MS Validation of Incoming Scaffolds
  • Objective: Confirm the molecular identity and ensure ≥95% purity of the supplied batch.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (1:1).

    • Causality: The high polarity of the solvent mixture ensures complete dissolution of the dihydrochloride salt, preventing column clogging and ensuring accurate concentration representation.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Causality: Formic acid acts as an ion-pairing agent, ensuring the basic nitrogen atoms remain fully protonated. This prevents secondary interactions with free silanols on the stationary phase, thereby eliminating peak tailing and providing sharp, quantifiable peaks.

  • Step 3: Mass Spectrometry (ESI+). Monitor for the free-base[M+H]⁺ ion at m/z 193.13.

    • Causality: Electrospray ionization (ESI) strips the HCl molecules from the salt during the desolvation process. Therefore, the mass spectrometer will only detect the parent mass of the free base (C₁₁H₁₆N₂O).

  • Step 4: Validation. Integration of the UV chromatogram at 254 nm and 210 nm must yield a main peak area of ≥95%. If the batch fails, it must be diverted to preparative HPLC for repurification.

Synthetic Workflows & Target Applications

Piperidine-pyridine scaffolds are highly privileged structures in pharmacology, particularly for targeting GPCRs (such as 5-HT or Dopamine receptors). The basic nitrogen mimics endogenous monoamine neurotransmitters, anchoring the ligand into the receptor's orthosteric site via a salt bridge with a conserved aspartate residue.

GPCR_Pathway Ligand Piperidine-Derived Ligand GPCR GPCR Target (e.g., 5-HT or D2) Ligand->GPCR Binding GProtein G-Protein Activation (Gα, Gβγ dissociation) GPCR->GProtein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase / PLC) GProtein->Effector SecondMess Second Messengers (cAMP, IP3, DAG) Effector->SecondMess Response Cellular Response SecondMess->Response

Fig 2. Typical GPCR signaling pathway targeted by piperidine-scaffold derivatives.

Protocol 2: Standard Amide Coupling Workflow

To utilize 4-(Pyridin-3-ylmethyl)piperidin-4-ol in the synthesis of target ligands, the piperidine nitrogen is typically acylated. Because the scaffold is supplied as a dihydrochloride salt, specific stoichiometric adjustments are required.

  • Objective: Synthesize a target ligand by coupling the piperidine nitrogen with a proprietary carboxylic acid.

  • Step 1: Free-basing. Suspend 1.0 equivalent (eq) of 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Exactly 2.0 eq of DIPEA are consumed immediately to neutralize the two HCl molecules bound to the scaffold. The remaining 1.0 eq acts as the necessary catalytic base to facilitate the coupling reaction and neutralize the acidic byproducts of the coupling reagent.

  • Step 2: Activation. In a separate vial, activate 1.1 eq of the desired carboxylic acid with 1.2 eq of HATU in DMF for 10 minutes at room temperature.

    • Causality: HATU rapidly forms a highly reactive OAt-ester intermediate with the carboxylic acid, driving the subsequent amidation forward efficiently while minimizing epimerization.

  • Step 3: Coupling. Transfer the activated acid solution to the free-based piperidine solution. Stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS (Protocol 1).

  • Step 4: Workup & Purification. Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (DCM/MeOH gradient).

References

  • 1700068-31-0,4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol - Accela ChemBio -[Link]

  • BLD Pharmatech Co., Limited (Page 194) - ChemBuyersGuide -[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Fidelity Synthesis of 4-Hydroxy-4-(3-pyridylmethyl)piperidine via Magnesium-Mediated Barbier-Grignard Protocol

-Boc-4-piperidone Part 1: Strategic Analysis & Core Directive Abstract The synthesis of tertiary alcohols via the coupling of 3-(chloromethyl)pyridine (3-picolyl chloride) and 4-piperidone derivatives presents a specific...

Author: BenchChem Technical Support Team. Date: March 2026


-Boc-4-piperidone

Part 1: Strategic Analysis & Core Directive

Abstract

The synthesis of tertiary alcohols via the coupling of 3-(chloromethyl)pyridine (3-picolyl chloride) and 4-piperidone derivatives presents a specific set of chemoselective challenges. The primary obstacle is the inherent instability of the 3-picolylmagnesium chloride intermediate, which is prone to rapid Wurtz-type homocoupling (dimerization) and degradation at ambient temperatures. Furthermore, the commercial availability of the halide as a hydrochloride salt necessitates a rigorous neutralization protocol prior to organometallic usage.

This Application Note rejects the traditional two-step Grignard protocol (formation followed by addition) in favor of a Magnesium-Mediated Barbier Protocol . By generating the organometallic species in situ in the presence of the electrophile (


-Boc-4-piperidone), we minimize the lifetime of the unstable carbanion, significantly suppressing dimerization and enhancing the yield of the target scaffold: tert-butyl 4-hydroxy-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate .
Critical Safety Warning

3-(Chloromethyl)pyridine is a potent vesicant and lachrymator. Structurally analogous to nitrogen mustards, it can cause severe skin blistering and respiratory damage.

  • Control: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Have a saturated solution of sodium bicarbonate available to neutralize spills.

Part 2: Scientific Integrity & Experimental Logic

The Mechanistic Challenge

In a standard Grignard reaction, the organomagnesium reagent is prepared first. However, "benzylic-like" halides on electron-deficient heterocycles (like pyridine) are exceptionally reactive.

  • Self-Quenching: The formed Grignard (

    
    ) reacts with unreacted starting halide (
    
    
    
    ) to form the dimer (
    
    
    ), 1,2-bis(pyridin-3-yl)ethane.
  • Magnesium Passivation: The free base nitrogen of the pyridine ring can coordinate to the magnesium surface, potentially poisoning the catalyst if not properly solvated.

The Solution: The Barbier Modification In the Barbier protocol, the halide and the ketone are added simultaneously to the magnesium. As soon as the transient Grignard species forms on the metal surface, it is immediately trapped by the surrounding high concentration of ketone. This kinetic trapping outcompetes the slower bimolecular dimerization.

Prerequisites & Materials

Reagents:

  • Halide: 3-(Chloromethyl)pyridine hydrochloride (Commercial).[1] Must be free-based.

  • Electrophile: 1-Boc-4-piperidone (Commercial). N-protection is essential to prevent proton quenching.

  • Metal: Magnesium turnings (Grignard grade), activated with Iodine (

    
    ).
    
  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 3-(Chloromethyl)pyridine Free Base

The commercial hydrochloride salt is incompatible with Grignard chemistry due to the presence of acidic protons.

  • Dissolution: Dissolve 10.0 g (61 mmol) of 3-(chloromethyl)pyridine hydrochloride in 50 mL of ice-cold water.

  • Neutralization: Slowly add saturated aqueous

    
     or 
    
    
    
    at 0°C until pH ~8-9. Caution: Gas evolution (
    
    
    ).
  • Extraction: Extract immediately with Diethyl Ether (

    
     mL). Note: Ether is preferred over DCM to avoid halogen exchange or radical side reactions during concentration.
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
     (10 min), and filter.
    
  • Concentration: Concentrate in vacuo at low temperature (< 30°C).

    • Checkpoint: The result should be a pale yellow oil. Use immediately. Do not store. Free base picolyl chlorides degrade rapidly.

Protocol B: The Magnesium-Mediated Barbier Reaction

Target: tert-butyl 4-hydroxy-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

Step-by-Step Methodology:

  • Setup:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

    • Add Magnesium turnings (1.8 g, 73 mmol, 1.2 equiv) and a magnetic stir bar.

    • Activation: Add a single crystal of Iodine (

      
      ). Heat gently with a heat gun until purple vapors sublime and settle on the Mg, etching the surface. Allow to cool.
      
  • The "Starter" Charge:

    • Cover Mg with 10 mL anhydrous THF.

    • Add approx. 5% of the total 3-(chloromethyl)pyridine (free base) solution to initiate the reaction.

    • Observation: Turbidity and a slight exotherm indicate initiation. If not, sonicate briefly.

  • Reactant Preparation:

    • In the addition funnel, mix the remaining 3-(chloromethyl)pyridine (total 61 mmol) AND the

      
      -Boc-4-piperidone  (12.1 g, 61 mmol, 1.0 equiv) in 60 mL anhydrous THF.
      
    • Note: Mixing them ensures simultaneous arrival at the Mg surface (Barbier conditions).

  • Controlled Addition:

    • Add the solution dropwise to the stirring Mg suspension.

    • Temperature Control: Maintain internal temperature between 0°C and 10°C using an ice/water bath. Do not reflux. High temperatures favor dimerization.

    • Rate: Addition should take 45–60 minutes.

  • Post-Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: The solution typically turns a dark grey or brownish-red color.

  • Quench & Workup:

    • Cool to 0°C.[2][3][4]

    • Quench by slow addition of Saturated Ammonium Chloride (

      
      , 50 mL). Caution: Exothermic.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water and brine. Dry over

      
      .[3][5]
      
  • Purification:

    • Concentrate to yield the crude oil.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0-5% Methanol in DCM (Dichloromethane). The pyridine nitrogen makes the compound polar; MeOH is often required to move it.

Data Analysis & Troubleshooting

Expected Results:

ParameterSpecificationNotes
Physical State White to Off-white SolidUpon purification and drying.[2][6]
Yield 60% - 75%Higher than two-step Grignard (typically <40%).
Key Impurity 1,2-bis(pyridin-3-yl)ethaneResult of Wurtz coupling (dimer).
1H NMR Diagnostic

~2.7-2.9 ppm (s, 2H)
Characteristic benzylic -CH2- peak.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
No reaction initiation Mg surface passivated / Wet solventAdd 1,2-dibromoethane (entrainer) or sonicate. Ensure THF is <50 ppm water.
High Dimer content Temperature too high / Addition too fastKeep temp < 10°C. Slow down addition rate.
Low Yield / Recovery of Ketone Proton source presentEnsure Halide was fully free-based. Check N-Boc stability.

Part 4: Visualization (Process Logic)

The following diagram illustrates the critical decision pathways and chemical flow for this protocol.

G cluster_0 Pre-Reaction Phase cluster_1 Barbier Reaction Phase cluster_2 Workup & Output Input1 3-(Chloromethyl)pyridine Hydrochloride Action1 Neutralization (NaHCO3) & Extraction Input1->Action1 Check1 CRITICAL CHECKPOINT: Is it Free Base? Action1->Check1 Check1->Input1 No (Salt) Mix Premix: Halide + Ketone (Barbier Condition) Check1->Mix Yes (Oil) Input2 N-Boc-4-Piperidone Input2->Mix Mg Mg Activation (Iodine/THF) Reaction Controlled Addition (0°C - 10°C) Mg->Reaction Mix->Reaction Intermediate Transient Grignard Species (Trapped In-Situ) Reaction->Intermediate Internal Mech Quench NH4Cl Quench Intermediate->Quench Purify Silica Chromatography (DCM/MeOH) Quench->Purify Product Target: tert-butyl 4-hydroxy-4- (pyridin-3-ylmethyl)piperidine-1-carboxylate Purify->Product

Caption: Workflow for the Magnesium-Mediated Barbier synthesis, highlighting the critical neutralization step and the "pre-mix" strategy to minimize dimerization.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Retrieved from

  • Li, J. J. (2014).
  • Knochel, P., et al. (2011). Functionalized Organomagnesium Reagents: Synthesis and Reactivity. Modern Grignard Chemistry.
  • ChemicalBook. (2024).[2] 3-(Chloromethyl)pyridine hydrochloride Properties and Safety. Retrieved from

  • Google Patents. (2015). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol ester.[7] (Demonstrates N-Boc piperidone usage). Retrieved from

Sources

Application

Protecting Group Strategies for 4-(Pyridin-3-ylmethyl)piperidin-4-ol Nitrogen: An Application Note &amp; Protocol Guide

Executive Summary & Structural Analysis The compound 4-(Pyridin-3-ylmethyl)piperidin-4-ol is a highly valuable trifunctional scaffold frequently utilized in the development of CNS-active therapeutics and receptor antagon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The compound 4-(Pyridin-3-ylmethyl)piperidin-4-ol is a highly valuable trifunctional scaffold frequently utilized in the development of CNS-active therapeutics and receptor antagonists. However, its structural topology presents a distinct chemoselective challenge during synthetic elaboration. The molecule contains three reactive heteroatomic centers:

  • A Secondary Piperidine Amine: The primary target for protection, characterized by high nucleophilicity and a pKa of ~10–11.

  • A Tertiary Pyridine Amine: A basic, moderately nucleophilic aromatic nitrogen (pKa ~5.2) that can interfere with electrophilic reagents or complicate purification by forming water-soluble salts.

  • A Tertiary Alcohol (C4-OH): Sterically hindered, yet susceptible to unwanted O-acylation if hypernucleophilic catalysts are mistakenly employed.

As a Senior Application Scientist, the goal is to design a robust, self-validating system to selectively protect the piperidine nitrogen while leaving the pyridine ring and the tertiary alcohol unperturbed. This guide details the causality behind selecting carbamate protecting groups (Boc and Cbz)[1] and provides field-proven protocols tailored to the unique physical properties of this scaffold, which is predominantly sourced as a dihydrochloride salt[2].

Chemoselective Strategy & Causality (The "Why")

Successful protection of this scaffold relies on exploiting the differential nucleophilicity and basicity of its functional groups.

The Dihydrochloride Salt Factor

Commercially available 4-(pyridin-3-ylmethyl)piperidin-4-ol is typically supplied as a dihydrochloride salt to ensure shelf stability[2]. Causality: To achieve N-protection, the salt must be fully neutralized in situ. This requires a minimum of 2.0 equivalents of a tertiary amine base (e.g., Et₃N or DIPEA) just to liberate the free base, plus an additional 1.0–1.5 equivalents to drive the protection reaction and scavenge generated acids. Failure to account for the salt stoichiometry is the most common cause of low yields in this workflow.

Avoiding O-Acylation at the C4-Tertiary Alcohol

When protecting hindered secondary amines, chemists often reflexively add 4-dimethylaminopyridine (DMAP) as an acylation catalyst. Causality: For this specific molecule, adding DMAP is a critical error. The tertiary alcohol at the C4 position is sterically hindered and will not react with di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) under standard conditions. However, the presence of DMAP generates a highly reactive acylpyridinium intermediate that will force unwanted O-acylation at the C4-OH[1].

Mitigating Pyridine Ring Interference

The pyridine nitrogen is nucleophilic enough to react with highly active electrophiles like Cbz-Cl, forming an unstable N-acylpyridinium species. Causality: To prevent this, Cbz protection must be performed under biphasic Schotten-Baumann conditions (DCM / Aqueous NaHCO₃). The biphasic system keeps the local concentration of the acid chloride low in the aqueous phase. Any transient N-acylpyridinium formed on the pyridine ring is rapidly hydrolyzed back to the free pyridine by the aqueous base, whereas the piperidine carbamate remains irreversibly stable[1].

NMR Validation Nuances

When validating the protected product via ¹H and ¹³C NMR, researchers often observe broadened peaks or doubled signals. Causality: Carbamates (Boc, Cbz) on piperidine rings exhibit slow rotation around the C–N amide bond at room temperature, resulting in distinct rotamers[3]. This is a normal physical phenomenon for this scaffold and should not be mistaken for impurity.

Quantitative Data: Protecting Group Comparison

The following table summarizes the optimal protecting group strategies for the piperidine nitrogen, comparing reaction conditions and downstream orthogonality.

Protecting GroupReagentOptimal ConditionsDeprotection StrategyChemoselectivity & Application Notes
Boc (tert-Butoxycarbonyl)Boc₂OEt₃N (3.5 eq), DCM, 0 °C to RTAcidic (TFA or 4M HCl in dioxane)Excellent. Exclude DMAP to prevent O-acylation. Ideal for downstream basic or reductive steps.
Cbz (Carboxybenzyl)Cbz-ClNaHCO₃ (aq), DCM, 0 °C (Biphasic)Hydrogenolysis (H₂, Pd/C)High. Biphasic system prevents pyridine N-acylation. Ideal for downstream acidic steps.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-ClNa₂CO₃ (aq), DioxaneBasic (20% Piperidine in DMF)Moderate. Base-lability may conflict with downstream basic alkylations of the C4-OH.

Mandatory Visualization: Chemoselective Workflow

The following diagram maps the logical decision tree and critical causality checkpoints for protecting the piperidine nitrogen.

ProtectionStrategy Start 4-(Pyridin-3-ylmethyl)piperidin-4-ol Dihydrochloride BocPath Boc Protection Reagent: Boc₂O Base: Et₃N (3.5 eq) Start->BocPath CbzPath Cbz Protection Reagent: Cbz-Cl Base: NaHCO₃ (aq) Start->CbzPath AvoidDMAP CRITICAL CAUSALITY: Omit DMAP to prevent C4-OH O-acylation BocPath->AvoidDMAP TargetBoc N-Boc Derivative (Stable, LC-MS Validated) BocPath->TargetBoc AvoidExcess CRITICAL CAUSALITY: Biphasic system prevents Pyridine N-acylation CbzPath->AvoidExcess TargetCbz N-Cbz Derivative (Stable, LC-MS Validated) CbzPath->TargetCbz

Chemoselective protection workflow for 4-(Pyridin-3-ylmethyl)piperidin-4-ol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Boc-4-(Pyridin-3-ylmethyl)piperidin-4-ol

This is the standard, highly recommended protocol due to the ease of Boc removal and high chemoselectivity.

  • Preparation: Suspend 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (10.0 mmol, 2.65 g)[2] in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (N₂ or Ar).

  • Neutralization (Critical Step): Cool the suspension to 0 °C. Add triethylamine (Et₃N, 35.0 mmol, 4.88 mL) dropwise. Self-Validation: The heterogeneous suspension will gradually become a clear, homogeneous solution as the dihydrochloride salt is neutralized into the soluble free base.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 2.29 g) portion-wise. Do not add DMAP.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat; the starting material will show a bright red/purple spot (secondary amine), which will completely disappear upon full conversion.

  • Workup (Phase Partitioning): Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Causality: A mildly basic aqueous wash ensures the pyridine nitrogen (pKa ~5.2) remains unprotonated. If an acidic wash is used, the product will protonate and be lost to the aqueous layer. Extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, gradient of 0–5% MeOH in DCM) if trace Boc₂O remains.

  • Validation: Confirm product by LC-MS (Expected [M+H]⁺ = 293.1).

Protocol B: Synthesis of N-Cbz-4-(Pyridin-3-ylmethyl)piperidin-4-ol

Utilize this protocol when downstream chemistry requires strong acids (which would cleave a Boc group).

  • Preparation: Dissolve 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (10.0 mmol, 2.65 g) in a biphasic mixture of DCM (40 mL) and saturated aqueous NaHCO₃ (40 mL).

  • Reaction (Schotten-Baumann): Cool the vigorously stirring biphasic mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 11.0 mmol, 1.57 mL) dropwise over 15 minutes. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area where the free piperidine base reacts with the Cbz-Cl[1].

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by LC-MS for the disappearance of the starting mass ([M+H]⁺ = 193.1) and appearance of the product mass.

  • Workup: Separate the layers. Extract the aqueous phase with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Confirm product by LC-MS (Expected [M+H]⁺ = 327.1). Be aware of rotameric signal broadening in ¹H NMR at room temperature[3].

References[2] Title: 4-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride - Guidechem | Source: guidechem.com | URL: https://guidechem.com/[1] Title: Greene's Protective Groups in Organic Synthesis | Source: e-bookshelf.de | URL: https://e-bookshelf.de/[3] Title: Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics | Source: nih.gov | URL: https://nih.gov/

Sources

Method

Solubility of 4-(Pyridin-3-ylmethyl)piperidin-4-ol in DMSO and Methanol

Technical Application Note: Solubility Profiling and Stock Solution Preparation of 4-(Pyridin-3-ylmethyl)piperidin-4-ol Part 1: Executive Summary & Chemical Context 4-(Pyridin-3-ylmethyl)piperidin-4-ol is a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solubility Profiling and Stock Solution Preparation of 4-(Pyridin-3-ylmethyl)piperidin-4-ol

Part 1: Executive Summary & Chemical Context

4-(Pyridin-3-ylmethyl)piperidin-4-ol is a bifunctional heterocyclic building block commonly utilized in the synthesis of Janus kinase (JAK) inhibitors and other signal transduction modulators.[1][2] Its structure features a saturated piperidine ring containing a basic secondary amine, a tertiary alcohol at the C4 position, and a pendant pyridine ring linked via a methylene bridge.[3]

This specific molecular architecture presents unique solubility challenges:

  • Dual Basicity: The molecule contains two basic nitrogen centers—the highly basic piperidine (

    
    ) and the weakly basic pyridine (
    
    
    
    ).[1][3]
  • H-Bonding Potential: The tertiary hydroxyl group acts as both a donor and acceptor, facilitating solubility in polar protic solvents but potentially inducing crystal lattice stability that resists dissolution in non-polar media.[1][3]

  • Salt vs. Free Base: The solubility profile changes drastically depending on whether the compound is supplied as a free base or a hydrochloride/trifluoroacetate salt.[1][3]

This guide provides a standardized protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring reproducibility in biological assays and synthetic workflows.[1][3]

Part 2: Solubility Profile & Solvent Compatibility

The following data summarizes the predicted and empirically observed behavior of 4-(Pyridin-3-ylmethyl)piperidin-4-ol based on structural analogs (e.g., 4-hydroxypiperidine derivatives).

Table 1: Solubility Assessment Matrix
SolventSolubility PotentialPrimary Interaction MechanismRecommended Concentration (Stock)Comments
DMSO High (Excellent)Dipole-dipole; H-bond acceptance100 mM Preferred solvent for biological stock solutions.[1][2] Cryoprotective but hygroscopic.[1][3]
Methanol High (Good)H-bonding (Protic)50 mM Ideal for LC-MS preparation and intermediate dilutions.[1][2] Volatile; not for long-term storage.[1][2]
Water (pH 7) Moderate Ion-dipole (if protonated)< 10 mMSolubility is pH-dependent.[1][2] Free base may precipitate at neutral/basic pH.[1][3]
0.1 M HCl Very High Ionic (Piperidinium salt formation)> 100 mMProtonation of the piperidine nitrogen drastically increases aqueous solubility.[1]

Critical Note on Salt Forms: If your batch is a Dihydrochloride (2HCl) salt , it will be highly soluble in water and DMSO but may exhibit slower dissolution in pure Methanol due to ionic lattice energy.[1][3] If it is a Free Base , it will dissolve readily in Methanol and DMSO but may require acidification to dissolve in water.[1][3]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Target Audience: Cell Biologists & Biochemists

Objective: Create a stable, precipitation-free stock solution for serial dilution in culture media.

Materials:

  • Compound: 4-(Pyridin-3-ylmethyl)piperidin-4-ol (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)[3]
    
  • Vessel: Amber glass vial with PTFE-lined cap (to prevent hygroscopy and photodegradation).[1][2]

Step-by-Step Procedure:

  • Gravimetric Analysis: Weigh approximately 10–20 mg of the compound into the amber vial. Record the exact mass (

    
    ) in mg.
    
    • Calculation:

      
       (Free Base).[1][3] Verify MW on your specific Certificate of Analysis if using a salt form.[1]
      
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 100 mM concentration.
    
    
    
    
    [2][3]
  • Solvent Addition: Add half the calculated volume of DMSO.

  • Dissolution Mechanics: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Why? The tertiary alcohol can form intermolecular H-bonds; mild heat breaks these interactions without degrading the piperidine ring.[1][2]

  • Final Adjustment: Add the remaining DMSO to reach the target volume. Vortex again.

  • Quality Control (The "Self-Validating" Step):

    • Centrifuge the vial at 13,000 x g for 5 minutes.

    • Inspect the bottom of the tube.[1][3] Pass: No pellet visible. Fail: Visible pellet implies saturation; add 20% more solvent and recalculate concentration.

Protocol B: Kinetic Solubility Determination (UV-Vis/HPLC)

Target Audience: Medicinal Chemists[1][2]

Objective: Determine the exact solubility limit in Methanol or DMSO for a specific batch.

Workflow Diagram (Graphviz):

SolubilityProtocol Figure 1: Kinetic Solubility Determination Workflow Start Start: Solid Compound SolventAdd Add Solvent (DMSO or MeOH) to Excess Solid Start->SolventAdd Incubate Incubate 24h @ 25°C (Shaking) SolventAdd->Incubate Filter Filter (0.45 µm PTFE) or Centrifuge Incubate->Filter Dilute Dilute Filtrate into Linear Range (1:100) Filter->Dilute Measure Measure Absorbance (UV) or Peak Area (HPLC) Dilute->Measure Calc Calculate Solubility using Standard Curve Measure->Calc

Methodology:

  • Saturation: Add compound to Methanol until it no longer dissolves (visible suspension).

  • Equilibrium: Shake at room temperature for 24 hours.

  • Filtration: Pass the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter (Nylon filters may bind the amine).[1][3]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm for the pyridine ring). Compare against a standard curve prepared from a known low-concentration solution (e.g., 0.1 mg/mL in DMSO).

Part 4: Troubleshooting & Optimization

Issue 1: "The compound turned into a gel in DMSO."

  • Cause: High concentration (>200 mM) combined with trace water in the DMSO can cause gelation of piperidine derivatives due to H-bond networking.[1][2]

  • Solution: Dilute to 50 mM or warm to 40°C. Ensure DMSO is anhydrous.

Issue 2: "Precipitation occurs when diluting DMSO stock into water/media."

  • Cause: The "Crash-out" effect.[1][2] The free base form is hydrophobic.[1]

  • Solution:

    • Keep the final DMSO concentration < 1% in the assay.[1][3]

    • Acidify the aqueous buffer slightly (pH < 7) to protonate the piperidine nitrogen, drastically improving aqueous solubility.[1][3]

Issue 3: "Yellowing of the solution over time."

  • Cause: Oxidation of the pyridine or piperidine nitrogen (N-oxide formation).[1][2]

  • Solution: Store stocks at -20°C under nitrogen or argon gas.[1][2] Avoid repeated freeze-thaw cycles.[1][2]

References

  • PubChem Compound Summary. Piperidin-4-ol derivatives and physicochemical properties. National Library of Medicine.[1] Available at: [Link][2][3]

  • Lipinski, C. A., et al. (2001).[1][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] [Link]

Sources

Application

Application Note: Integrating 4-(Pyridin-3-ylmethyl)piperidin-4-ol as an sp³-Enriched Fragment in FBDD Workflows

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Elaboration, Ligand-Observed NMR Executive Summary Fragment-Ba...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Elaboration, Ligand-Observed NMR

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by screening low-molecular-weight compounds to find high-quality, ligand-efficient starting points[1]. Historically, fragment libraries were dominated by flat, heteroaromatic compounds driven by the ease of cross-coupling chemistry. However, the paradigm shift toward "Escaping Flatland" emphasizes the critical need for three-dimensional, sp³-rich molecules to improve target selectivity, solubility, and clinical success rates[2].

This application note details the physicochemical profiling, mechanistic rationale, and self-validating experimental workflows for utilizing 4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS: 1021205-21-9)[3] as a premier sp³-enriched fragment. Featuring a bifunctional nitrogen heterocycle and a tertiary alcohol, this scaffold provides a highly directional vector for hit-to-lead elaboration while strictly adhering to the "Rule of 3"[4].

Physicochemical Profiling & Rule of 3 Compliance

To ensure fragments can bind efficiently and be optimized without inflating their molecular weight beyond drug-like space, they must adhere to stringent physicochemical parameters. Congreve’s "Rule of 3" (Ro3) dictates that ideal fragments possess a molecular weight ≤ 300 Da, cLogP ≤ 3, and no more than 3 hydrogen bond donors or acceptors[4].

As shown in Table 1 , 4-(Pyridin-3-ylmethyl)piperidin-4-ol perfectly aligns with these metrics while offering an exceptionally high fraction of sp³ carbons (Fsp³).

Table 1: Physicochemical Properties of 4-(Pyridin-3-ylmethyl)piperidin-4-ol
ParameterValue (Free Base)Ro3 ThresholdStrategic Advantage in FBDD
Molecular Weight 192.26 g/mol ≤ 300 DaLeaves >300 Da of "growth space" for lead optimization.
Molecular Formula C₁₁H₁₆N₂ON/A[3]
Fsp³ (sp³ Carbon Fraction) 0.545 (6/11 carbons)> 0.3 (Ideal)Enhances 3D shape diversity, reducing off-target promiscuity[2].
H-Bond Donors (HBD) 2 (Piperidine NH, OH)≤ 3Provides distinct, directional interaction points for target binding.
H-Bond Acceptors (HBA) 3 (Pyridine N, Pip N, OH)≤ 3Compliant with Ro3; prevents excessive desolvation penalties[4].
Rotatable Bonds 2≤ 3Minimizes entropic penalty upon binding to the target pocket.

Mechanistic Rationale: The Causality of Scaffold Design

Successful FBDD requires understanding why a fragment binds. 4-(Pyridin-3-ylmethyl)piperidin-4-ol is not just a random assembly of atoms; it is a rationally designed pharmacophore.

  • The Pyridine Ring (Hinge Binder / Metal Chelator): The sp²-hybridized pyridine nitrogen is a classic hydrogen-bond acceptor. In kinase targets, it frequently establishes critical interactions with the backbone amides of the hinge region. In metalloenzymes, it acts as a robust coordinating ligand for active-site zinc or magnesium ions.

  • The Tertiary Alcohol (Rigid H-Bonding): Unlike primary or secondary alcohols, a tertiary alcohol is sterically constrained. This rigidity lowers the entropic cost of binding. Furthermore, the hydroxyl group often displaces high-energy, conserved water molecules within deep hydrophobic pockets, driving binding affinity through enthalpic gains.

  • The Piperidine Ring (Solubility & Vectorization): The basic piperidine nitrogen (pKa ~9-10) ensures high aqueous solubility, which is an absolute prerequisite for high-concentration fragment screening (e.g., NMR or X-ray soaking)[5]. Structurally, the chair conformation of the piperidine ring acts as a 3D vector, directing subsequent synthetic growth toward solvent-exposed channels.

Binding_Mechanisms Frag 4-(Pyridin-3-ylmethyl)piperidin-4-ol Hinge Kinase Hinge / Metal Ion (Target Pocket) Frag->Hinge Pyridine Nitrogen (H-Bond Acceptor) Water Conserved Water Network (Thermodynamic Gain) Frag->Water Tertiary Alcohol (Rigid H-Bonding) Solvent Solvent Exposed Channel (Vector for Growth) Frag->Solvent Piperidine Ring (Solubility & sp³ Vector)

Fig 1: Mechanistic binding model of the fragment's functional moieties within a target pocket.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every phase includes internal controls to prevent false positives caused by fragment aggregation, degradation, or non-specific binding.

FBDD_Workflow A Library Selection (sp³-Rich Fragments) B Quality Control (1D ¹H NMR) A->B C Primary Screen (STD-NMR) B->C D Orthogonal Validation (SPR / Thermal Shift) C->D E Structural Elaboration (X-Ray Crystallography) D->E

Fig 2: Step-by-step FBDD screening workflow from library selection to structural elaboration.

Protocol A: Primary Screening via Ligand-Observed STD-NMR

Saturation Transfer Difference (STD) NMR is exquisitely sensitive for detecting weak, transient binders (K_d in the µM to mM range) characteristic of early fragments[6]. In this technique, selective radio frequency (RF) irradiation saturates the target protein; this saturation is transferred via spin diffusion (Nuclear Overhauser Effect, NOE) only to ligands that physically bind and exchange with the target[7].

Step 1: Sample Preparation & Buffer Exchange

  • Causality: The massive ¹H signal from H₂O will obscure fragment signals and interfere with saturation transfer. Therefore, the assay must be conducted in deuterated buffer[8].

  • Action: Dialyze the target protein into a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pD 7.4 in >99% D₂O).

  • Concentrations: Prepare the NMR sample containing 10–20 µM of target protein and 1 mM of 4-(Pyridin-3-ylmethyl)piperidin-4-ol (a 1:50 to 1:100 protein-to-ligand ratio)[8].

Step 2: Internal Quality Control (Self-Validation)

  • Action: Before adding the protein, acquire a standard 1D ¹H NMR spectrum of the fragment alone at 1 mM.

  • Validation Check: Assess the spectrum for sharp, well-defined peaks. Broadened peaks indicate fragment aggregation (micelle formation), which causes false positives in STD-NMR[7]. If degradation or aggregation is observed, discard the sample.

Step 3: STD-NMR Acquisition

  • On-Resonance Irradiation: Apply a selective RF pulse at a region containing protein resonances but devoid of ligand signals (typically the aliphatic region at -0.5 to -1.0 ppm) to saturate the protein[7].

  • Off-Resonance Irradiation (Control): Apply the RF pulse at a remote frequency (e.g., 40 ppm) where neither protein nor ligand absorbs. This validates that the ligand is not being directly excited[7].

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation: If 4-(Pyridin-3-ylmethyl)piperidin-4-ol binds to the target, its specific ¹H signals (e.g., the distinct pyridine aromatic protons and piperidine aliphatic protons) will appear in the difference spectrum[9].

Protocol B: Hit-to-Lead Elaboration via X-Ray Crystallography Soaking

Once binding is confirmed via STD-NMR, structural validation is required to guide synthetic elaboration. Because fragments bind weakly, they must be soaked into pre-formed protein crystals at highly elevated concentrations.

Step 1: Apo-Crystal Preparation

  • Grow apo-crystals of the target protein using standard vapor diffusion methods.

  • Causality: Ensure the crystallization condition does not contain high concentrations of competing molecules (e.g., DMSO or PEG) that might occupy the target pocket and block fragment binding.

Step 2: High-Concentration Fragment Soaking

  • Prepare a soaking solution containing the crystallization mother liquor supplemented with 20–50 mM of 4-(Pyridin-3-ylmethyl)piperidin-4-ol.

  • Note on Causality: The high basicity and solubility of the piperidine ring are critical here, as many flat, aromatic fragments precipitate at these concentrations, destroying the crystal lattice[5].

  • Transfer the apo-crystal into the soaking drop. Incubate for 1 to 24 hours. Short soaking times at high concentrations are preferred to maximize occupancy while minimizing solvent-induced crystal degradation.

Step 3: Data Collection & Elaboration

  • Cryoprotect the soaked crystal and flash-freeze in liquid nitrogen.

  • Collect diffraction data and solve the structure. The resulting electron density map will reveal the exact binding pose, allowing medicinal chemists to identify growth vectors—typically extending from the piperidine nitrogen toward solvent-exposed regions to build a high-affinity lead compound.

References

  • Guidechem. "4-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride." Guidechem.com.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 2003.
  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009.
  • Begley, D. W., et al. "Saturation Transfer Difference NMR for Fragment Screening." Current Protocols in Chemical Biology, 2013.
  • Bruker. "Fragment screening by ligand observed NMR." Bruker.com.
  • Meyer, B., et al. "Fragment based screening by STD NMR - from soluble targets to GPCRs." Physoc.org.
  • Patel, D., et al. "Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls." MDPI, 2012.
  • Baurin, N., et al. "Fragment-based activity space: smaller is better." Mol Interventions, 2006.

Sources

Method

Application Notes and Protocols: Amine Coupling Strategies for the 4-(Pyridin-3-ylmethyl)piperidin-4-ol Scaffold

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Significance of the Piperidine Scaffold The 4-(pyridin-3-ylmethyl)piperidin-4-ol moiety is a privileged scaffold in mod...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The 4-(pyridin-3-ylmethyl)piperidin-4-ol moiety is a privileged scaffold in modern medicinal chemistry. Piperidine rings are among the most ubiquitous nitrogen-containing heterocycles found in FDA-approved pharmaceuticals and bioactive natural products.[1] Their conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements that can optimize interactions with biological targets. Specifically, the combination of a piperidine ring, a hydroxyl group, and a pyridine element in 4-(pyridin-3-ylmethyl)piperidin-4-ol provides a versatile platform for developing novel therapeutics, particularly in neuropharmacology and oncology.[2][3]

Functionalization of the piperidine nitrogen is a critical step in drug discovery, enabling the synthesis of vast libraries of analogues to explore structure-activity relationships (SAR). This guide provides detailed application notes and protocols for the three most prevalent and effective strategies for coupling amines to this core structure: Palladium-Catalyzed Buchwald-Hartwig Amination, Reductive Amination, and direct Amide Bond Formation.

Overview of Amine Coupling Strategies

The choice of coupling strategy depends on the desired final structure—whether connecting the piperidine to an aromatic system (C(sp²)-N bond), an alkyl group (C(sp³)-N bond), or an acyl group (C(O)-N bond). Each method offers distinct advantages in terms of scope, functional group tolerance, and reaction conditions.

G cluster_products Product Class Core 4-(Pyridin-3-ylmethyl)piperidin-4-ol BHA Buchwald-Hartwig Amination Core->BHA RA Reductive Amination Core->RA AC Amide Coupling Core->AC Amine Amine Partner ArylAmine N-Aryl Piperidines BHA->ArylAmine Forms C(sp²)-N bond AlkylAmine N-Alkyl Piperidines RA->AlkylAmine Forms C(sp³)-N bond Amide N-Acyl Piperidines AC->Amide Forms C(O)-N bond Amine_Aryl Aryl/Heteroaryl Halide Amine_Aryl->BHA Amine_Carbonyl Aldehyde/ Ketone Amine_Carbonyl->RA Amine_Acid Carboxylic Acid (or Acyl Halide) Amine_Acid->AC

Caption: Workflow of major amine coupling strategies.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is the premier method for forming a bond between the piperidine nitrogen and an aryl or heteroaryl group.[4][5] It offers broad substrate scope and functional group tolerance, replacing harsher classical methods.[4]

Principle and Causality

The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst to connect an amine with an aryl halide or sulfonate.[6] The success of the reaction hinges on a catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of ligand is crucial; bulky, electron-rich phosphine ligands stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4][7]

BHA_Mechanism Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd Amine R₂NH LigandExch Amine Coordination Amine->LigandExch Base Base Deprotonation Deprotonation Base->Deprotonation Product Ar-NR₂ Complex1 L₂Pd(II)(Ar)(X) OxAdd->Complex1 Complex1->LigandExch Complex2 [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ LigandExch->Complex2 Complex2->Deprotonation AmidoComplex L₂Pd(II)(Ar)(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • 4-(Pyridin-3-ylmethyl)piperidin-4-ol (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NaOtBu (1.4 eq).

  • Add 4-(Pyridin-3-ylmethyl)piperidin-4-ol (1.0 eq) and the aryl bromide (1.1 eq).

  • In a separate vial, weigh Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe to create a 0.1 M solution with respect to the piperidinol.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Conditions
Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical YieldNotes
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene11070-95%General-purpose, good for electron-neutral or rich aryl bromides.[7]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane10065-90%Milder base, suitable for substrates with base-sensitive groups.
G3-XPhos (2)(Internal)K₃PO₄ (2.0)t-BuOH10075-98%Pre-catalyst, often shows high activity for challenging substrates.

Protocol 2: Reductive Amination

This is a highly effective method for forming N-alkyl bonds by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent.[8] It is often performed as a one-pot reaction.

Principle and Causality

The reaction proceeds in two stages: (1) Nucleophilic attack of the piperidine nitrogen on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form a transient iminium ion. (2) The iminium ion is then reduced by a selective hydride reagent.[9] The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") are ideal because they are not reactive enough to reduce the starting aldehyde/ketone but are sufficiently potent to reduce the iminium ion as it forms.[8] This selectivity prevents side reactions and allows for a one-pot procedure.

RA_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Piperidine Piperidine-NH Carbinolamine Carbinolamine Intermediate Piperidine->Carbinolamine Carbonyl R-CHO (Aldehyde) Carbonyl->Carbinolamine Product Piperidine-N-CH₂R Iminium Iminium Ion [>N⁺=CHR] Carbinolamine->Iminium - H₂O Iminium->Product Hydride Attack Hydride [H⁻] (e.g., NaBH(OAc)₃) Hydride->Product

Caption: Mechanism of one-pot reductive amination.

Detailed Experimental Protocol

Materials:

  • 4-(Pyridin-3-ylmethyl)piperidin-4-ol (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve 4-(Pyridin-3-ylmethyl)piperidin-4-ol (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step if necessary.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir for 30 minutes, then transfer to a separatory funnel and extract with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Reductive Amination Conditions
Reducing Agent (eq)SolventAdditiveTempTypical YieldNotes
NaBH(OAc)₃ (1.5)DCENone/AcOHRT80-95%Most common and reliable method for aldehydes and many ketones.[9]
NaBH₃CN (1.5)MeOHAcOH (to pH 6)RT75-90%Effective, but requires pH control due to the toxicity of HCN at low pH.
H₂ (1 atm), Pd/C (10%)MeOHNoneRT70-95%"Greener" option, but may be incompatible with other reducible functional groups.[10]

Protocol 3: Amide Bond Formation (Acylation)

This is a fundamental transformation for creating N-acyl piperidines, which are prevalent in many pharmaceutical agents. The reaction involves coupling the piperidine nitrogen with a carboxylic acid.

Principle and Causality

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic.[11] This is typically achieved in one of two ways:

  • Using Coupling Reagents: Reagents like carbodiimides (EDC, DCC) or uronium/phosphonium salts (HBTU, PyBOP) react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or active ester), which is then readily attacked by the amine.[12] Additives like HOBt can prevent side reactions and reduce potential racemization.[12][13]

  • Conversion to Acyl Halide: The carboxylic acid is first converted to a more reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl halide reacts rapidly with the piperidine, usually in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

Detailed Experimental Protocol (Using EDC/HOBt)

Materials:

  • 4-(Pyridin-3-ylmethyl)piperidin-4-ol (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DCM.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 4-(Pyridin-3-ylmethyl)piperidin-4-ol (1.0 eq) in DCM and add DIPEA (2.0 eq).

  • Add the piperidine/base solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess base/EDC), saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude amide product by column chromatography or recrystallization.

Data Summary: Amide Coupling Reagents
Coupling Reagent (eq)Additive (eq)Base (eq)SolventTypical YieldNotes
EDC·HCl (1.2)HOBt (1.2)DIPEA (2.0)DCM85-98%Standard, reliable method. Byproducts are water-soluble, simplifying work-up.[11]
HATU (1.2)NoneDIPEA (2.0)DMF90-99%Highly efficient, especially for sterically hindered substrates.
Acyl Chloride (1.1)NoneTEA (1.5)DCM80-95%Simple and fast, but requires prior synthesis of the acyl chloride and is less tolerant of sensitive functional groups.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)piperidine in Catalysis.
  • Chem-Impex. (n.d.). 3-Piperidin-4-ylmethylpyridine.
  • Nevado, C., et al. (2023).
  • O'Brien, P., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Bergman, J. A., et al. (2018). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. Organic Letters.
  • Cahiez, G., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules.
  • Ma, L., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
  • Al-Masoudi, N. A., et al. (2013).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Dong, G., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.
  • Martin, S. F., et al. (2015).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Timmer, M. S. M., et al. (2010).
  • Kamal, A., et al. (2015). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.
  • D'Adamio, G., & Goti, A. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Biog, M., et al. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Vitaku, E., et al. (2023).
  • BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives.
  • Ison, J., et al. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Asif, M. (2016). A review on the medicinal importance of pyridine derivatives.
  • Reddit. (2024).
  • Santa Cruz Biotechnology. (n.d.). 4-(Pyridin-3-yl)piperidin-4-ol.
  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
  • ResearchGate. (2025). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Coupling Reagents.

Sources

Application

Application Note: Strategic Synthesis of N-Substituted 4-(Pyridin-3-ylmethyl)piperidin-4-ol Derivatives

This Application Note is designed as a definitive technical guide for the synthesis of N-substituted derivatives of 4-(Pyridin-3-ylmethyl)piperidin-4-ol . It addresses the specific reactivity profile of this scaffold, wh...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the synthesis of N-substituted derivatives of 4-(Pyridin-3-ylmethyl)piperidin-4-ol . It addresses the specific reactivity profile of this scaffold, which contains a secondary amine, a tertiary alcohol, and a pyridine ring, requiring tailored synthetic strategies to ensure chemoselectivity and high yields.

Executive Summary & Scaffold Analysis

The 4-(Pyridin-3-ylmethyl)piperidin-4-ol scaffold (CAS: 50461-59-1) is a high-value pharmacophore found in neuroactive agents (e.g., NMDA modulators, sigma receptor ligands) and antihistamines. Its structural duality—a basic piperidine nitrogen and a polar tertiary alcohol—presents a unique synthetic challenge.

Key Reactivity Considerations:

  • Chemoselectivity: The piperidine nitrogen (

    
    ) is significantly more nucleophilic than the pyridine nitrogen (
    
    
    
    ). However, under aggressive alkylation conditions, competitive quaternization of the pyridine ring can occur.
  • Steric Environment: The C4-position is quaternary and bears a hydroxyl group. While this does not directly hinder the N1-position, it imparts significant polarity, necessitating polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for solubility.

  • Protecting Group Strategy: The tertiary alcohol is generally robust but may require protection (e.g., TMS, TBDMS) during strong base treatments to prevent alkoxide side reactions.

Synthetic Pathways Overview

We define three primary methodologies for N-substitution, selected based on the nature of the electrophile (R-X) and the desired substituent.

Pathway Logic Diagram

SynthesisPathways Start 4-(Pyridin-3-ylmethyl) piperidin-4-ol MethodA Method A: Reductive Amination Start->MethodA Aldehydes/Ketones NaBH(OAc)3 MethodB Method B: Nucleophilic Substitution Start->MethodB Alkyl Halides Base (K2CO3) MethodC Method C: Buchwald-Hartwig Start->MethodC Aryl Halides Pd-Catalyst ProdA N-Alkyl Derivatives (Branched/Linear) MethodA->ProdA ProdB N-Alkyl/Benzyl Derivatives MethodB->ProdB ProdC N-Aryl/Heteroaryl Derivatives MethodC->ProdC

Caption: Decision tree for selecting the optimal synthetic route based on the target N-substituent.

Detailed Experimental Protocols

Method A: Reductive Amination (Preferred for Alkyl Groups)

Rationale: This is the most chemoselective method. It avoids the risk of over-alkylation (quaternization) common with alkyl halides and tolerates the C4-hydroxyl group perfectly.

Reagents:

  • Substrate: 4-(Pyridin-3-ylmethyl)piperidin-4-ol (1.0 eq)

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for iminium ion formation.

Protocol:

  • Formation: In a flame-dried flask, dissolve the piperidine substrate in anhydrous DCE (0.1 M).

  • Activation: Add the aldehyde/ketone and AcOH. Stir at Room Temperature (RT) for 30–60 minutes under

    
    . Note: This allows the equilibrium formation of the iminium species.
    
  • Reduction: Add STAB portion-wise over 10 minutes.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Substrate + Carbonyl - Oxygen + 2H).

  • Workup: Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Method B: Direct Nucleophilic Substitution ( )

Rationale: Ideal for simple alkyl chains (Methyl, Ethyl) or Benzyl groups. Risk: Competitive reaction at the pyridine nitrogen or O-alkylation if strong bases (NaH) are used. We use mild bases to ensure N-selectivity.

Reagents:

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)

  • Base:

    
     (3.0 eq) or DIPEA (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Catalyst: KI (0.1 eq) – Optional, for activation of alkyl chlorides/bromides.

Protocol:

  • Setup: Suspend the piperidine substrate and

    
     in ACN.
    
  • Addition: Add the alkyl halide dropwise at

    
     to control exotherm.
    
  • Reaction: Warm to RT (or

    
     for unreactive halides) and stir for 12 hours.
    
  • Purification: Filter off inorganic salts. Concentrate filtrate. If DMF is used, dilute with water and extract with EtOAc.

  • Critical Check: Use 1H NMR to verify N-alkylation vs. Pyridine-alkylation. (Pyridine alkylation results in significant downfield shifts of pyridine protons).

Method C: Buchwald-Hartwig Amination (For N-Aryl Groups)

Rationale: Essential for attaching aromatic rings directly to the piperidine nitrogen. Challenge: The pyridine ring can coordinate to Palladium, poisoning the catalyst. Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) to prevent catalyst deactivation.

Reagents:

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 eq)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: RuPhos or Xantphos (4–8 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Protocol:

  • Inertion: Charge a reaction vial with Aryl Halide, Piperidine Substrate, Base, Pd source, and Ligand. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent via syringe.[2]

  • Heating: Heat to

    
     for 12–24 hours.
    
  • Workup: Filter through a Celite pad. Concentrate and purify via flash chromatography.

Comparative Data & Selection Guide

ParameterMethod A (Reductive Amination)Method B (Alkylation)Method C (Buchwald-Hartwig)
Target Substituent

&

Alkyl, Cycloalkyl
Methyl, Benzyl, AllylAryl, Heteroaryl
Chemoselectivity Excellent (N-selective)Moderate (Risk of Py-N alkylation)High (Ligand controlled)
Reaction Conditions Mild (RT, Acidic buffer)Basic (

, Heat)
Basic, High Temp, Inert Gas
Yield (Typical) 75–95%60–85%50–80%
Key Byproducts Alcohol (from ketone reduction)Quaternary Ammonium SaltsDehalogenated Arene

Mechanistic Validation (Graphviz)

The following diagram illustrates the catalytic cycle and potential side-reaction pathways for the Buchwald-Hartwig approach, highlighting the critical role of the ligand in preventing pyridine interference.

Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Piperidine Substrate SideRxn Catalyst Poisoning (Pyridine Coordination) OxAdd->SideRxn No Bulky Ligand Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle of Pd-catalyzed amination showing the necessity of bulky ligands to avoid pyridine coordination.

References

  • BenchChem. N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application. (2025).[1][2][3][4] Retrieved from

  • Abdoulaye Gassama et al. "Synthesis of N-Substituted piperidines from piperidone."[5] Journal de la Société Ouest-Africaine de Chimie, 039: 31-40 (2015).[5] Retrieved from

  • Organic Chemistry Portal. Reductive Amination: Recent Literature and Protocols. Retrieved from

  • Santa Cruz Biotechnology. 4-(Pyridin-3-yl)piperidin-4-ol Product Data. CAS 50461-59-1.[6] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Methylpiperidin-4-ol (Structural Analog). Retrieved from

  • Royal Society of Chemistry. Buchwald-Hartwig Amination of Piperidine Derivatives. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Pyridin-3-ylmethyl)piperidin-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(pyridin-3-ylmethyl)piperidin-4-ol. This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent common synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(pyridin-3-ylmethyl)piperidin-4-ol. This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent common synthetic bottlenecks.

Mechanistic Overview & Impurity Profiling

The synthesis of 4-(pyridin-3-ylmethyl)piperidin-4-ol relies on three core transformations:

  • Regioselective Metalation: Deprotonation of 3-picoline using a non-nucleophilic base (LDA) to generate 3-picolyllithium[1].

  • Nucleophilic Addition: Trapping the organometallic intermediate with N-Boc-piperidin-4-one to form a Boc-protected tertiary alcohol.

  • Deprotection: Acid-mediated cleavage of the Boc group to yield the final piperidin-4-ol core.

Because the intermediate is a highly reactive organolithium species and the product contains an acid-sensitive tertiary alcohol, deviations in temperature or stoichiometry rapidly generate specific impurity profiles[2][3].

G A 3-Picoline + LDA (THF, -78°C) B 3-Picolyllithium (Reactive Intermediate) A->B C N-Boc-piperidin-4-one Nucleophilic Addition B->C E1 Impurity: 1,2-di(pyridin-3-yl)ethane B->E1 Temp > -40°C (Dimerization) D Boc-Protected Tertiary Alcohol C->D E2 Impurity: Unreacted Ketone C->E2 Moisture Ingress (Quenching) E Acidic Deprotection (4M HCl/Dioxane, 0°C) D->E F 4-(Pyridin-3-ylmethyl) piperidin-4-ol E->F E3 Impurity: Elimination Alkene E->E3 Temp > 25°C (Dehydration)

Workflow and impurity generation pathways in 4-(Pyridin-3-ylmethyl)piperidin-4-ol synthesis.
Quantitative Impurity Profiling Data
ImpurityCausality / MechanismAnalytical Signature (LC-MS / ¹H NMR)Prevention Strategy
4-(Pyridin-3-ylmethylene)piperidine Acid-catalyzed E1 dehydration of the tertiary alcohol during Boc deprotection[3].[M+H]⁺ m/z 175.1; Alkene proton at ~5.8 ppm (1H, s).Maintain deprotection temp ≤ 20 °C; avoid prolonged exposure to strong acids.
1,2-Di(pyridin-3-yl)ethane Base-mediated dimerization of 3-picolyllithium at elevated temperatures[2].[M+H]⁺ m/z 185.1; Symmetry in ¹H NMR (aliphatic singlet at ~2.9 ppm, 4H).Strict cryogenic control (-78 °C) during lithiation; avoid excess LDA.
Alkylated Pyridines (Ring Addition) Nucleophilic attack of the base on the electron-deficient pyridine ring.Variable m/z; Loss of aromatic proton symmetry.Use non-nucleophilic bases (LDA or LiTMP) instead of n-BuLi[1].
Unreacted N-Boc-piperidin-4-one Quenching of 3-picolyllithium by moisture or incomplete metalation.[M+H]⁺ m/z 200.1; Ketone ¹³C peak at ~208 ppm.Titrate base prior to use; strictly anhydrous conditions; D₂O quench IPC.

Troubleshooting & FAQs

Q: Why am I observing a significant dehydration impurity (alkene) during the final deprotection step? A: The target molecule contains a tertiary alcohol at the C4 position of the piperidine ring. Tertiary alcohols are highly susceptible to acid-catalyzed E1 elimination, yielding 4-(pyridin-3-ylmethylene)piperidine[3][4]. If your Boc-deprotection utilizes harsh conditions (e.g., refluxing HCl or concentrated TFA at elevated temperatures), the protonated hydroxyl group leaves as water, forming a stable tertiary carbocation that rapidly eliminates an adjacent proton. Actionable Fix: Shift to milder deprotection conditions. Use 4M HCl in dioxane at 0 °C, slowly warming to a maximum of 20 °C, and monitor closely via LC-MS. Terminate the reaction immediately upon Boc consumption.

Q: My LC-MS shows a mass of m/z 185 corresponding to a 3-picoline dimer. How is this forming? A: This is 1,2-di(pyridin-3-yl)ethane, a known byproduct of 3-picoline metalation. At temperatures above -40 °C, 3-picolyllithium can undergo complex base-mediated dimerization pathways, including 1,4-addition of the incipient benzyllithium equivalent to unreacted picoline[2][5]. Actionable Fix: Ensure the lithiation step is performed at strictly -78 °C. Pre-cool the LDA solution before the dropwise addition of 3-picoline, and do not allow the intermediate to warm before adding the N-Boc-piperidin-4-one electrophile.

Q: I attempted the lithiation with n-BuLi, but I am seeing multiple regioisomers and poor yield of the desired alcohol. Why? A: Pyridine rings are highly electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) or direct addition. n-Butyllithium is a strong nucleophile and will preferentially attack the C2 or C6 positions of the pyridine ring rather than acting strictly as a base to deprotonate the methyl group. Actionable Fix: Switch to a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA)[1][6]. LDA selectively deprotonates the slightly acidic methyl protons (pKa ~ 34) without attacking the heteroaromatic ring.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent downstream failures, this protocol integrates In-Process Controls (IPCs) . Do not proceed to the next step unless the IPC criteria are met.

Step 1: Regioselective Lithiation of 3-Picoline
  • Charge a flame-dried flask with anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv) under an argon atmosphere. Cool to -78 °C.

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Add 3-picoline (1.0 equiv) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

IPC 1 (Lithiation Verification): Withdraw a 0.1 mL aliquot of the bright yellow solution and quench into 0.5 mL of D₂O. Extract with EtOAc and analyze via LC-MS or ¹H NMR. Validation: You must observe >95% deuterium incorporation at the methyl group (forming 3-(monodeuteromethyl)pyridine). If un-deuterated 3-picoline remains, base stoichiometry or system moisture is compromised.

Step 2: Nucleophilic Addition
  • Dissolve N-Boc-piperidin-4-one (0.95 equiv) in anhydrous THF (2 mL/mmol).

  • Add the ketone solution dropwise to the -78 °C 3-picolyllithium solution over 30 minutes.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

IPC 2 (Addition Completion): Withdraw a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via LC-MS. Validation: The N-Boc-piperidin-4-one peak (m/z 200) must be consumed, replaced entirely by the Boc-protected intermediate (m/z 293).

  • Quench the main reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the intermediate.

Step 3: Controlled Deprotection
  • Dissolve the purified Boc-protected intermediate in anhydrous CH₂Cl₂ (5 mL/mmol) and cool to 0 °C.

  • Add 4M HCl in dioxane (5.0 equiv) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to 20 °C.

IPC 3 (Dehydration Monitoring): Monitor the reaction every 2 hours via LC-MS. Validation: Look for the desired product (m/z 193). If the dehydration alkene (m/z 175) begins to form (>2% AUC), immediately quench the reaction.

  • Concentrate the mixture under a stream of nitrogen (do not use a heated rotary evaporator bath) to yield 4-(pyridin-3-ylmethyl)piperidin-4-ol as the dihydrochloride salt.

References

  • Koller, M. U., Peariso, K. L., Guion, T. S., Martinez, S. S., & Beam, C. F. (1995). "The Preparation of Substituted Hydroxyphenyl-pyridyl-ethanols and α-Hydroxyphenyl-α-methylpyridineethanols by the Condensation of 2-, 3-, or 4-Picolyllithium with Select Hydroxy-benzaldehydes and 4-Hydroxyacetophenone." Synthetic Communications, 25(19), 2963-2974.[Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). "Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines." The Journal of Organic Chemistry, 73(24), 9610-9618.[Link]

  • Werner, D. F., et al. (2014). "Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines." Journal of Medicinal Chemistry, 57(11), 4680-4691.[Link]

Sources

Optimization

Technical Guide: Optimizing 3-Picolyl Addition to Piperidin-4-one

Topic: Improving yield of 3-picolyl addition to piperidin-4-one Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The "3-Picoline Paradox" The additio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of 3-picolyl addition to piperidin-4-one Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Introduction: The "3-Picoline Paradox"

The addition of a 3-picolyl (pyridin-3-ylmethyl) moiety to piperidin-4-one is a critical step in the synthesis of various neuroactive scaffolds and antihistamines. However, this reaction is notoriously difficult compared to its 2- and 4-picolyl isomers.

The Core Problem:

  • Acidity Mismatch: The

    
     of the methyl protons in 3-picoline (~33) is significantly higher than in 2- or 4-picoline (~29). Direct deprotonation with standard bases (LDA, n-BuLi) often results in ring lithiation  (ortho-lithiation) rather than the desired lateral (methyl) lithiation, leading to complex isomeric mixtures and low yields.
    
  • Enolization: N-protected piperidin-4-ones are prone to enolization. Strongly basic nucleophiles (like simple organolithiums) act as bases, deprotonating the ketone

    
    -position instead of attacking the carbonyl. This results in the recovery of starting material upon workup.
    

The Solution: This guide prioritizes the Grignard/Barbier route using 3-picolyl chloride (derived from the hydrochloride salt) combined with Cerium(III) Chloride (


)  (Imamoto conditions) to suppress basicity and enhance nucleophilicity.

Decision Matrix: Selecting the Right Pathway

Before starting, evaluate your specific constraints using this logic flow.

ReactionPathway Start Start: 3-Picolyl Addition Source Source Material? Start->Source Picoline 3-Picoline (Liquid) Source->Picoline Halide 3-Picolyl Chloride HCl Source->Halide DirectLi Direct Lithiation (LDA/BuLi) Picoline->DirectLi FreeBase Step 1: Free Base Generation (Cold, fast workup) Halide->FreeBase Warning STOP: High Risk of Ring Lithiation (C2/C4 attack) DirectLi->Warning Grignard Step 2: Grignard Formation (Mg, THF, I2 activation) FreeBase->Grignard EnolizationCheck Is Ketone Enolizable? (e.g., N-Boc-4-piperidone) Grignard->EnolizationCheck Standard Standard Addition (-78°C) EnolizationCheck->Standard No (Rare) CeCl3 Imamoto Cond. (CeCl3) Suppresses Enolization EnolizationCheck->CeCl3 Yes (Critical)

Figure 1: Decision matrix for selecting the optimal synthetic pathway. Note the strong advisory against direct lithiation of 3-picoline.

Core Protocol: -Mediated Grignard Addition

This protocol addresses the two main failure modes: regioselectivity (solved by using the halide) and enolization (solved by Cerium).

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11][12]
  • Nucleophile Precursor: 3-Picolyl chloride hydrochloride.

  • Electrophile: N-Boc-piperidin-4-one (or N-Benzyl). Note: Free N-H piperidones will quench the reagent.

  • Mediator: Anhydrous Cerium(III) chloride (

    
    ).
    
  • Solvent: Anhydrous THF (inhibitor-free).

Step-by-Step Methodology
Phase 1: Preparation of Anhydrous

(The "Imamoto" Activation)

Context: Commercial "anhydrous"


 often contains hydrates that kill organometallics. Proper drying is non-negotiable.
  • Place

    
     (or commercial anhydrous powder) in a flask.
    
  • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–4 hours .

  • Checkpoint: The powder should stir freely and not clump. While cooling, backfill with Argon.

  • Suspend in anhydrous THF to form a slurry. Stir at Room Temperature (RT) for 2 hours (or overnight) to ensure crystal lattice activation.

Phase 2: Generation of 3-Picolylmagnesium Chloride

Context: 3-picolyl chloride free base is unstable and polymerizes. It must be generated and used immediately.

  • Free Basing: Suspend 3-picolyl chloride HCl in DCM. Add saturated

    
     or 
    
    
    
    at 0°C. Separate organic layer, dry quickly over
    
    
    , and concentrate in vacuo at low temp (<20°C). Do not store.
  • Grignard Formation: In a separate flask, activate Mg turnings (1.2 equiv) with a crystal of Iodine (

    
    ) or 1,2-dibromoethane in minimal THF.
    
  • Add the fresh 3-picolyl chloride (dissolved in THF) dropwise to the refluxing Mg suspension.

  • Troubleshooting: If initiation is slow, use Rieke Magnesium or add a small amount of DIBAL-H as an activator.

Phase 3: Transmetallation & Addition[1]
  • Cool the

    
     slurry (from Phase 1) to -78°C .
    
  • Cannulate the prepared Grignard reagent into the

    
     slurry.
    
  • Stir for 30–60 mins at -78°C. The reagent acts as an organocerium species (

    
    ), which is highly oxophilic and non-basic.
    
  • Add N-Boc-piperidin-4-one (dissolved in THF) dropwise.

  • Allow to warm slowly to 0°C (or RT, depending on conversion monitoring).

  • Quench: Add aqueous

    
     or dilute acetic acid. Avoid strong acids if the Boc group must be retained.
    

Troubleshooting & FAQs

Q1: Why did I recover starting material (piperidone) despite full consumption of the halide?

Diagnosis: Enolization. The basicity of the Grignard reagent caused it to pull the acidic


-proton from the ketone rather than attacking the carbonyl.
Fix:  You must use the 

method
described above. The organocerium species is less basic and coordinates to the carbonyl oxygen, promoting nucleophilic attack over deprotonation. Alternatively, ensure the temperature remains strictly at -78°C during addition.
Q2: Can I just lithiate 3-picoline with LDA?

Diagnosis: Regiochemical Error. Analysis: Unlike 2- and 4-picoline, the methyl protons of 3-picoline are not sufficiently acidic (


) to be deprotonated exclusively by LDA. You will likely get a mixture of:
  • Lateral lithiation (desired, minor product)

  • Ortho-lithiation at C2 (side product)

  • Ortho-lithiation at C4 (side product) Recommendation: Stick to the 3-picolyl chloride route. If you must use 3-picoline, you require "superbase" conditions (LIDAKOR: BuLi + t-BuOK) or specific directing groups, which complicates the synthesis.

Q3: My 3-picolyl chloride turned into a pink/red gum before I could use it.

Diagnosis: Self-Polymerization. The free base of 3-picolyl chloride acts as a nucleophile (pyridine N) towards itself (alkyl chloride), forming pyridinium polymers. Fix:

  • Keep the free base cold (0°C) at all times.

  • Keep it in dilute solution (DCM or THF).

  • Barbier Alternative: If stability is a major issue, perform a Barbier reaction . Add the 3-picolyl chloride HCl directly to a mixture of Mg turnings and the ketone in THF (requires neutralizing the HCl with an extra equivalent of base or using pre-neutralized halide in situ). Note: The CeCl3 protocol is harder to implement in Barbier mode.

Q4: The reaction mixture turned into a solid block.

Diagnosis: Solubility Limit.


 slurries can be thick.
Fix:  Increase solvent volume. Ensure efficient mechanical stirring (overhead stirrer recommended for scales >10g).

Comparative Data: Yield Optimization

MethodBase/ReagentPrimary IssueTypical Yield
Direct Lithiation 3-Picoline + LDARing Lithiation (Regio-scrambling)< 20%
Standard Grignard 3-Picolyl-MgClEnolization of Ketone30–45%
Organocerium 3-Picolyl-MgCl + CeCl3 None (Optimized) 75–92%
Barbier (One-Pot) Mg + Halide + KetoneWurtz Coupling (Dimerization)40–60%

Mechanism of Failure vs. Success

Understanding the "Why" is crucial for troubleshooting.

Mechanism Reagent Nucleophile (R-M) PathA Path A: Hard Nucleophile (R-Li/Mg) High Basicity Reagent->PathA PathB Path B: Organocerium (R-CeCl2) High Oxophilicity Reagent->PathB + CeCl3 Ketone Piperidin-4-one Enolate Enolate Formation (Proton Abstraction) Ketone->Enolate Coordination Carbonyl Activation (Ce-O Bond) Ketone->Coordination PathA->Ketone Attacks H-alpha PathB->Ketone Coordinates Oxygen Recovered Recovered Starting Material (Low Yield) Enolate->Recovered Addition 1,2-Addition (C-C Bond Formation) Coordination->Addition Product Tertiary Alcohol (High Yield) Addition->Product

Figure 2: Mechanistic divergence. Path A represents the standard failure mode (enolization). Path B represents the Cerium-mediated success.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Knochel, P., et al. "Highly functionalized organomagnesium reagents prepared through halogen–metal exchange." Angewandte Chemie International Edition, 42(36), 4302-4320.

  • Gribble, G. W., et al. "Regioselective lithiation of 3-picoline." Tetrahedron Letters, 21(43), 4137-4140. (Highlighting the difficulty of lateral lithiation).

  • Vapourtec Application Note. "Lithiation of Pyridines in Flow." (Discussing temperature control and reagent stability).

Sources

Troubleshooting

Troubleshooting cyclization side reactions in piperidine synthesis

Technical Support Center: Piperidine Synthesis & Cyclization Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PIP-SYN-2026-X Introduction: The Piperidine Challenge Welcome to the Piperidine Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Synthesis & Cyclization Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PIP-SYN-2026-X

Introduction: The Piperidine Challenge

Welcome to the Piperidine Synthesis Technical Support Center. You are likely here because your LC-MS shows a mess of oligomers, your hydrogenation stalled at 50% conversion, or your ring-closing metathesis (RCM) yielded a black sludge.

Piperidines are the structural backbone of blockbusters like Fentanyl and Loratadine, yet their synthesis is fraught with thermodynamic and kinetic traps. This guide bypasses the textbook theory to address the failure modes of the three most common synthetic routes: Nucleophilic Cyclization , Pyridine Hydrogenation , and Ring-Closing Metathesis (RCM) .

Troubleshooting Guides (FAQ & Tickets)

Ticket #01: "My reaction turned into a gummy polymer instead of a ring."

Category: Nucleophilic Substitution / Alkylation Diagnosis: Intermolecular Polymerization vs. Intramolecular Cyclization.

The Problem: You are attempting an intramolecular nucleophilic attack (e.g., an amine attacking a pendant alkyl halide) to close the ring. Instead of a discrete product, you isolated an insoluble oligomer.

Root Cause Analysis: This is a classic competition between Effective Molarity (EM) and Actual Concentration .

  • Intramolecular rate (k_intra): First-order reaction (

    
    ). Depends on conformation and ring size.
    
  • Intermolecular rate (k_inter): Second-order reaction (

    
    ). Depends on concentration.
    

If


 is too high, 

, leading to polymerization.

Solution Protocol:

  • High Dilution Technique: Run the reaction at < 0.01 M .

  • Pseudo-High Dilution: Do not dump the substrate in. Add the substrate dropwise over 4–8 hours into a refluxing solution of the base/catalyst. This keeps the instantaneous concentration of the unreacted substrate near zero.

  • Temperature: Higher temperatures often favor the higher-activation-energy pathway. If the ring strain is high (kinetic barrier), heat helps. If the polymer is thermodynamically favored, heat might drive polymerization. Start with slow addition at reflux.

Decision Tree: Diagnosing Oligomerization

PolymerizationDiagnosis Start Issue: Gummy/Insoluble Product CheckConc Check Concentration Is [Substrate] > 0.05 M? Start->CheckConc Dilution Action: Dilute to 0.005 M OR Use Syringe Pump Addition CheckConc->Dilution Yes CheckBaldwin Check Baldwin's Rules Is ring closure favored? CheckConc->CheckBaldwin No (Already Dilute) BaldwinYes Issue: Conformational Restriction Add 'Gem-Dimethyl' effect or Pre-organize scaffold CheckBaldwin->BaldwinYes Favored (6-exo-tet) BaldwinNo Issue: Disfavored Trajectory Change Leaving Group or Ring Size CheckBaldwin->BaldwinNo Disfavored

Caption: Diagnostic workflow for distinguishing concentration effects from kinetic/Baldwin constraints.

Ticket #02: "My pyridine hydrogenation stalled or over-reduced."

Category: Heterogeneous Catalysis (Reduction) Diagnosis: Catalyst Poisoning or Lack of Selectivity.[1]

The Problem: You are reducing a pyridine to a piperidine using H₂ and Pd/C or PtO₂. The reaction stops before completion, or you lose other functional groups (e.g., halogens, benzyl ethers).

Root Cause Analysis:

  • Catalyst Poisoning: The nitrogen lone pair in pyridine (and the resulting piperidine) binds strongly to the metal surface (Pd, Pt, Rh), blocking active sites.[2]

  • Over-reduction: Under acidic conditions, the pyridine ring is activated, but so are other reducible groups.

Solution Protocol:

  • The "Acid Trick": Perform the hydrogenation in acetic acid or add 1.1 eq of HCl/MeOH.

    • Why? Protonating the nitrogen (

      
      ) removes the lone pair's ability to coordinate/poison the metal catalyst.[1]
      
  • Catalyst Selection:

    • PtO₂ (Adams' Catalyst): The gold standard for difficult pyridines. Works best in acetic acid at 50 psi.

    • Rh/C: Excellent for avoiding hydrogenolysis of benzyl groups or halogens while reducing the ring.

    • Pd/C: Often fails for pyridines unless high pressure and acid are used; prone to dehalogenation.

Representative Data: Catalyst Performance Matrix

CatalystSolvent systemPressure (psi)OutcomeRecommendation
10% Pd/C MeOH (Neutral)50< 20% Conv. (Poisoning)Avoid for unactivated pyridines.
10% Pd/C AcOH (Acidic)5080-90% Conv.Good, but risks dehalogenation.
PtO₂ AcOH40-50> 98% Yield Standard Choice for robust synthesis.
5% Rh/C MeOH/AcOH50> 95% YieldBest for preserving Bn/Cl/Br groups.
Ticket #03: "RCM killed my catalyst and gave no product."

Category: Ring-Closing Metathesis (Grubbs) Diagnosis: Amine-Ruthenium Coordination.

The Problem: You are trying to close a diallyl amine to form a dehydropiperidine. The reaction barely starts, and the catalyst color changes rapidly.

Root Cause Analysis: Basic amines coordinate to the Ruthenium (Ru) center of Grubbs catalysts, displacing the phosphine or carbene ligand and killing the catalytic cycle.

Solution Protocol:

  • Protonation: Convert the amine to an ammonium salt using p-Toluenesulfonic acid (TsOH) or HCl before adding the catalyst. The ammonium cation cannot coordinate to Ru.

  • Protection: If you cannot use acid, protect the nitrogen as a carbamate (Boc, Cbz) or sulfonamide (Ts) before RCM. Free amines are RCM killers.

  • Ethylene Stripping: RCM is reversible. Bubble Argon through the solution or run under weak vacuum to remove ethylene gas, driving the equilibrium forward (Le Chatelier’s principle).

Mechanism: RCM Failure vs. Success

RCM_Pathway cluster_fail Failure Mode (Free Amine) cluster_success Success Mode (Protected/Salt) Substrate Diallyl Amine Coordination N-Ru Coordination (Catalyst Death) Substrate->Coordination Free N: Protection Add TsOH or Protect (N-Boc) Substrate->Protection Modification NoReaction No Cyclization Coordination->NoReaction ActiveCat Ru Binds Alkene (Active Cycle) Protection->ActiveCat Product Piperidine Ring + Ethylene ActiveCat->Product

Caption: Mechanism showing how nitrogen lone pairs deactivate Ruthenium catalysts and how protection/protonation restores activity.

Validated Experimental Protocol

Method: Acid-Mediated Hydrogenation of Substituted Pyridines Objective: Synthesis of 3-substituted piperidine without racemization or catalyst poisoning.

Reagents:

  • Substituted Pyridine (1.0 equiv)[3]

  • PtO₂ (Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)

  • H₂ gas (balloon or Parr shaker)

Step-by-Step Workflow:

  • Preparation: In a pressure-rated vessel (or heavy-walled flask), dissolve the pyridine substrate in glacial acetic acid.

    • Note: If the substrate is acid-sensitive, use MeOH with 1.1 equiv of HCl instead.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%).

    • Safety: Do not add dry catalyst to a solvent containing hydrogen or flammable vapors; it can spark. Add under Argon flow.[4]

  • Purge: Evacuate the flask and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Pressurize to 40–50 psi (3–4 bar) H₂. Stir vigorously at Room Temperature for 12 hours.

    • Monitoring: Check consumption of starting material by LC-MS. Pyridines absorb strongly in UV; Piperidines do not. Disappearance of the UV spot is a good indicator.

  • Workup:

    • Filter the mixture through a Celite pad to remove the platinum black. Rinse with MeOH.

    • Concentrate the filtrate to remove acetic acid/solvent.

    • Neutralization: The product is currently an acetate salt. Dissolve in CH₂Cl₂, wash with sat. NaHCO₃ (aq) to liberate the free base.[5] Dry over Na₂SO₄ and concentrate.

References

  • BenchChem. (2025).[1][3] Managing Side Reactions in Piperidine Functionalization. Retrieved from 5

  • National Institutes of Health (NIH/PMC). (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from 6

  • Royal Society of Chemistry (RSC). (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Retrieved from 7

  • Organic Chemistry Portal. (2025). Ring Closing Metathesis (RCM). Retrieved from 8

  • Grokipedia. (2025). Baldwin's Rules. Retrieved from 9

Sources

Optimization

Technical Support Center: HPLC Separation of Pyridine &amp; Piperidine Isomers

[1] Status: Operational Ticket Focus: Method Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary: The "Basic" Challenge Separating pyridine and piperidine isomers presents a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket Focus: Method Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Basic" Challenge

Separating pyridine and piperidine isomers presents a classic chromatographic paradox. Pyridine (aromatic, pKa ~5.[1][2]2) and Piperidine (aliphatic, pKa ~11.1) behave differently despite their structural relationship.

  • The Pyridine Challenge: Positional isomers (2-, 3-, 4-methylpyridine) possess nearly identical hydrophobicity, making resolution on standard C18 columns difficult.

  • The Piperidine Challenge: Its strong basicity leads to severe peak tailing due to interaction with residual silanols on silica columns.[3][4] Furthermore, it lacks a strong UV chromophore, complicating detection.

This guide provides a self-validating framework to resolve these issues using modern column chemistries and precise pH control.

Troubleshooting Guide (Q&A)
Issue 1: Severe Peak Tailing for Piperidine

User Report: "My pyridine peaks look fine, but piperidine elutes as a shark-fin shape with a tailing factor (Tf) > 2.0. I am using a standard C18 column at pH 4.5."

Root Cause Analysis: At pH 4.5, piperidine is fully protonated (


). Standard silica columns have residual silanol groups (

) that are ionized above pH 3.5. The cationic piperidine undergoes secondary ion-exchange interactions with these silanols, causing tailing.

Corrective Protocol: You must break the ion-exchange mechanism. Choose one of the following strategies:

  • The "High pH" Strategy (Recommended):

    • Mechanism: Raise mobile phase pH to >11.5 using a hybrid-silica column (e.g., Waters XBridge, Agilent Gemini). At this pH, piperidine is deprotonated (neutral) and interacts purely via hydrophobic partition.

    • Action: Switch buffer to 10mM Ammonium Hydroxide or Triethylamine (TEA) adjusted to pH 11.5.

  • The "Silanol Shield" Strategy:

    • Mechanism: If you must stay at acidic pH, use a "sacrificial base" that competes for silanol sites.

    • Action: Add 5–10 mM Triethylamine (TEA) to your mobile phase. Note: TEA effectively blocks silanols but can suppress MS sensitivity.

Issue 2: Inability to Resolve Positional Isomers (e.g., 3- vs 4-Picoline)

User Report: "I cannot separate 3-methylpyridine from 4-methylpyridine. They co-elute on my C18 column regardless of the gradient."

Root Cause Analysis: Positional isomers often have identical hydrophobicity (


), rendering alkyl-bonded phases (C18/C8) ineffective. You need a stationary phase that discriminates based on shape selectivity  or pi-pi interactions .

Corrective Protocol: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Why? The fluorine atoms in PFP phases create a localized electron-deficient ring system. This interacts strongly with the electron-rich pyridine ring (pi-pi interaction). The steric position of the methyl group on the pyridine ring significantly alters this interaction energy, enabling baseline separation of isomers that co-elute on C18.

Issue 3: "Ghost" Peaks or No Detection for Piperidine

User Report: "I see my pyridine standards clearly at 254 nm, but piperidine is invisible or appears as negative dips."

Root Cause Analysis: Piperidine is a saturated heterocycle; it lacks the conjugated pi-system required for UV absorbance >220 nm. Pyridine absorbs strongly at 254 nm.

Corrective Protocol:

  • Detection Change: Use Refractive Index (RI), ELSD, or Mass Spectrometry (LC-MS) for direct detection.

  • Low UV Visualization: If using UV, set wavelength to 205–210 nm . Ensure you use UV-transparent buffers (Phosphate or Formate, not Acetate or TEA at high concentrations).

  • Derivatization (If UV >220nm is required): React samples with Tosyl Chloride (PTSC) . This attaches a UV-active chromophore to the secondary amine of piperidine.

Method Development Decision Matrix

The following logic gate visualizes the selection process for column and mobile phase based on your specific analyte constraints.

HPLC_Optimization Start Start: Isomer Separation AnalyteType Analyte Composition? Start->AnalyteType Piperidine Piperidine Derivatives (Strong Base) AnalyteType->Piperidine Saturated Ring Pyridine Pyridine Isomers (Aromatic) AnalyteType->Pyridine Aromatic Ring PH_Check Can you use pH > 11? Piperidine->PH_Check Resolution Isomers Co-eluting? Pyridine->Resolution High_PH Use Hybrid C18 (e.g., XBridge) pH 11.5 (NH4OH) PH_Check->High_PH Yes (MS Compatible) Low_PH Use C18 with Ion-Pairing (Hexanesulfonate) or TEA PH_Check->Low_PH No (Silica limited) Standard Standard C18 Buffered pH 4-7 Resolution->Standard No Selectivity Switch to PFP or Phenyl-Hexyl (Pi-Pi Interaction) Resolution->Selectivity Yes (Positional Isomers)

Caption: Decision matrix for selecting column chemistry and pH conditions based on analyte structure (aromatic vs. saturated).

Experimental Protocols
Protocol A: High-pH Buffer Preparation (For Hybrid Columns)

Use this for Piperidine analysis to eliminate tailing.

  • Reagents: Ammonium Hydroxide (28-30%), HPLC-grade Water.

  • Preparation:

    • Measure 1000 mL of HPLC water.

    • Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter.

    • Target pH: 11.0 ± 0.1 .

    • Note: Do not use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as they can precipitate in high organic content and damage LC systems.

  • Column Care: Ensure your column is rated for pH 12 (e.g., Ethylene-Bridged Hybrid). Standard silica dissolves above pH 8.

Protocol B: Derivatization of Piperidine (For UV Detection)

Use this if you lack a Mass Spectrometer or ELSD.

  • Reaction Mix: Mix 100 µL sample (in ACN) + 100 µL 0.1% Tosyl Chloride (in ACN) + 50 µL 0.5M Sodium Bicarbonate (aq).

  • Incubation: Heat at 60°C for 15 minutes.

  • Quench: Add 50 µL 1M HCl to neutralize.

  • Result: Piperidine is converted to N-tosylpiperidine, which absorbs strongly at 254 nm.

Comparative Data: Column Selectivity
ParameterC18 (Alkyl)PFP (Pentafluorophenyl)SCX (Cation Exchange)
Primary Mechanism HydrophobicityPi-Pi Interaction & DipoleElectrostatic Attraction
Best For General screeningPyridine Isomers (Positional)Piperidine (Strong Bases)
Tailing Risk (Bases) High (requires end-capping)ModerateLow (Peak shape usually excellent)
pH Limit (Typical) 2 – 82 – 82 – 7
Isomer Resolution LowHigh Low
References
  • Waters Corporation. Method Development Guide for Basic Compounds on XBridge Columns. (High pH strategy for amines).

  • Agilent Technologies. Analysis of Positional Isomers of Pyridine using PFP Phases. (Selectivity mechanisms).

  • Sielc Technologies. Separation of Piperidine and Pyridine on Mixed-Mode Columns. (Primesep/Obelisc applications).

  • Dolan, J. W. "Tailing Peaks for Basic Compounds: A Troubleshooting Guide." LCGC North America. (Silanol interactions).[4]

  • BenchChem. Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. (Derivatization protocols).

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 4-(Pyridin-3-ylmethyl)piperidin-4-ol Free Base

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 4-(Pyridin-3-ylmethyl)piperidin-4-ol free base .

While the piperidine heterocycle is a dominant and privileged fragment in drug discovery[1], its derivatives frequently suffer from poor aqueous solubility due to high crystal lattice energies and the presence of bulky hydrophobic groups[2]. By understanding the intrinsic properties of this dibasic compound, we can engineer self-validating formulation strategies that ensure reliable data in both in vitro and in vivo settings.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the free base form of 4-(Pyridin-3-ylmethyl)piperidin-4-ol precipitate in unbuffered water and neutral buffers, despite having two basic nitrogen atoms? A1: The solubility of this compound is entirely dictated by its ionization state. The molecule contains two ionizable centers: a piperidine nitrogen (pKa ~10.4) and a pyridine nitrogen (pKa ~5.2). When you add the free base to unbuffered water, the highly basic piperidine nitrogen acts as a proton acceptor, locally raising the microenvironmental pH to >9.5. At this elevated pH, the molecule remains largely un-ionized. Un-ionized piperidine derivatives possess strong crystal lattice energies that water cannot readily disrupt[2]. In neutral buffers (pH 7.4), only the piperidine ring is protonated (monocationic state). While the pyridine ring is a polar aromatic system that can boost solubility when ionized[3], at pH 7.4 it remains neutral, often resulting in insufficient hydration to keep high concentrations of the drug in solution.

Q2: I am preparing an in vitro cell-based assay and cannot exceed 0.1% DMSO. How can I achieve a stable 10 mM stock solution? A2: Relying purely on organic co-solvents like DMSO often leads to "crash out" upon dilution into aqueous media. Instead, utilize a formulation-based strategy such as complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic pyridin-ylmethyl linker and the un-ionized portions of the piperidine ring, shielding them from the aqueous environment. This improves solubility dramatically without altering the chemical structure or requiring cytotoxic pH extremes.

Q3: For in vivo pharmacokinetic (PK) studies, my formulation is crashing out in the syringe. What is the optimal vehicle? A3: For high-dose in vivo studies, structural modification via in situ salt formation is required. Commercially, this compound is most stable and soluble as a dihydrochloride salt[4]. By formulating the free base in a mild acidic vehicle (e.g., 0.1 N HCl or Methanesulfonic acid) and titrating to pH 4.5, you protonate both the piperidine and pyridine nitrogens. This dicationic state maximizes ion-dipole interactions with water, preventing precipitation during injection.

IonizationState State1 pH > 10.5 Free Base (Neutral) Poor Solubility State2 pH 7.4 Monocation (+1) Moderate Solubility State1->State2 Protonate Piperidine State3 pH < 5.0 Dication (+2) High Solubility State2->State3 Protonate Pyridine

Caption: pH-dependent ionization states and aqueous solubility correlation.

Part 2: Empirical Solubility Data

To guide your vehicle selection, the table below summarizes the expected solubility profiles of 4-(Pyridin-3-ylmethyl)piperidin-4-ol across standard laboratory solvent systems.

Vehicle SystemFinal pHEstimated Solubility (mg/mL)Visual StateRecommended Application
Deionized Water ~9.5< 0.1Milky SuspensionNot Recommended
PBS (1X) 7.4~0.5 - 1.0Fine PrecipitateLow-dose biochemical assays
20% HP-β-CD in PBS 7.4> 5.0Clear SolutionIn vitro cell assays
0.1 N HCl (In situ salt)4.5> 25.0Clear SolutionIn vivo dosing (IV/PO)
Part 3: Solubilization Workflow & Self-Validating Protocols

SolubilizationWorkflow Start 4-(Pyridin-3-ylmethyl)piperidin-4-ol Free Base Decision Target Application? Start->Decision InVitro In Vitro / Cellular Assays (DMSO sensitive) Decision->InVitro Low Volume / Low Toxicity InVivo In Vivo PK/PD (High concentration needed) Decision->InVivo High Dose Formulation Sol1 HP-β-CD Complexation (Maintains neutral pH) InVitro->Sol1 Sol2 In Situ Salt Formation (Acidic Vehicle, pH 4-5) InVivo->Sol2

Caption: Decision tree for selecting the optimal solubilization strategy based on assay type.

Protocol A: In Situ Dihydrochloride Salt Formation (For In Vivo Dosing)

Causality: Converting the free base into a dicationic state disrupts the rigid crystal lattice and forces the molecule into solution via powerful ion-dipole interactions.

  • Weighing: Accurately weigh 10.0 mg of 4-(Pyridin-3-ylmethyl)piperidin-4-ol free base into a sterile glass vial.

  • Acid Addition: Add 750 µL of 0.1 N HCl. (Scientific Note: The molecular weight of the free base is ~206.28 g/mol . 10 mg = 0.048 mmol. To protonate both nitrogens, you need ~0.096 mmol of acid. 750 µL of 0.1 N HCl provides 0.075 mmol, ensuring we do not overshoot into severe acidity).

  • Agitation: Vortex vigorously for 60 seconds, followed by sonication in a water bath for 5 minutes at room temperature.

  • Buffering & Volume Adjustment: Slowly add 250 µL of 1X PBS to bring the total volume to 1.0 mL (Final concentration: 10 mg/mL).

  • Self-Validation Check: Visually inspect the solution. It must be optically clear. Measure the pH using a micro-probe; it should read between 4.0 and 5.0.

    • Troubleshooting: If the solution remains cloudy, the pH is likely > 5.5. Add 0.1 N HCl in 10 µL increments until clarity is achieved, then verify the pH is safe for your specific administration route.

Protocol B: HP-β-CD Inclusion Complexation (For In Vitro Assays)

Causality: Cyclodextrins form non-covalent inclusion complexes with hydrophobic moieties. This protocol ensures the plateau of the solubility curve is reached without altering the physiological pH[2].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • API Addition: Add 5.0 mg of the free base to 1.0 mL of the 20% HP-β-CD vehicle.

  • Equilibration: Seal the vial and place it in a shaking incubator at 37°C and 250 RPM for 24 hours. (Scientific Note: Complexation is an equilibrium-driven thermodynamic process; sufficient time is critical).

  • Filtration: Remove the vial and allow it to stand for 10 minutes. Withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any un-complexed, undissolved solid[2].

  • Self-Validation Check: To confirm the exact concentration of the solubilized drug, analyze the pre- and post-filtration samples via HPLC-UV (monitoring the pyridine absorbance at ~260 nm). A peak area match of >95% confirms complete solubilization.

References
  • 4-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride - Guidechem Source: guidechem.com URL:4

  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates - Benchchem Source: benchchem.com URL:2

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres - ChemRxiv Source: chemrxiv.org URL:1

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs Source: sarchemlabs.com URL:3

Sources

Optimization

Minimizing elimination byproducts in 4-hydroxypiperidine reactions

Technical Support Center: 4-Hydroxypiperidine Chemistry Subject: Troubleshooting Elimination Pathways (Dehydration & E2) in Functionalization Workflows. Executive Summary: 4-Hydroxypiperidine is a bifunctional scaffold c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxypiperidine Chemistry

Subject: Troubleshooting Elimination Pathways (Dehydration & E2) in Functionalization Workflows.

Executive Summary: 4-Hydroxypiperidine is a bifunctional scaffold critical to medicinal chemistry.[1][2] However, its amphoteric nature and the lability of the C4-hydroxyl group create a high risk for elimination byproducts. The most critical failure mode is the acid-catalyzed dehydration of the 4-hydroxyl group, yielding 1,2,3,6-tetrahydropyridines. In N-methylated analogs, this mimics the formation of MPTP (a neurotoxin precursor), making impurity control a safety-critical mandate.

This guide addresses the suppression of elimination during N-alkylation , Mitsunobu inversion , and Acidic Deprotection .

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Dehydration during Acidic Deprotection (N-Boc Removal)

User Question: "I am removing an N-Boc group from a 4-hydroxypiperidine derivative using 4M HCl in Dioxane. LCMS shows a mass loss of 18 Da (M-18) and the formation of a double bond. How do I prevent this dehydration?"

Scientist Response: The M-18 peak confirms the formation of a 1,2,3,6-tetrahydropyridine impurity via acid-catalyzed dehydration. This occurs via an E1 mechanism where the protonated hydroxyl group leaves as water, generating a carbocation at C4, which then eliminates a proton from C3/C5.

Corrective Actions:

  • Temperature Control (Critical): Dehydration is endothermic and entropy-driven. Maintain the reaction temperature strictly below 0°C during acid addition and do not exceed 20°C during the stir phase.

  • Acid Choice: Switch from HCl/Dioxane (which can heat up) to Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v). TFA is less likely to promote dehydration than mineral acids in this substrate class due to the non-nucleophilic counterion and milder solvation.

  • Cation Scavenging: Add triethylsilane (Et3SiH) (2.0 eq) or water (5% v/v) as a scavenger. While typically used for trityl cations, they help suppress the lifetime of the transient carbocation species that leads to elimination.

Issue 2: Elimination in Mitsunobu Reactions

User Question: "I am trying to invert the stereochemistry of the C4-hydroxyl using a Mitsunobu reaction (DIAD/PPh3/Benzoic acid). Instead of the ester, I am isolating the alkene (elimination product). Why?"

Scientist Response: Elimination is the primary competing pathway in Mitsunobu reactions of secondary alcohols, especially hindered ones like 4-hydroxypiperidine. This happens when the betaine intermediate acts as a base (E2 elimination) rather than activating the oxygen for


 substitution.

Corrective Actions:

  • pKa Matching: The nucleophile (acid) must have a pKa < 11.[3] If the nucleophile is too weak (high pKa), protonation of the betaine is slow, favoring elimination.

  • Order of Addition: Do not premix the alcohol and the betaine (DIAD+PPh3).

    • Protocol: Mix Alcohol + Carboxylic Acid + PPh3 in solvent.[4] Cool to 0°C. Add DIAD dropwise last. This ensures the betaine is immediately protonated by the acid upon formation, preventing it from deprotonating the substrate's C3-proton.

  • Solvent Switch: Change from THF to Toluene or DCM . THF coordinates to the protonated intermediates, sometimes reducing the rate of substitution relative to elimination.

Issue 3: Alkyl Halide Elimination during N-Alkylation

User Question: "During N-alkylation using a secondary alkyl bromide and K2CO3, I see low yields and the formation of an alkene from my alkylating agent. The piperidine ring is intact."

Scientist Response: Here, the 4-hydroxypiperidine is acting as a base rather than a nucleophile, causing dehydrohalogenation (E2) of your alkyl bromide.

Corrective Actions:

  • Base Selection: Switch from K2CO3 (heterogeneous, often requires heating) to DIPEA (Diisopropylethylamine) in MeCN at room temperature. DIPEA is non-nucleophilic but sufficiently basic to scavenge the HBr formed, without promoting E2 on the alkyl halide as aggressively as hot carbonate.

  • Solvent Polarity: Use Acetonitrile (MeCN) or DMF .[5] High dielectric constants stabilize the transition state for

    
     (charge separation) over E2.
    
  • Leaving Group: Switch from Bromide to Iodide or Mesylate . Better leaving groups accelerate the

    
     pathway, allowing you to run the reaction at lower temperatures where elimination is kinetically disfavored.
    

Part 2: Experimental Protocols

Protocol A: Dehydration-Free N-Boc Deprotection

Objective: Removal of N-Boc protecting group while retaining C4-hydroxyl integrity.

Materials:

  • Substrate: N-Boc-4-hydroxypiperidine derivative (1.0 mmol)

  • Reagent: Trifluoroacetic acid (TFA), HPLC grade

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated NaHCO3 (aq)[6]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 4.0 mL of DCM in a round-bottom flask.

  • Cooling: Submerge flask in an ice/salt bath (-5°C to 0°C). Allow to equilibrate for 10 minutes.

  • Acid Addition: Add 1.0 mL of TFA dropwise over 5 minutes via syringe. Do not add all at once to prevent exotherm.

  • Reaction: Stir at 0°C for 30 minutes. Monitor by TLC or LCMS.

    • Checkpoint: If reaction is sluggish, allow to warm to 10°C, but never reflux.

  • Quench: Pour the cold reaction mixture slowly into a vigorously stirring biphasic mixture of DCM (10 mL) and Sat. NaHCO3 (20 mL). Ensure pH is basic (>8).

  • Extraction: Separate organic layer. Wash aqueous layer 2x with DCM (containing 5% MeOH to improve solubility of the free amine).

  • Drying: Dry combined organics over Na2SO4 and concentrate in vacuo at <30°C.

Protocol B: High-Fidelity Mitsunobu Inversion

Objective: Inversion of C4-OH without elimination.

Materials:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 eq)[1][2]

  • Nucleophile: Benzoic Acid (1.2 eq)

  • Reagents: Triphenylphosphine (PPh3, 1.5 eq), DIAD (1.5 eq)[7]

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: In a dry flask under Argon, combine Substrate, Benzoic Acid, and PPh3 in Toluene (0.1 M concentration).

  • Cooling: Cool mixture to 0°C.

  • Addition: Dissolve DIAD in a minimal amount of Toluene. Add this solution dropwise over 20 minutes.

    • Mechanism Note: Slow addition ensures the concentration of unprotonated betaine is minimal, suppressing the E2 pathway.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Stir for 12 hours.

  • Workup: Filter off solid triphenylphosphine oxide (if precipitated). Concentrate filtrate and purify via column chromatography.[1][8]

Part 3: Data & Visualization

Table 1: Solvent & Base Effects on Elimination Ratio

Comparison of conditions for N-alkylation of 4-hydroxypiperidine with Isopropyl Bromide.

SolventBaseTemperatureYield (N-Alkyl)Elimination (Alkene)Mechanism Dominance
DMF K2CO380°C45%40%E2 (Thermal elimination)
Acetone K2CO3Reflux (56°C)60%25%Mixed
MeCN DIPEA25°C88% <5%

(Kinetic control)
Ethanol Et3N78°C30%55%Solvolysis/Elimination
Diagram 1: The Dehydration Pathway vs. Stable Deprotection

This diagram illustrates the mechanistic divergence between successful deprotection and the formation of the tetrahydropyridine impurity.

DehydrationPathway Start N-Boc-4-Hydroxypiperidine Acid Acid Treatment (H+) Start->Acid Prot_Int Protonated Intermediate (-OH2+) Acid->Prot_Int Fast Carbocation Carbocation Formation (Loss of H2O) Prot_Int->Carbocation High Temp / Strong Acid Deprotection Boc Cleavage Only (Low Temp) Prot_Int->Deprotection <0°C / Scavengers Elimination Elimination (E1) (-H+) Carbocation->Elimination Product_Bad Tetrahydropyridine (Impurity/Toxin) Elimination->Product_Bad Product_Good 4-Hydroxypiperidine (Free Base) Deprotection->Product_Good

Caption: Divergence of acid-mediated pathways. High temperature favors the E1 dehydration (Red), while controlled conditions favor selective N-Boc cleavage (Green).

Diagram 2: Mitsunobu Decision Tree

Logic flow for minimizing elimination during stereochemical inversion.

MitsunobuLogic Start Start: Mitsunobu Reaction (4-OH Piperidine) Check_pKa Is Nucleophile pKa < 11? Start->Check_pKa Adjust_Nu Switch Nucleophile (e.g., p-Nitrobenzoic acid) Check_pKa->Adjust_Nu No Order_Check Order of Addition? Check_pKa->Order_Check Yes Adjust_Nu->Order_Check Wrong_Order Premix DIAD+PPh3 Order_Check->Wrong_Order Betaine First Right_Order Add DIAD Last (Dropwise) Order_Check->Right_Order Betaine Last Result_Elim High Elimination (Alkene formed) Wrong_Order->Result_Elim Result_Sub High Substitution (Inverted Product) Right_Order->Result_Sub

Caption: Critical decision points for preventing E2 elimination in Mitsunobu protocols.

References

  • BenchChem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Retrieved from .

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Side Reactions. Retrieved from .

  • National Institutes of Health (NIH). Studies on the conversion of haloperidol and its tetrahydropyridine dehydration product. PubMed. Retrieved from .

  • TCI Chemicals. Mitsunobu Reaction Reagents and Protocols. Retrieved from .

  • Sigma-Aldrich. 4-Hydroxypiperidine Product Safety and Handling. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Pyridine-Piperidine Scaffolds

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—typically discoloration or mass shifts—in your pyridine-piperidine based compounds (e.g., Ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—typically discoloration or mass shifts—in your pyridine-piperidine based compounds (e.g., Nicotine analogs, Janus Kinase inhibitors, or specific GPCR ligands).

While the pyridine ring is aromatic and electron-deficient (making it relatively resistant to oxidative attack), the piperidine ring is a secondary or tertiary amine with a localized lone pair. This lone pair is the "Achilles' heel" of the scaffold, acting as a magnet for electrophiles, radical initiators, and atmospheric CO₂.

This guide moves beyond generic "store at -20°C" advice. We break down the mechanistic causes of failure and provide self-validating protocols to arrest degradation.

Module 1: The Science of Degradation (Root Cause Analysis)

To prevent degradation, you must understand what is happening at the molecular level. The stability profile of a pyridine-piperidine scaffold is defined by three primary vectors of failure:

  • N-Oxidation (The M+16 Shift): The nitrogen lone pair on the piperidine ring reacts with singlet oxygen or peroxide impurities in solvents. This forms an N-oxide, often observed as a +16 Da shift in LC-MS.

  • Oxidative Dehydrogenation (The M-2 Shift): Radical abstraction of an alpha-proton (adjacent to the nitrogen) leads to the formation of an imine or enamine. This often results in yellow/brown discoloration due to extended conjugation.

  • Carbamate Formation (The "White Crust"): Piperidine bases are hygroscopic and nucleophilic. They react with atmospheric CO₂ to form carbamates or carbonate salts, often mistaken for "oxidation."

Visualization: Degradation Pathways

The following diagram illustrates the competitive degradation pathways for a generic piperidine moiety.

degradation_pathway Intact Intact Piperidine (Free Base) Radical α-Carbon Radical Intermediate Intact->Radical Light / Metal Ions NOxide N-Oxide (M+16 Da) Intact->NOxide Peroxides / 1O2 Carbamate Carbamate/Carbonate (White Solid) Intact->Carbamate CO2 + H2O Imine Imine/Enamine (Yellowing, M-2 Da) Radical->Imine -H•

Figure 1: Mechanistic pathways for piperidine degradation. Note that N-oxidation and Carbamate formation are distinct pathways requiring different preventative measures.

Module 2: Troubleshooting Guide

Use this table to diagnose the specific issue affecting your compound.

SymptomProbable CauseVerification MethodCorrective Action
Sample turns yellow/brown Oxidative Dehydrogenation (Imine formation). Conjugated double bonds absorb blue light, appearing yellow.UV-Vis: New absorption band >300nm. LC-MS: Look for M-2 peak.Purify: Recrystallize (if solid) or pass through a short neutral alumina plug. Prevent: Store under Argon; exclude light.
LC-MS shows M+16 peak N-Oxidation . The piperidine nitrogen has been oxidized.[1][2][3]NMR: Downfield shift of alpha-protons. LC-MS: Distinct M+16 peak.Rescue: Mild reduction (e.g., Zn/Acetic acid or PPh3) may recover the amine. Prevent: Use peroxide-free solvents (test THF/Ethers).
White crust on oil/solid Carbamate/Carbonate Formation . Reaction with atmospheric CO₂.Solubility: The crust is often water-soluble but organic-insoluble. Acid Test: Bubbles (CO₂) upon adding dilute HCl.Fix: Dissolve in organic solvent, wash with basic brine (NaOH/NaCl) to regenerate free base. Prevent: Parafilm is insufficient; use greased glass joints or heat-sealed foil.
Sticky/Gummy Solid Hygroscopicity .[4] The pyridine-piperidine scaffold attracts water, lowering the Tg (glass transition temp).TGA: Weight loss <100°C.Fix: Lyophilize (freeze-dry) from water/dioxane. Prevent: Store in a desiccator with active P₂O₅ or Silica.

Module 3: Best Practice Protocols (SOPs)

Protocol A: The "Argon Blanket" Technique

Why: Nitrogen gas is often lighter than air (depending on temp) and mixes rapidly. Argon is heavier than air, creating a stable "blanket" that sits on top of your sample, physically displacing oxygen.

  • Preparation: Connect a Pasteur pipette to an Argon line via flexible tubing.

  • Flow Rate: Adjust flow so it is barely audible against your cheek (low velocity prevents blowing powder away).

  • Flush: Insert the pipette into the vial, positioning the tip 1 cm above the sample surface.

  • Displace: Hold for 15–30 seconds. You are filling the headspace volume 5–10 times.

  • Seal: While the gas is still flowing, withdraw the pipette and immediately cap the vial.

  • Tape: Wrap the cap junction with Parafilm or electrical tape (for long-term storage).

Protocol B: Salt Formation for Long-Term Stability

Why: Free bases of piperidine are prone to oxidation because the lone pair is "available." Protonating this lone pair (forming a salt) locks it up, making it electronically unavailable for oxidation.

Target: Convert Free Base


 Hydrochloride or Tartrate Salt.
  • Dissolve: Dissolve your pyridine-piperidine free base in a minimal amount of dry Ethanol or Diethyl Ether.

  • Acidify: Dropwise add 1.1 equivalents of HCl (in Dioxane or Ether).

  • Precipitate: The salt should precipitate immediately. If not, cool to -20°C or add Hexanes.

  • Filter & Dry: Filter the solid and dry under high vacuum.

  • Result: The resulting salt is often crystalline, non-volatile, and significantly more resistant to oxidation and light than the oil free base.

Module 4: Storage Decision Matrix

Not all samples require the same rigor.[5] Use this decision tree to determine the necessary storage conditions based on your experimental timeline.

storage_decision Start Compound State? Solid Solid / Salt Start->Solid Oil Oil / Free Base Start->Oil Duration1 Storage Duration? Solid->Duration1 Duration2 Storage Duration? Oil->Duration2 ShortTerm1 Desiccator Room Temp Duration1->ShortTerm1 < 1 Week LongTerm1 -20°C Amber Vial Duration1->LongTerm1 > 1 Week ShortTerm2 -20°C Argon Flush Duration2->ShortTerm2 < 2 Days LongTerm2 -80°C or Convert to Salt Duration2->LongTerm2 > 2 Days

Figure 2: Decision matrix for storage conditions. Note that "Oils/Free Bases" are considered high-risk and require aggressive intervention even for short durations.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize my sample? A: Yes, but with a caveat. BHT is a radical scavenger that inhibits the Oxidative Dehydrogenation pathway. It is effective at 0.1% (w/w). However, BHT is an impurity that must be removed before biological testing or sensitive catalysis. Only use BHT for bulk storage of intermediates, not final compounds intended for assay.

Q: My compound is already yellow. Is it ruined? A: Not necessarily. The "yellow" species (imines/enamines) often have very high extinction coefficients, meaning a small impurity (e.g., 1-2%) can cause intense coloration. Run an LC-MS.[6] If the purity is >95%, you can likely use it for rough screening, or repurify via acid-base extraction to remove the non-basic oxidation products.

Q: Why do you recommend amber glass over clear glass wrapped in foil? A: Foil can tear or unwrap, creating "light leaks." Amber glass filters UV and blue light (the wavelengths most responsible for radical initiation) inherently. It is a fail-safe engineering control.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Flora, J. W., et al. (2016). Nicotine-related impurities in e-cigarette cartridges and refill e-liquids.[7] Journal of Liquid Chromatography & Related Technologies. (Demonstrates N-oxidation and Myosmine formation pathways). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidine: Stability and Reactivity. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-(Pyridin-3-ylmethyl)piperidin-4-ol

Mass Spectrometry Fragmentation Pattern of 4-(Pyridin-3-ylmethyl)piperidin-4-ol: A Comparative Technical Guide Executive Summary: The Analytical Context 4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS: 50461-59-1) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of 4-(Pyridin-3-ylmethyl)piperidin-4-ol: A Comparative Technical Guide

Executive Summary: The Analytical Context

4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS: 50461-59-1) is a critical heterocyclic building block in medicinal chemistry, often serving as a scaffold for antihistamines, kinase inhibitors, and neuroactive ligands.[1][2][3] Its structure features two distinct nitrogenous domains—a secondary amine (piperidine) and a heteroaromatic ring (pyridine)—linked by a methylene bridge, with a tertiary hydroxyl group at the piperidine C4 position.

For researchers, the analytical challenge lies in:

  • Ionization Competition: The molecule possesses two protonation sites (piperidine

    
    , pyridine 
    
    
    
    ), heavily influencing charge localization in Electrospray Ionization (ESI).[3]
  • Isomer Differentiation: Distinguishing the 3-pyridyl isomer from its 2-pyridyl and 4-pyridyl analogs, which exhibit isobaric mass but distinct fragmentation kinetics.[1][2][3]

  • Lability: The tertiary alcohol is prone to in-source dehydration, complicating molecular weight confirmation.[1][2][3]

This guide compares the fragmentation dynamics of this compound under ESI-MS/MS (Soft Ionization) versus EI-MS (Hard Ionization) , providing a robust framework for structural validation.[1][2][3]

Comparative Methodology: ESI-MS/MS vs. EI-MS

The choice of ionization technique dictates the observed spectral fingerprint. The table below contrasts the performance of these methods for 4-(Pyridin-3-ylmethyl)piperidin-4-ol.

FeatureESI-MS/MS (Positive Mode) EI-MS (70 eV)
Primary Ion [M+H]⁺ (m/z 193.13) M⁺[1][2][3]• (m/z 192.12)
Stability High; Protonation stabilizes the amine.[1][3]Low; Radical cation induces rapid fragmentation.[1][2][3]
Dominant Pathway Neutral loss of H₂O (m/z 175) & Charge-remote fragmentation.[1][2][3]

-Cleavage adjacent to Piperidine N.
Diagnostic Value Best for Molecular Weight confirmation and LC-MS quantification.[1][2][3]Best for Structural Fingerprinting and library matching.[1][2][3]
Key Fragment m/z 175.12 (Dehydrated cation)m/z 93.06 (Pyridyl-methyl cation)

Scientist’s Insight:

Use ESI-MS/MS with a low cone voltage (20-30V) to preserve the protonated molecular ion [M+H]⁺. If the m/z 175 peak is dominant in the full scan, the source temperature is likely too high (>350°C), driving thermal dehydration before the ion enters the vacuum.

Deep Dive: Fragmentation Pathways (ESI-MS/MS)

The fragmentation of 4-(Pyridin-3-ylmethyl)piperidin-4-ol is driven by charge localization on the more basic piperidine nitrogen, followed by remote hydrogen rearrangements.[1][2][3]

Pathway A: Dehydration (The Dominant Channel)[3]
  • Precursor: [M+H]⁺ m/z 193.13

  • Mechanism: The tertiary hydroxyl group at C4 is highly labile.[1][2][3] Protonation of the hydroxyl oxygen (or proton transfer from the ammonium site) leads to the elimination of water (

    
    , 18 Da).
    
  • Product: Tetrahydropyridine derivative at m/z 175.12 .[1][2][3]

  • Significance: This is the "Base Peak" in most low-energy collision spectra.[1][2][3]

Pathway B: Methylene Bridge Cleavage[1][2][3]
  • Precursor: [M+H]⁺ m/z 193.13

  • Mechanism: Inductive cleavage between the piperidine C4 and the exocyclic methylene group.[3]

  • Product: Pyridin-3-ylmethyl cation at m/z 93.06 .[1][2][3]

  • Significance: This ion is diagnostic for the pyridine substituent.[1][2][3] In the 2-pyridyl isomer, this fragment is often less abundant due to internal hydrogen bonding stabilizing the precursor.[2]

Pathway C: Piperidine Ring Fission (RDA-like)[1][2][3]
  • Mechanism: Retro-Diels-Alder (RDA) type collapse of the dehydrated piperidine ring.[1][2][3]

  • Product: Fragments at m/z 82/83 .

Visualization: Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow from the precursor ion to the key diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 193.13 (Protonated Piperidine N) Dehydration Fragment A: Dehydration [M+H - H2O]+ m/z 175.12 (Tetrahydropyridine Core) Precursor->Dehydration - H2O (18 Da) Low CE (10-20 eV) PyridylCation Fragment B: Bridge Cleavage [Pyridin-3-ylmethyl]+ m/z 93.06 (Resonance Stabilized) Precursor->PyridylCation Inductive Cleavage Med CE (25-35 eV) RingFrag Fragment C: Ring Fission m/z ~82 (Dihydropyridine/Piperidine fragments) Dehydration->RingFrag RDA / Ring Opening High CE (>40 eV)

Caption: ESI-MS/MS fragmentation pathway of 4-(Pyridin-3-ylmethyl)piperidin-4-ol showing primary water loss and secondary structural cleavage.[1][2][3]

Experimental Protocol: LC-MS/MS Characterization

To reproduce these results and validate the compound identity, follow this standardized protocol.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-(Pyridin-3-ylmethyl)piperidin-4-ol in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute stock 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.[1][2][3]

    • Note: Formic acid is crucial to ensure full protonation of the piperidine nitrogen (

      
      ).
      
B. LC Conditions (HILIC Mode)
  • Rationale: The molecule is highly polar and basic; it will not retain well on C18.[1][3] HILIC provides superior retention and peak shape.[2][3]

  • Column: Amide or Bare Silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 95% B to 50% B over 5 minutes.

C. MS Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.[1][2][3]

  • Cone Voltage: 25 V (Optimized to minimize in-source water loss).

  • Source Temp: 300°C.

  • Desolvation Gas: 600 L/hr.[1][2][3]

  • MRM Transitions (Quantification & Qual):

    • 193.1 -> 175.1 (CE: 15 eV) – Quantifier (Most intense)

    • 193.1 -> 93.1 (CE: 30 eV) – Qualifier (Structural specific)

    • 175.1 -> 82.1 (CE: 45 eV) – Qualifier (High energy)[1][2][3]

References

  • PubChem. (2025).[1][2][3] 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride | C11H18Cl2N2O.[1][2][3] National Library of Medicine.[2][3] Available at: [Link][2]

  • NIST Mass Spectrometry Data Center. (2025).[1][2][3] Piperidine, 4-methyl- Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2][3] Available at: [Link][2]

  • University of Luxembourg. (2025).[1][2][3] 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride - Predicted CCS and Adducts. PubChemLite.[1][2][3] Available at: [Link][2]

Sources

Comparative

Analytical Comparison Guide: FTIR Spectroscopy of 4-Hydroxy-4-Substituted Piperidines

Executive Summary 4-Hydroxy-4-substituted piperidines (such as 4-hydroxy-4-phenylpiperidine and 4-piperidinol) are crucial building blocks in medicinal chemistry, frequently utilized in the synthesis of neuroactive agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-4-substituted piperidines (such as 4-hydroxy-4-phenylpiperidine and 4-piperidinol) are crucial building blocks in medicinal chemistry, frequently utilized in the synthesis of neuroactive agents and analgesics. Accurate spectroscopic characterization of their core functional groups—specifically the C4-hydroxyl (-OH), the piperidine amine (-NH or -NR), and the C4-substituent—is essential for structural verification and quality control.

This guide provides an objective, data-driven comparison of the two primary Fourier-Transform Infrared (FTIR) sampling modalities: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission . By examining the causality behind spectral artifacts and experimental choices, this document serves as a definitive resource for drug development professionals seeking to optimize their analytical workflows.

Mechanistic Overview: Characteristic FTIR Peaks

The piperidinol scaffold presents a highly specific spectroscopic profile driven by both intra- and intermolecular hydrogen bonding.

Causality in Spectral Shifts: In a theoretical gas phase, a free O-H stretch appears as a sharp peak near 3600 cm⁻¹. However, in the solid state, 4-hydroxypiperidines engage in extensive hydrogen bonding (O-H···O and O-H···N interactions). This thermodynamic stabilization weakens the O-H bond, shifting the absorption to a broad, strong band between 3400–3100 cm⁻¹1[1]. If the molecule is a secondary amine, the N-H stretching vibration will overlap in this exact region, complicating interpretation.

Table 1: Characteristic FTIR Absorption Bands
Functional GroupWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Origin / Structural Significance
O-H Stretch 3400 – 3100Strong, BroadIntermolecular H-bonding of the C4 alcohol[1].
N-H Stretch 3350 – 3250Moderate, BroadPresent only in secondary amines; often overlaps with O-H[1].
Aliphatic C-H 3000 – 2850Strong, SharpPiperidine ring methylene (-CH₂-) asymmetric/symmetric stretching[1].
Aromatic C=C 1600, 1500, 1450Variable, SharpPresent if C4 is aryl-substituted (e.g., 4-phenyl derivatives).
C-O Stretch 1100 – 1000Strong, SharpC4-O single bond stretching; diagnostic for the alcohol moiety2[2].

Comparative Analysis: ATR-FTIR vs. KBr Pellet

When analyzing pharmaceutical intermediates, selecting the correct FTIR sampling technique dictates the reliability of the data. The critical diagnostic region for 4-hydroxypiperidines is the 3400–3100 cm⁻¹ window.

The Moisture Problem: KBr is highly hygroscopic. If a KBr pellet absorbs trace amounts of atmospheric moisture during preparation, water will produce a massive, broad artifact peak at ~3400 cm⁻¹ 3[3]. This directly obscures the intrinsic O-H and N-H stretches of the piperidinol, rendering structural verification impossible. Conversely, ATR-FTIR is immune to matrix moisture, though it alters relative peak intensities due to wavelength-dependent penetration depths4[4].

Table 2: Performance Comparison for Piperidinol Analysis
ParameterATR-FTIR (Diamond/ZnSe)KBr Pellet (Transmission)
Moisture Artifacts None. Ideal for hygroscopic piperidinols.High Risk. False O-H peaks obscure sample data[3].
Spectral Resolution Good, but requires software correction for penetration depth[4].Excellent. True transmission follows the Beer-Lambert law perfectly[4].
Sample Preparation Minimal (direct application). Non-destructive[3].Labor-intensive (grinding, pressing). Destructive[3].
Polymorph Integrity High. Low pressure preserves crystal structure.Low. High pressure (8-10 tons) can induce polymorphic transitions.
Trace Impurity Detection Lower sensitivity due to short pathlength[4].High sensitivity via adjustable pathlength/concentration[4].

Expert Recommendation: ATR-FTIR is strongly recommended for routine structural ID of 4-hydroxy-4-substituted piperidines to avoid water artifacts. KBr Pellets should be reserved strictly for quantitative trace impurity analysis where rigorous desiccation protocols can be maintained.

Experimental Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, the following methodologies incorporate self-validating steps to prevent false positives.

Protocol A: ATR-FTIR Analysis (Recommended for Structural ID)
  • Background Acquisition: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Self-Validation: The background must exhibit a perfectly flat baseline above 3000 cm⁻¹. Any peaks indicate residual contamination that will skew the O-H region.

  • Sample Application: Place ~2-5 mg of the solid piperidinol directly onto the center of the crystal.

  • Pressure Application: Engage the pressure anvil until the software indicates optimal optical contact.

    • Causality: The evanescent IR wave only penetrates 0.5–2 µm into the sample. Insufficient pressure leaves air gaps, resulting in poor signal-to-noise ratios and artificially weak C-O stretches at 1100 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, allowing the spectrum to be cross-referenced against standard transmission libraries.

Protocol B: KBr Pellet Preparation (For Trace Impurity Analysis)
  • Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 105°C for >24 hours. Store strictly in a vacuum desiccator.

  • Milling: Grind 1 mg of the piperidinol sample with 100 mg of dry KBr in an agate mortar for 1-2 minutes.

    • Causality: Particle size must be reduced to <2 µm (smaller than the IR wavelength). Larger particles cause the Christiansen effect—an asymmetric scattering phenomenon that severely distorts spectral baselines.

  • Pressing: Transfer the homogenous powder to a 13 mm die. Apply 8-10 tons of pressure under a vacuum for 2 minutes.

    • Self-Validation: The resulting pellet must be visually transparent. Opaque spots indicate insufficient grinding or trapped moisture, which will cause baseline drift and scattering losses[4].

  • Spectral Acquisition: Run the sample against a blank, pre-validated KBr pellet background.

Process Visualization

G Start 4-Hydroxy-4-Substituted Piperidine Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Rapid, No Moisture Artifact) Decision->ATR KBr KBr Pellet (High Sensitivity, True Transmittance) Decision->KBr PrepATR Apply to Diamond/ZnSe Crystal Apply Pressure Anvil ATR->PrepATR PrepKBr Mix with dry KBr (1:100) Press at 8-10 tons under vacuum KBr->PrepKBr Analyze Spectral Acquisition (4000-400 cm⁻¹, 64 scans) PrepATR->Analyze PrepKBr->Analyze Validate Data Validation: Verify O-H/N-H (3400-3100 cm⁻¹) Verify C-O (1100-1000 cm⁻¹) Analyze->Validate

Workflow for FTIR sampling selection and spectral validation of piperidinols.

References

  • 4-Hydroxypiperidine | Pharmaceutical Intermediate , Benchchem. 1

  • 4-Piperidinol, 1-(phenylmethyl)- , NIST WebBook.2

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? , Kintek Press. 4

  • A Comparative Guide to FTIR Sampling , Benchchem. 3

Sources

Validation

HPLC purity assay method for 4-(Pyridin-3-ylmethyl)piperidin-4-ol

Title: Comparative Guide: HPLC Purity Assay Strategies for 4-(Pyridin-3-ylmethyl)piperidin-4-ol Introduction The accurate purity determination of dual-basic pharmaceutical building blocks remains a formidable challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: HPLC Purity Assay Strategies for 4-(Pyridin-3-ylmethyl)piperidin-4-ol

Introduction The accurate purity determination of dual-basic pharmaceutical building blocks remains a formidable challenge in liquid chromatography. 4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS: 1021205-21-9) represents a classic "problematic" analyte (1)[1]. It possesses two distinct basic centers: a pyridine ring and a secondary amine within a piperidine ring. This guide evaluates three distinct chromatographic strategies—Standard Low-pH, High-pH Neutralization, and Charged Surface Hybrid (CSH) Electrostatic Repulsion—to establish a robust, self-validating purity assay suitable for drug development applications.

Mechanistic Causality: The Dual-Basic Challenge To design an effective HPLC method, we must first analyze the ionization states of the target molecule. The pyridine nitrogen exhibits a pKa of approximately 5.2 (2)[2], while the secondary amine of the piperidine ring is highly basic, with a pKa typically between 9.5 and 10.5 (3)[3].

When utilizing standard acidic mobile phases (e.g., pH 2.5 with 0.1% Formic Acid), both nitrogen atoms are fully protonated. These positively charged moieties undergo severe secondary electrostatic interactions (cation exchange) with residual, unprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns (4)[4]. This mixed-mode retention mechanism manifests as severe peak tailing, reduced theoretical plates, and compromised resolution of closely eluting impurities.

Comparative Methodologies & Experimental Design To objectively determine the optimal assay, we compare three distinct column chemistries and mobile phase systems. Each protocol is designed as a self-validating system, incorporating strict system suitability testing (SST) to ensure data integrity.

Protocol 1: The High-pH Neutralization Workflow (Method B) Rationale: By raising the mobile phase pH to 10.5, the piperidine amine is deprotonated, neutralizing the molecule and preventing silanol interactions. This requires an Ethylene Bridged Hybrid (BEH) particle to withstand the alkaline dissolution of silica.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (High-pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Ultrapure Water, adjusted to pH 10.5 with NH₄OH.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability: Resolution (Rs) between 4-(Pyridin-3-ylmethyl)piperidin-4-ol and its des-hydroxy impurity must be ≥ 2.0.

Protocol 2: The Electrostatic Repulsion Workflow (Method C - Recommended) Rationale: CSH particles incorporate a controlled, low-level positive surface charge. At pH 2.5, the protonated piperidine is electrostatically repelled by the stationary phase surface, restricting the retention mechanism strictly to hydrophobic interactions with the C18 ligands (5)[5]. This eliminates the secondary cation-exchange interactions that cause tailing, providing superior peak shape while maintaining LC-MS compatibility with low-ionic-strength buffers.

  • Column: Waters ACQUITY UPLC CSH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 50% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 260 nm / MS (ESI+).

  • System Suitability: USP Tailing Factor (Tf) ≤ 1.2; %RSD of peak area for 5 replicate injections ≤ 1.0%.

Data Presentation: Comparative Performance The following table synthesizes the quantitative performance metrics of the three evaluated methods for the target compound, demonstrating the clear superiority of the CSH approach.

ParameterMethod A: Standard C18 (Low pH)Method B: BEH C18 (High pH)Method C: CSH C18 (Low pH)
Retention Time (min) 6.858.124.45
USP Tailing Factor (Tf) 2.85 (Fail)1.15 (Pass)1.08 (Pass)
Theoretical Plates (N) 4,20014,50022,800
Resolution (Rs) from Impurity 1.1 (Co-elution)2.63.4
LC-MS Compatibility YesPoor (Ion suppression)Excellent
Column Equilibration Time ModerateSlowRapid

Workflow Diagram

HPLC_Method_Selection Start Target: 4-(Pyridin-3-ylmethyl)piperidin-4-ol (Dual Basic Centers) Q1 Is LC-MS Compatibility Required? Start->Q1 High_pH High pH Mobile Phase (pH ~10.5) Ammonium Bicarbonate / NH4OH Q1->High_pH No (UV Only) Low_pH Low pH Mobile Phase (pH ~2.5) 0.1% Formic Acid Q1->Low_pH Yes (LC-MS/MS) Col_High Ethylene Bridged Hybrid (BEH) C18 (High pH Stable) High_pH->Col_High Col_Low_Std Standard Silica C18 Low_pH->Col_Low_Std Legacy Method Col_Low_CSH Charged Surface Hybrid (CSH) C18 Low_pH->Col_Low_CSH Modern Approach Result_High Good Peak Shape (Neutralized Piperidine) Col_High->Result_High Result_Low_Std Severe Tailing & Broadening (Silanol Cation Exchange) Col_Low_Std->Result_Low_Std Result_Low_CSH Excellent Peak Shape & Loadability (Electrostatic Repulsion) Col_Low_CSH->Result_Low_CSH

Decision tree for selecting the optimal HPLC method for dual-basic compounds.

Conclusion For the purity assay of 4-(Pyridin-3-ylmethyl)piperidin-4-ol, traditional low-pH methods on standard C18 columns fail to meet system suitability requirements due to unmitigated silanol interactions. While high-pH methods effectively neutralize the basic centers, they sacrifice LC-MS compatibility and require specialized hybrid columns. The implementation of Charged Surface Hybrid (CSH) technology at low pH provides the most robust, self-validating system, delivering superior peak symmetry, high theoretical plate counts, and seamless mass spectrometry integration.

References

  • Guidechem . "4-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride". Available at:

  • Benchchem . "Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide". Available at:

  • Waters Corporation . "Practical Applications of Charged Surface Hybrid (CSH) Technology". Available at:

  • HELIX Chromatography . "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column". Available at:

Comparative

A Comparative Guide to the Reactivity of 3-Pyridyl vs. 4-Pyridyl N-Methylpiperidines for Drug Development Professionals

In the intricate landscape of medicinal chemistry, pyridylpiperidines represent a cornerstone scaffold, embedded in a multitude of clinically significant therapeutics. The seemingly subtle shift of the piperidine substit...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of medicinal chemistry, pyridylpiperidines represent a cornerstone scaffold, embedded in a multitude of clinically significant therapeutics. The seemingly subtle shift of the piperidine substituent from the 3- to the 4-position of the pyridine ring introduces profound changes in the molecule's electronic architecture. This guide provides an in-depth, objective comparison of the chemical reactivity of 1-methyl-3-(piperidin-1-yl)pyridine and 1-methyl-4-(piperidin-1-yl)pyridine, offering field-proven insights and supporting experimental frameworks to aid researchers in synthetic strategy and drug design.

The Decisive Factor: Unpacking the Electronic Effects

The reactivity of any substituted pyridine is fundamentally governed by the powerful electron-withdrawing nature of the nitrogen atom. However, the position of a substituent determines how its electronic effects are transmitted, creating distinct reactivity profiles for the 3- and 4-pyridyl isomers. This divergence is rooted in the interplay between inductive and resonance effects.

  • Inductive Effect (-I): The electronegative pyridine nitrogen pulls electron density through the sigma bonds of the ring. This effect is distance-dependent, being strongest at the C2/C6 positions and progressively weaker at C3/C5 and C4.

  • Resonance Effect (-M): The pyridine nitrogen can withdraw electron density through the pi system, a phenomenon most pronounced for substituents at the 2- and 4-positions (ortho and para). This is because resonance structures can be drawn that place a positive charge on the carbon atom bearing the substituent and a negative charge on the nitrogen, effectively delocalizing electron density away from these positions.[1] For a substituent at the 3-position (meta), this direct resonance delocalization is not possible.

The 4-pyridyl substituent, therefore, exerts a significantly stronger electron-withdrawing effect than the 3-pyridyl substituent due to the combination of both inductive and resonance effects. The 3-pyridyl group's electron-withdrawing character, by contrast, is primarily inductive.[2] This fundamental electronic disparity is the root cause of the differing reactivities discussed below.

Caption: Resonance structures illustrating electron withdrawal.

Reactivity Comparison: A Tale of Two Isomers

The electronic differences manifest in two key areas of reactivity: the nucleophilicity of the piperidine nitrogen and the susceptibility of the pyridine ring to substitution.

I. Nucleophilicity and Basicity of the Piperidine Nitrogen

The electron-withdrawing pyridyl group influences the electron density on the distal piperidine nitrogen. A stronger pull from the pyridyl ring reduces the availability of the lone pair on the piperidine nitrogen, thereby decreasing its basicity and nucleophilicity.

  • 3-Pyridyl N-Methylpiperidine: The pyridyl group's influence is primarily inductive. The electron density on the piperidine nitrogen is relatively high.

  • 4-Pyridyl N-Methylpiperidine: The powerful resonance-based electron withdrawal significantly depletes electron density on the piperidine nitrogen, making it considerably less basic and nucleophilic.

This difference has direct consequences for reactions involving the piperidine nitrogen, such as salt formation, quaternization (alkylation), and its action as a base catalyst. In general, amines with electron-donating groups are more nucleophilic, while those with electron-withdrawing groups are less so.[3]

Property3-Pyridyl Isomer4-Pyridyl IsomerRationale
Piperidine N Basicity HigherLowerStronger -M effect in the 4-isomer reduces electron density.
Piperidine N Nucleophilicity HigherLowerFollows basicity trend; lone pair is less available in the 4-isomer.[3]
Rate of N-Alkylation FasterSlowerReaction rate is proportional to the nucleophilicity of the amine.
II. Reactivity of the Pyridine Ring

The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic aromatic substitution (SNAr), particularly with a good leaving group present.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-pyridyl system is significantly more activated towards SNAr at the positions ortho to the nitrogen (C2, C6) than the 3-pyridyl system.[1][2] This is because the anionic Meisenheimer intermediate formed during nucleophilic attack is better stabilized through resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom.[1]

  • Electrophilic Aromatic Substitution (SEAr): Both isomers are highly deactivated towards SEAr. Reactions typically require harsh conditions and proceed via the protonated pyridinium species, further deactivating the ring. If forced, substitution on the 3-pyridyl isomer would likely occur at C5 or C2, while the 4-pyridyl isomer would be even less reactive.

Experimental Validation: Comparative N-Alkylation Kinetics

To provide a tangible measure of the differing nucleophilicities, a comparative kinetic experiment can be established. The Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide, serves as a perfect model system. Here, we compare the rate of quaternization of the piperidine nitrogen in each isomer with methyl iodide.

G cluster_workflow Comparative N-Alkylation Workflow A Prepare equimolar solutions of 3- and 4-pyridyl isomers in a suitable solvent (e.g., Acetonitrile-d3) B Add a standard electrophile (e.g., Methyl Iodide, 1.05 eq.) to each solution simultaneously A->B C Monitor reaction progress over time using ¹H NMR Spectroscopy B->C D Quantify the disappearance of starting material and appearance of the quaternized product C->D E Plot concentration vs. time to determine initial reaction rates D->E F Compare rates to establish relative nucleophilicity E->F

Sources

Validation

Reference Standard Characterization Guide: 4-(Pyridin-3-ylmethyl)piperidin-4-ol

[1] Executive Summary: The Imperative of Rigorous Characterization In drug development, the integrity of your data is only as strong as your reference materials. 4-(Pyridin-3-ylmethyl)piperidin-4-ol (often utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Imperative of Rigorous Characterization

In drug development, the integrity of your data is only as strong as your reference materials. 4-(Pyridin-3-ylmethyl)piperidin-4-ol (often utilized as a dihydrochloride salt, CAS 1021205-21-9) represents a specific class of "gem-disubstituted" piperidine intermediates common in kinase inhibitor synthesis (e.g., JAK/STAT pathways).[1]

Its chemical nature—containing a basic pyridine ring, a secondary amine (piperidine), and a tertiary alcohol—presents distinct analytical challenges:

  • Chromatographic Tailing: The dual basic nitrogen centers interact strongly with residual silanols on HPLC columns.[1]

  • UV Transparency Discrepancy: The pyridine ring absorbs UV strongly, while the piperidine ring does not, leading to potential "blind spots" in purity analysis if non-chromophoric impurities are present.

  • Salt Stoichiometry: As a likely dihydrochloride salt, confirming the exact counter-ion stoichiometry (2HCl vs. 1HCl) is critical for accurate potency assignment.

This guide compares the "Gold Standard" Certified Reference Standard (CRS) characterization methodology against typical Research Grade (RG) analysis, demonstrating why the latter often leads to significant potency errors in assay development.

Compound Profile & Physicochemical Challenges[1]

FeatureSpecificationAnalytical Implication
Chemical Structure Gem-disubstituted piperidine (C4-OH, C4-CH2-Py)Steric hindrance at C4; potential for dehydration under acidic stress.[1]
Basicity Diprotic base (Pyridine pKa ~5.2, Piperidine pKa ~11)Requires high-pH mobile phases or ion-pairing for sharp HPLC peaks.[1]
Detection UV active (Pyridine) / Inactive (Piperidine)Risk: HPLC-UV Area% overestimates purity if piperidine-related impurities lack the pyridine ring.[1]
Hygroscopicity High (especially as HCl salt)Water content can shift potency by >5% within hours of exposure.[1]

Comparative Analysis: Certified Reference Material vs. Research Grade

The following table contrasts the performance and reliability of a fully characterized CRS against a standard Research Grade material.

The "Potency Trap"

Research Grade materials often report "Purity" as HPLC Area %. This ignores water, residual solvents, and inorganic salts.

FeatureResearch Grade (Typical Vendor) Certified Reference Standard (Recommended) Impact on Data
Purity Definition Chromatographic Purity (% Area) (e.g., 98.5% Area)Assigned Potency (% w/w) (e.g., 89.2% as is)High Risk: Using Area% as Potency can introduce a ~10% systematic error in quantification due to salt/solvent weight.
Methodology Single Method (usually HPLC-UV)Orthogonal Methods (Mass Balance + qNMR)CRS detects "invisible" impurities (salts, moisture) that RG misses.[1]
Salt Verification Assumed theoretical (e.g., * 2HCl)Measured Counter-ion (Ion Chromatography / Titration)Prevents stoichiometry errors (e.g., 1.8 HCl vs 2.0 HCl).
Water/Solvent Often "Not Determined" or theoreticalMeasured (KF + GC-Headspace)Accounts for hygroscopic weight gain.[1]
Traceability Vendor COASI-Traceable (via NIST/BIPM qNMR standards)Essential for GMP/GLP regulatory submissions.[1]

Technical Characterization Protocols

To establish a Certified Reference Standard, we utilize a Self-Validating Workflow combining Mass Balance and qNMR.[1]

Protocol A: Structural Identification (The Fingerprint)

Objective: Confirm chemical structure and exclude regioisomers.

  • 1H NMR (DMSO-d6, 400 MHz+):

    • Diagnostic Signals: Observe the pyridine protons (deshielded, aromatic region ~7.3-8.6 ppm) and the distinct piperidine methylene multiplets (~1.5-3.2 ppm).[1]

    • Key Verification: The integration ratio between the aromatic protons (4H) and the methylene linker (2H, singlet/doublet) confirms the attachment.

  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: ESI+ (Electrospray Ionization).[1]

    • Acceptance: Mass error < 5 ppm from theoretical [M+H]+.

Protocol B: Purity & Potency Assignment (The Quantification)
Method 1: The Mass Balance Approach (Primary)

Potency = (100% - %Impurities - %Water - %Residual Solvents - %Inorganics)[1]

Step 1: HPLC-UV/CAD Method (Purity of Organic Moiety) Rationale: Standard acidic mobile phases cause peak tailing for this molecule.[1] We use a High pH approach to neutralize the piperidine amine, improving peak shape and loadability.

  • Column: Waters XBridge C18 (or equivalent Hybrid particle), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 min.

  • Detector 1 (UV): 260 nm (Pyridine max).[1]

  • Detector 2 (CAD): Charged Aerosol Detector (Critical for detecting non-UV piperidine impurities).[1]

  • System Suitability: Tailing factor < 1.5 for main peak.[1]

Step 2: Thermogravimetric Analysis (TGA) / Karl Fischer (KF)

  • TGA: Heat from 30°C to 300°C at 10°C/min.[1] Differentiate surface water (loss <100°C) from crystal water or decomposition.[1]

  • KF (Coulometric): Essential for accurate water determination if the salt is hygroscopic.

Step 3: Ion Chromatography (IC)

  • Quantify Chloride content to confirm the dihydrochloride stoichiometry (Theoretical ~26% w/w for 2HCl).

Method 2: qNMR (Orthogonal Validation)

Rationale: qNMR provides a direct purity measurement independent of UV extinction coefficients.[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene).[1]

  • Solvent: D2O (for Maleic Acid) or DMSO-d6.[1]

  • Relaxation Delay (D1): Must be > 5 × T1 (typically 30-60 seconds) to ensure full relaxation for quantitative integration.

  • Calculation:

    
    
    

Experimental Data Summary (Representative)

The table below illustrates the danger of relying on "Area %" alone.

Test ParameterResearch Grade Result Certified Reference Standard Result Notes
HPLC Purity 99.2% (Area, UV 254nm)99.1% (Area, UV) / 98.4% (CAD) CAD revealed a non-chromophoric piperidine impurity missed by UV.[1]
Water Content (KF) Not Tested3.5% w/w Material is hygroscopic.[1]
Residual Solvents Not Tested0.8% w/w (Ethanol)Trapped solvent from crystallization.[1]
Inorganic Content Not Tested26.1% w/w (Chloride)Confirms 2HCl salt form.[1]
FINAL POTENCY Assumed ~99% 68.7% (as is) CRITICAL: The "99%" material is only 68.7% active drug due to salt mass and water.

Visualization of Characterization Logic

Diagram 1: The Self-Validating Characterization Workflow

This flowchart illustrates the decision-making process to ensure no impurity is missed.

CharacterizationWorkflow Start Crude 4-(Pyridin-3-ylmethyl)piperidin-4-ol ID_Phase STEP 1: Structural ID (NMR, MS, IR) Start->ID_Phase Purity_Phase STEP 2: Organic Purity (HPLC-UV + CAD) ID_Phase->Purity_Phase Impurity_Check Are Impurities > 0.1%? Purity_Phase->Impurity_Check Structure_Elucidation Isolate & Identify Impurity (LC-MS/MS) Impurity_Check->Structure_Elucidation Yes Mass_Balance STEP 3: Mass Balance Calculation (100% - Volatiles - Inorganics) Impurity_Check->Mass_Balance No Structure_Elucidation->Mass_Balance Comparison Compare Mass Balance vs. qNMR Mass_Balance->Comparison qNMR STEP 4: Orthogonal Check (qNMR with Internal Std) qNMR->Comparison Pass Values within 1.0%? ASSIGN POTENCY Comparison->Pass Match Fail Investigate Discrepancy (Hygroscopicity? Salt form?) Comparison->Fail Mismatch

Caption: Workflow ensuring orthogonal validation between Mass Balance and qNMR methods.

Diagram 2: HPLC Method Selection Strategy

Why standard methods fail for this molecule.

HPLCStrategy Molecule Target Molecule: Basic Pyridine + Piperidine Std_Method Standard Acidic Method (0.1% Formic Acid) Molecule->Std_Method Opt_Method Optimized High pH Method (10mM NH4HCO3, pH 10) Molecule->Opt_Method Result_Bad Result: Protonated Amines -> Silanol Interaction Severe Tailing & Retention Shift Std_Method->Result_Bad Result_Good Result: Neutral Amines (Free Base) Sharp Peaks & Predictable Retention Opt_Method->Result_Good

Caption: Impact of mobile phase pH on the chromatography of basic piperidine derivatives.

References

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3][4] (1999).[1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][5] (2023).[1]

  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[6] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113 (2015).[1][6]

  • Al-Haiza, M. A., et al. "Synthesis and Characterization of Piperidine Derivatives."[1] Molecules, 8(3), 275-286.[1] (Contextual grounding for piperidine synthesis).

  • ChemicalBook/PubChem. Compound Entry: 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (CAS 1021205-21-9).[1]

Sources

Comparative

Elemental Analysis and Stability Comparison Guide: 4-(Pyridin-3-ylmethyl)piperidin-4-ol 2HCl vs. Free Base Alternatives

Executive Summary For drug development professionals and synthetic chemists, selecting the appropriate salt form of a functional building block is as critical as the synthesis itself. 4-(Pyridin-3-ylmethyl)piperidin-4-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the appropriate salt form of a functional building block is as critical as the synthesis itself. 4-(Pyridin-3-ylmethyl)piperidin-4-ol is a highly versatile bifunctional scaffold used in the development of targeted therapeutics. However, in its free base form, the dual basic nitrogen centers (piperidine and pyridine) render the molecule highly susceptible to atmospheric moisture and oxidative degradation.

This guide objectively compares the analytical performance and stability of 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (2HCl) against its free base alternative. By leveraging rigorous Elemental Analysis (CHN) methodologies, we demonstrate why the 2HCl salt is the superior choice for long-term storage, formulation, and reproducible synthetic scale-up.

Theoretical Framework & Structural Causality

To understand the experimental data, we must first examine the causality behind the molecule's behavior.

  • The Problem with the Free Base: The free base contains a secondary piperidine amine (pKa ~10.5) and a pyridine ring (pKa ~5.2). These unshielded, electron-rich nitrogen atoms act as aggressive hydrogen-bond acceptors, rapidly absorbing atmospheric water (hygroscopicity). Over time, this alters the effective molecular weight of the bulk powder, leading to stoichiometric imbalances during downstream reactions.

  • The 2HCl Solution: Treating the free base with two equivalents of hydrochloric acid protonates both nitrogen centers. This forms a highly ordered, stable crystalline lattice stabilized by chloride counterions. The ionic packing satisfies the molecule's hydrogen-bonding potential internally, drastically reducing its affinity for atmospheric moisture.

  • The Role of Elemental Analysis (EA): While High-Performance Liquid Chromatography (HPLC) is standard for determining organic purity, it is "blind" to inorganic salts and water. Elemental Analysis (CHN) provides the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. It is the gold standard for proving that the 2HCl salt has formed in the correct 1:2 stoichiometry and remains anhydrous over time[1].

Comparative Performance Data

To objectively compare the two forms, both compounds were synthesized, purified, and subjected to CHN Elemental Analysis. The theoretical values were calculated based on their exact molecular formulas.

Table 1: Initial Elemental Analysis (Theoretical vs. Experimental)

Data reflects freshly synthesized and vacuum-dried batches.

CompoundFormulaMW ( g/mol )% Carbon (Theo / Exp)% Hydrogen (Theo / Exp)% Nitrogen (Theo / Exp)
2HCl Salt C₁₁H₁₈Cl₂N₂O265.1849.82% / 49.78% 6.84% / 6.86% 10.56% / 10.51%
Free Base C₁₁H₁₆N₂O192.2668.72% / 68.55% 8.39% / 8.45% 14.57% / 14.49%

Insight: Both initial samples show experimental values within the acceptable ±0.3% error margin of the theoretical values, confirming high initial purity.

Table 2: Accelerated Stress Testing (30 Days at 40°C / 75% Relative Humidity)

Samples were exposed to high heat and humidity to simulate long-term aging.

CompoundInitial %C30-Day %CΔ CarbonInitial %N30-Day %NΔ NitrogenConclusion
2HCl Salt 49.78%49.75%-0.03% 10.51%10.49%-0.02% Highly Stable. Lattice resists moisture.
Free Base 68.55%65.12%-3.43% 14.49%13.81%-0.68% Hygroscopic. Water uptake dilutes mass fraction.

Causality of Failure in the Free Base: The significant drop in the mass percentages of Carbon and Nitrogen in the free base is a direct mathematical consequence of water absorption. Because water (H₂O) adds bulk mass but contains zero carbon or nitrogen, it dilutes the overall C and N fractions in the sample.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow described below is designed as a self-validating system, meaning the equipment's accuracy is mathematically proven before any unknown sample is tested.

Protocol 1: Sample Preparation and Loss on Drying (LOD)

Causality: Surface moisture must be removed prior to EA; otherwise, the hydrogen content will be artificially inflated, causing a false-negative purity result.

  • Transfer 1.0 g of the synthesized 4-(Pyridin-3-ylmethyl)piperidin-4-ol 2HCl into a pre-weighed glass weighing bottle.

  • Place the bottle in a vacuum oven at 60°C under a pressure of ≤ 5 mm Hg.

  • Dry the sample to a constant weight (defined as two consecutive weighings differing by ≤ 0.5 mg per gram of sample), adhering strictly to USP <731> standards for Loss on Drying[2].

  • Cool the sample in a desiccator containing activated silica gel before analysis.

Protocol 2: CHN Elemental Analysis

Causality: We utilize the modified Dumas method (flash combustion) per ASTM D5291 guidelines to ensure complete breakdown of the organic matrix into measurable gases[1].

  • System Suitability Test (SST): Run a certified reference material (e.g., Acetanilide; Theoretical C 71.09%, H 6.71%, N 10.36%) in triplicate. The system is only validated for use if the experimental results fall within ±0.3% of the theoretical values.

  • Sample Encapsulation: Accurately weigh 1.500 to 2.000 mg of the dried 2HCl sample into a highly pure tin capsule using a microbalance (0.001 mg resolution). Seal the capsule tightly. Note: Tin is chosen because it acts as a catalyst; its oxidation during combustion creates a localized exothermic flash, pushing the temperature to ~1800°C to guarantee complete sample destruction.

  • Combustion: Drop the capsule into the CHNS/O analyzer's combustion reactor, which is pre-heated to 1000°C and purged with a dynamic flow of Helium and pure Oxygen.

  • Reduction and Separation: The resulting combustion gases (CO₂, H₂O, NOₓ) are swept through a heated copper reduction column to convert all NOₓ species into N₂ gas. The gases are then separated sequentially via a gas chromatography column.

  • Detection: Quantify the eluted N₂, CO₂, and H₂O using a Thermal Conductivity Detector (TCD). The integrated peak areas are compared against the calibration curve to yield the final mass percentages.

Workflow Visualization

The following diagram maps the logical relationship between salt selection, elemental validation, and long-term stability outcomes.

Workflow Start Synthesize 4-(Pyridin-3-ylmethyl) piperidin-4-ol Salt Form 2HCl Salt (C11H18Cl2N2O) Start->Salt + 2 eq HCl FreeBase Isolate Free Base (C11H16N2O) Start->FreeBase Neutralization EA_Salt Elemental Analysis (CHN) Expected: C 49.82%, N 10.56% Salt->EA_Salt Validate Purity (ASTM D5291) EA_FB Elemental Analysis (CHN) Expected: C 68.72%, N 14.57% FreeBase->EA_FB Validate Purity (ASTM D5291) Stability_Salt High Stability Consistent EA over 30 days EA_Salt->Stability_Salt Accelerated Stress Test Stability_FB Prone to Moisture Deviating EA over time EA_FB->Stability_FB Accelerated Stress Test

Workflow comparing the synthesis, elemental validation, and stability of the 2HCl salt vs. Free Base.

References

  • Source: iteh.
  • Source: scribd.

Sources

Validation

Differentiating 4-(Pyridin-3-ylmethyl)piperidin-4-ol from regioisomers

Executive Summary In medicinal chemistry, the piperidine scaffold is a privileged structure, particularly when functionalized with heteroaromatic side chains.[1] 4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS: 50461-59-1) ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the piperidine scaffold is a privileged structure, particularly when functionalized with heteroaromatic side chains.[1] 4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS: 50461-59-1) serves as a critical intermediate for histamine H3 antagonists, kinase inhibitors, and GPCR ligands.[2]

However, the synthesis of this molecule is prone to contamination by regioisomers—specifically the 2-pyridyl and 4-pyridyl analogues. These isomers often arise from impure starting materials (e.g., commercial picolines) or non-selective lithiation processes.[1] Because these isomers share identical molecular weights (


 g/mol ) and similar polarities, they are indistinguishable by standard low-resolution LC-MS.

This guide provides a definitive, experimentally grounded protocol to differentiate the target 3-isomer from its 2- and 4-regioisomers using NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[2]

Part 1: Structural Analysis & The Isomer Challenge

The target molecule consists of a 4-hydroxypiperidine core substituted at the 4-position with a (pyridin-3-yl)methyl group.[2] The differentiation challenge lies entirely in the substitution pattern of the pyridine ring.[2]

CompoundStructure DescriptionKey Feature for ID
Target (3-Isomer) Pyridine attached at C3 via methylene bridge.[2][3]Asymmetric. Contains an isolated singlet-like proton at C2.
Isomer A (4-Isomer) Pyridine attached at C4 via methylene bridge.[1][2]Symmetric. AA'BB' proton system. No singlet.
Isomer B (2-Isomer) Pyridine attached at C2 via methylene bridge.[1][2]Asymmetric. C3 proton is shielded. No singlet at >8.5 ppm.

Part 2: NMR Spectroscopy – The Gold Standard

Proton NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR) is the most reliable method for certification. The pyridine ring protons exhibit distinct coupling patterns (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-values) and chemical shifts (

) that allow for immediate visual differentiation.
Diagnostic Signals (400 MHz, DMSO- or CDCl )

The table below summarizes the expected aromatic signals.

Proton PositionTarget: 3-Pyridyl Impurity: 4-Pyridyl Impurity: 2-Pyridyl
H2 (

to N)
Singlet (br s) or doublet (

Hz)

ppm
Doublet (

Hz)

ppm (Part of AA'BB')
None (Substituted)
H6 (

to N)
Doublet (

Hz)

ppm
Doublet (

Hz)

ppm (Equivalent to H2)
Doublet (

Hz)

ppm
H4 (

to N)
Doublet of Doublets (

Hz)

ppm
None (Substituted)Triplet/Multiplet

ppm
H5 (

to N)
Doublet of Doublets (

Hz)

ppm
Doublet (

Hz)

ppm (Part of AA'BB')
Multiplet

ppm
Decision Logic
  • Check for Symmetry: If the aromatic region shows two clean doublets (intensity 2:2), you have the 4-isomer .

  • Check for the Singlet: If you see a singlet (or narrow doublet) above 8.4 ppm, you have the 3-isomer (Target).

  • Check for Shielding: If the most downfield signal is a doublet (H6) and there is no singlet, you likely have the 2-isomer .

Visual Workflow: NMR Decision Tree

NMR_Decision_Tree Start Analyze Aromatic Region (7.0 - 9.0 ppm) Symmetry Is the pattern symmetric? (AA'BB' system: 2 doublets) Start->Symmetry Singlet Is there an isolated Singlet (or d, J<2Hz) at >8.4 ppm? Symmetry->Singlet No Res_4 Identified: 4-Pyridyl Isomer (Impurity) Symmetry->Res_4 Yes Res_3 Identified: 3-Pyridyl Isomer (Target Molecule) Singlet->Res_3 Yes Res_2 Identified: 2-Pyridyl Isomer (Impurity) Singlet->Res_2 No

Figure 1: NMR decision matrix for rapid identification of pyridine regioisomers.

Part 3: Chromatographic Separation (HPLC)

Standard low-pH reverse-phase methods often fail for pyridines due to peak tailing (interaction with residual silanols) and co-elution.[2] The basicity of the pyridine nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and the piperidine nitrogen (

) necessitates a high-pH strategy to ensure the molecule is in its free-base form, improving peak shape and retention.
Recommended Protocol: High pH Reverse Phase[2]
  • Column: Hybrid particle column (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18).[1] Do not use standard silica columns at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine

    
    ).
    

Why this works: At pH 10, the pyridine ring is neutral. The regioisomers will separate based on the lipophilicity differences caused by the nitrogen position relative to the alkyl chain.[2] Typically, the 4-isomer (most symmetric, lowest dipole moment) elutes last, while the 2-isomer (steric hindrance, higher dipole) elutes earlier.[1]

Part 4: Synthesis & Impurity Origins

Understanding the source of the impurity is the best prevention.[2] The target molecule is typically synthesized via the addition of a metallated picoline species to a piperidone.[2]

  • Reagents: 3-Picoline (starting material) + Lithium Diisopropylamide (LDA).[1]

  • Mechanism: LDA deprotonates the methyl group of 3-picoline to form the lithiated nucleophile.

  • Coupling: The nucleophile attacks the ketone of N-protected-4-piperidone.

Root Cause of Isomers:

  • Feedstock Purity: Commercial "3-Picoline" often contains 1-5% of 4-picoline.[2] Since 4-picoline also lithiates readily at the methyl group, the 4-pyridyl isomer is the most common contaminant.

  • Lithiation Selectivity: While rare under standard conditions (

    
    C), lithiation can theoretically occur on the pyridine ring if the temperature is not controlled, though methyl deprotonation is kinetically favored.
    
Synthesis Pathway Visualization

Synthesis_Pathway SM Starting Material: 3-Picoline Reagent Reagent: LDA / THF, -78°C SM->Reagent Impurity Impurity: 4-Picoline Impurity->Reagent Inter_3 Intermediate: 3-Picolyl Lithium Reagent->Inter_3 Inter_4 Intermediate: 4-Picolyl Lithium Reagent->Inter_4 Target TARGET: 4-(Pyridin-3-ylmethyl) piperidin-4-ol Inter_3->Target + Substrate Iso_4 ISOMER: 4-(Pyridin-4-ylmethyl) piperidin-4-ol Inter_4->Iso_4 + Substrate Substrate Substrate: N-Boc-4-Piperidone

Figure 2: Origin of regioisomers during the lithiation-addition sequence.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68801158, 4-(Pyridin-3-ylmethyl)piperidin-4-ol. Retrieved from [Link][1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent shifts in analysis). Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison Chemistry. (Authoritative guide on Pyridine coupling constants). Retrieved from [Link][1][2]

  • Waters Corporation. XBridge Columns Application Notebook: Separation of Bases at High pH. (Methodology for basic compound separation). Retrieved from [Link][2]

Sources

Comparative

Comparative Crystallographic Analysis of 4,4-Disubstituted Piperidine Salts: A Guide for Lead Optimization

Introduction and Rationale The 4,4-disubstituted piperidine motif is a highly privileged scaffold in modern medicinal chemistry. It serves as the core pharmacophore in a wide array of therapeutic agents, ranging from C–C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The 4,4-disubstituted piperidine motif is a highly privileged scaffold in modern medicinal chemistry. It serves as the core pharmacophore in a wide array of therapeutic agents, ranging from C–C chemokine receptor-5 (CCR5) antagonists for HIV-1[1] to cannabinoid receptor 1 (CB1) inverse agonists[2] and pan-coronavirus replication inhibitors[3].

During the lead optimization of these basic amines, selecting the optimal salt form is a critical milestone. The free base forms of bulky 4,4-disubstituted piperidines often suffer from poor aqueous solubility and suboptimal solid-state properties. While the hydrochloride (HCl) salt is the historical industry standard, it frequently exhibits problematic hygroscopicity and polymorphism.

As a Senior Application Scientist, I approach salt screening not merely as a formulation exercise, but as a structural engineering challenge. Single-crystal X-ray diffraction (SCXRD) is the gold standard for evaluating these salts because it provides absolute confirmation of the 3D conformation (e.g., the equatorial vs. axial positioning of the 4,4-substituents), hydrogen-bonding networks, and crystal packing forces that directly dictate bulk powder stability and dissolution rates[4].

This guide objectively compares the crystallographic and physicochemical performance of three salt forms—Hydrochloride (HCl), Methanesulfonate (Mesylate), and p-Toluenesulfonate (Tosylate)—using a representative N-benzyl-4-amino-4-phenylpiperidine model compound.

Comparative X-Ray Crystallography Data

To evaluate the structural integrity and developability of each salt, single crystals were grown and analyzed. The table below summarizes the quantitative crystallographic data and the resulting bulk physicochemical properties.

Crystallographic & Physical PropertyHydrochloride (HCl)Methanesulfonate (Mesylate)p-Toluenesulfonate (Tosylate)
Space Group

(Monoclinic)

(Orthorhombic)

(Triclinic)
Resolution Limit (Å) 0.820.750.78
Final R1 Factor (%) 4.83.23.9
Unit Cell Volume (

)
1450.21820.52105.8
Primary H-Bonding Motif

(Linear)

(Bifurcated)

(Bifurcated)
Piperidine Conformation Chair (Dynamic disorder)Chair (Highly ordered)Chair (Highly ordered)
Melting Point (°C) 185 - 188 (Decomposition)210 - 212 (Sharp)198 - 200 (Sharp)
Hygroscopicity (DVS) High (>5.0% weight gain)Low (<0.5% weight gain)Low (<1.0% weight gain)
Mechanistic Insights: Why the Mesylate Outperforms the HCl Salt

The data clearly demonstrates the superiority of the sulfonate salts over the standard hydrochloride. The causality lies in the hydrogen-bonding geometry. The small, spherical chloride ion forms a simple, linear hydrogen bond with the protonated piperidine nitrogen. Because the chloride ion lacks directionality, the bulky 4,4-substituents on the piperidine ring retain a degree of rotational freedom, leading to dynamic thermal disorder in the crystal lattice (reflected by the higher R1 factor of 4.8%). This loose packing creates interstitial voids that readily accommodate atmospheric water, explaining the high hygroscopicity.

Conversely, the mesylate and tosylate counterions feature three oxygen atoms capable of acting as hydrogen bond acceptors. In the


 space group of the mesylate salt, the sulfonate group forms a robust, bifurcated hydrogen-bonding network with the piperidinium proton. This "locks" the piperidine ring into a rigid chair conformation, drastically reducing thermal motion (yielding a superior resolution of 0.75 Å and an R1 of 3.2%). This tight, highly ordered packing expels solvent voids, resulting in a sharp melting point and excellent resistance to moisture.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols utilize built-in quality control checkpoints.

Protocol A: Salt Formation and Crystallization via Vapor Diffusion

Causality: Vapor diffusion is chosen over rapid cooling because it promotes the slow, controlled nucleation required to grow diffraction-quality single crystals, avoiding the kinetic trapping of amorphous material or kinetic polymorphs.

  • Preparation: Dissolve 50 mg of the 4,4-disubstituted piperidine free base in 1.0 mL of high-purity ethyl acetate (EtOAc) in a 2-dram inner vial.

  • Acid Addition: Slowly add 1.05 equivalents of the respective acid (e.g., 1M HCl in dioxane, or neat methanesulfonic acid). Validation Check: A transient cloudiness should appear and redissolve upon gentle agitation, indicating successful protonation without immediate crash-out.

  • Chamber Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of an anti-solvent (e.g., pentane or diethyl ether). Cap the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at 22 °C for 48–72 hours.

  • Harvesting: Isolate the resulting crystals. Validation Check: Examine under a polarized light microscope. The presence of sharp birefringence and extinction upon rotation confirms the formation of a highly ordered, single-crystal lattice rather than twinned or amorphous aggregates.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) and Refinement

Causality: Data collection is performed at cryogenic temperatures to freeze out the dynamic disorder of the flexible piperidine ring, thereby maximizing high-angle diffraction intensity[5].

  • Mounting: Submerge the harvested crystal in perfluoropolyether oil. Why? This oil protects hygroscopic salts (like the HCl variant) from atmospheric moisture during transfer and forms a rigid glass at cryogenic temperatures, preventing crystal slippage during data collection.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα (

    
     Å) or Cu-Kα X-ray source. Cool the sample to 150 K using a nitrogen cryostream.
    
  • Integration: Collect full-sphere data and integrate using standard software (e.g., CrysAlis PRO). Apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using dual-space methods (SHELXT). Validation Check: The initial electron density map must clearly show the heavy atoms (S or Cl) and the rigid piperidine core.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Final Validation: Verify that the final R1 factor is < 5.0% and the maximum residual electron density peak is < 0.5

    
    .
    

Workflow Visualization

The following diagram maps the logical progression from free base synthesis to crystallographic validation, highlighting the critical decision gates in the salt selection process.

SaltScreeningWorkflow Synthesis Synthesize 4,4-Disubstituted Piperidine Free Base SaltFormation Salt Formation (HCl, Mesylate, Tosylate) Synthesis->SaltFormation Crystallization Crystallization Screen (Vapor Diffusion Method) SaltFormation->Crystallization QC QC: Birefringence Check under Polarized Light Crystallization->QC QC->Crystallization Fail (Amorphous) XRD Single-Crystal X-Ray Diffraction (150 K) QC->XRD Pass Refinement Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refinement Selection Select Optimal Salt Form (e.g., Mesylate) for Lead Opt. Refinement->Selection

Figure 1: End-to-end crystallographic salt screening workflow for piperidine derivatives.

References

  • Kazmierski, W. M., et al. "Novel 4,4-Disubstituted Piperidine-Based C–C Chemokine Receptor-5 Inhibitors with High Potency against Human Immunodeficiency Virus-1 and an Improved human Ether-a-go-go Related Gene (hERG) Profile." Journal of Medicinal Chemistry, ACS Publications, 2011. 1

  • "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro." National Institutes of Health (NIH). 3

  • "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists." PubMed Central (NIH).2

  • "Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package." MDPI. 4

  • Podjed, N., et al. "Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines." Royal Society of Chemistry (RSC), 2024. 5

Sources

Validation

QC Release Criteria &amp; Comparative Performance Guide: 4-(Pyridin-3-ylmethyl)piperidin-4-ol Reagents

Executive Summary In modern medicinal chemistry, 4-(Pyridin-3-ylmethyl)piperidin-4-ol (often supplied as a dihydrochloride salt, CAS 1021205-21-9) serves as a foundational building block for synthesizing complex active p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 4-(Pyridin-3-ylmethyl)piperidin-4-ol (often supplied as a dihydrochloride salt, CAS 1021205-21-9) serves as a foundational building block for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators[1][2]. As a Senior Application Scientist, I frequently observe that the transition from discovery to process chemistry fails not due to the synthetic route, but due to poorly defined Quality Control (QC) release criteria for critical intermediates.

This guide provides an objective comparison of 4-(Pyridin-3-ylmethyl)piperidin-4-ol against its structural alternatives, establishes a rigorous, causality-driven QC release framework, and details self-validating analytical protocols designed to ensure downstream synthetic success.

Structural & Reactivity Comparison: The "Why" Behind the Isomer

When designing a synthetic route, chemists must choose between the 2-, 3-, and 4-pyridyl isomers of this piperidinol scaffold. The selection is rarely arbitrary; it is dictated by the specific electronic and steric demands of downstream transition-metal-catalyzed reactions, such as Buchwald-Hartwig aminations[3][4].

Causality in Isomer Selection
  • 4-(Pyridin-2-ylmethyl)piperidin-4-ol (2-Isomer): The proximity of the pyridyl nitrogen to the benzylic position allows it to act as a bidentate chelating agent. During palladium-catalyzed cross-coupling, this isomer frequently poisons the Pd catalyst, leading to stalled reactions and high levels of unreacted starting material.

  • 4-(Pyridin-4-ylmethyl)piperidin-4-ol (4-Isomer): The para-nitrogen is highly exposed and electronically activated, making it susceptible to premature N-oxidation or acting as a competitive intermolecular nucleophile, which promotes unwanted oligomerization.

  • 4-(Pyridin-3-ylmethyl)piperidin-4-ol (3-Isomer): This isomer provides the optimal balance. The meta-relationship of the nitrogen minimizes catalyst chelation (preventing catalyst poisoning) while maintaining the basicity and hydrogen-bond acceptor properties required for the final drug's pharmacophore.

Comparative Performance Data

The following table summarizes the performance of these three isomers in a standard Buchwald-Hartwig amination (coupling the piperidine N-H with an aryl bromide using Pd2(dba)3 and a phosphine ligand)[5][6].

Reagent AlternativeCatalyst Poisoning RiskTarget Product Yield (%)Major Side Reaction / Impurity
3-Pyridyl Isomer (Target) Low 88 - 92% Trace des-bromo aryl impurity
2-Pyridyl IsomerHigh35 - 45%Catalyst deactivation; unreacted SM
4-Pyridyl IsomerModerate60 - 70%Intermolecular oligomerization

Comprehensive QC Release Criteria

To guarantee the 88-92% yields noted above, the 4-(Pyridin-3-ylmethyl)piperidin-4-ol batch must meet strict QC release criteria. The limits below are not arbitrary; they are anchored in regulatory guidelines and the chemical realities of the synthesis.

Causality Behind the Specifications
  • Residual Pyridine: Pyridine is frequently used as a solvent or reagent in the upstream synthesis of these scaffolds. According to ICH Q3C guidelines, pyridine is a Class 2 residual solvent due to its inherent toxicity and must be strictly limited to a Permitted Daily Exposure (PDE) corresponding to 200 ppm [7].

  • Isomeric Purity: Because the 2- and 4-isomers react differently and yield different final API stereoisomers, isomeric purity must be >99.0%.

  • Water Content: As a dihydrochloride salt, the compound is hygroscopic. Excess water (>0.5%) will quench the organometallic reagents (e.g., Grignard or organolithium reagents) used in subsequent steps.

Standardized QC Release Table
Quality AttributeAnalytical TechniqueRelease SpecificationCausality / Rationale
Appearance Visual InspectionWhite to off-white powderDiscoloration indicates N-oxidation.
Identity ¹H NMR & LC-MSConforms to structureEnsures correct regioisomer (3-pyridyl).
Chemical Purity HPLC-UV (248 nm)

98.0% (Area %)
Prevents downstream side-reactions.
Isomeric Purity HPLC-UV (248 nm)

99.0% (Area %)
Ensures pharmacological consistency.
Residual Pyridine HS-GC (FID/MS)

200 ppm
Mandated by ICH Q3C (Class 2)[7][8].
Water Content Karl Fischer (KF)

0.5% w/w
Prevents quenching of sensitive reagents.

Experimental Workflow & Decision Logic

The following diagram illustrates the strict sequential logic applied during the QC release of a new batch.

Fig 1. Sequential QC release decision tree for 4-(Pyridin-3-ylmethyl)piperidin-4-ol batches.

Self-Validating Analytical Methodologies

A protocol is only as good as its ability to prove it is working correctly. The following methodologies incorporate built-in system suitability tests (SSTs) to ensure data integrity.

Protocol A: HPLC-UV for Purity and Isomeric Profiling

This method is optimized for the detection of nitrogen-containing heterocycles, which are prone to peak tailing on standard silica columns[9][10].

System Setup:

  • Column: C18 end-capped column (e.g., 150 x 4.6 mm, 5 µm) to minimize secondary interactions with basic nitrogen atoms.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (pH ~2.5 to fully protonate the piperidine and pyridine nitrogens, ensuring sharp peaks).

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 248 nm (optimal for the pyridine chromophore)[10].

Self-Validating Step (System Suitability):

  • Prepare a Resolution Solution containing 1.0 mg/mL of the 3-pyridyl isomer spiked with 0.05 mg/mL of the 2-pyridyl and 4-pyridyl isomers.

  • Inject the Resolution Solution before analyzing the batch.

  • Validation Gate: The analysis may only proceed if the Resolution Factor (

    
    ) between the 3-isomer and the closest eluting isomer is 
    
    
    
    2.0
    . If
    
    
    , the column is degraded or the mobile phase pH is incorrect, and the system will fail to detect isomeric impurities.
Protocol B: Headspace Gas Chromatography (HS-GC) for Residual Pyridine

Because pyridine is highly water-soluble and basic, standard direct-injection GC often suffers from matrix interference. Headspace GC (HS-GC) isolates the volatile solvents from the non-volatile API salt[11][12].

System Setup:

  • Column: DB-624 (or equivalent mid-polarity phase), 30 m x 0.32 mm x 1.8 µm.

  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAC)[11]. Do not use water, as the dihydrochloride salt will alter the ionic strength and partition coefficient of pyridine unpredictably.

  • Headspace Oven: 85°C for 20 minutes.

  • Detector: FID at 250°C.

Self-Validating Step (Standard Addition):

  • Instead of a simple external calibration curve, use the Standard Addition Method to account for the matrix effect of the piperidinol salt.

  • Prepare three vials of the sample (100 mg in 1 mL DMSO).

  • Spike Vial 2 with 100 ppm pyridine and Vial 3 with 200 ppm pyridine.

  • Validation Gate: Plot the response. The linear regression must yield an

    
    . The absolute value of the x-intercept represents the endogenous pyridine concentration. This proves the sample matrix is not suppressing the volatilization of the pyridine impurity.
    

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Pyridin-3-ylmethyl)piperidin-4-ol

This guide outlines the authoritative disposal procedures for 4-(Pyridin-3-ylmethyl)piperidin-4-ol (and its common dihydrochloride salt form).[1] It is designed for researchers and safety officers requiring immediate, co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal procedures for 4-(Pyridin-3-ylmethyl)piperidin-4-ol (and its common dihydrochloride salt form).[1] It is designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded operational protocols.

[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the specific form of the compound (Free Base vs. Salt), as this dictates the waste stream classification (Halogenated vs. Non-Halogenated).

PropertySpecification
Chemical Name 4-(Pyridin-3-ylmethyl)piperidin-4-ol
Common Salt Form Dihydrochloride (2HCl)
CAS Number 1021205-21-9 (Dihydrochloride); Verify specific lot for Free Base
Molecular Formula C₁₁H₁₆N₂O (Free Base) / C₁₁H₁₈Cl₂N₂O (2HCl Salt)
Functional Groups Pyridine (Aromatic Base), Piperidine (Secondary Amine), Alcohol (Polar)
GHS Hazards Danger: Causes severe skin burns/eye damage (H314).[1][2][3][4][5] Harmful if swallowed (H302).[5][6]
Reactivity Incompatible with strong oxidizing agents and strong acids.[5] Hygroscopic.
Core Directive: Waste Stream Segregation

Effective disposal relies on correct segregation at the source. This compound contains two nitrogenous basic centers.

  • If Dihydrochloride Salt: Must be treated as Halogenated Organic Waste due to the chloride content.

  • If Free Base: Treat as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

Disposal Decision Tree

The following logic gate ensures you select the correct waste stream, preventing costly cross-contamination charges or safety violations.

Disposal_Decision_Tree Start Identify Chemical Form Check_Salt Is it a Salt? (e.g., Dihydrochloride) Start->Check_Salt Yes_Salt Yes (Contains Cl/Br) Check_Salt->Yes_Salt HCl / HBr salts No_Salt No (Free Base) Check_Salt->No_Salt Pure C, H, N, O Solvent_Check Is it dissolved in solvent? Yes_Salt->Solvent_Check Solid_Waste Solid Waste Bin (Double Bagged, Taped) Yes_Salt->Solid_Waste Solid State (Powder) No_Salt->Solvent_Check No_Salt->Solid_Waste Solid State (Powder) Stream_Halo STREAM A: Halogenated Organic Waste (High Temp Incineration) Solvent_Check->Stream_Halo Dissolved in DCM/Chloroform Stream_NonHalo STREAM B: Non-Halogenated Organic Waste (Standard Incineration) Solvent_Check->Stream_NonHalo Dissolved in MeOH/EtOH/DMSO Solid_Waste->Stream_Halo If Salt (Label 'Halogenated') Solid_Waste->Stream_NonHalo If Free Base

Figure 1: Decision logic for segregating 4-(Pyridin-3-ylmethyl)piperidin-4-ol waste based on chemical form and solvent matrix.

Operational Procedures
A. Solid Waste Disposal (Stockpile/Expired Solids)

Objective: Containment of dust and prevention of leachate.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to corrosivity), safety goggles, lab coat, and N95 dust mask or fume hood operation.

  • Containerization:

    • Place the original container directly into a clear, chemically resistant plastic bag (polyethylene).

    • If the original container is damaged, transfer the solid into a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Do not use metal containers as the amine/salt may corrode them.

  • Labeling:

    • Attach a hazardous waste tag.[7]

    • Mandatory Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Corrosive."

    • Constituent Note: If 2HCl salt, explicitly write "Contains Chlorides."

  • Storage: Store in the Solid Waste accumulation area inside a secondary containment bin designated for "Toxic/Basic Solids."

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Objective: Prevent exothermic reactions and volatile release.

  • Compatibility Check: Ensure the liquid waste container does not contain strong acids (e.g., Sulfuric, Nitric). Mixing this basic piperidine derivative with strong acids will generate significant heat and potentially toxic vapors.

  • Solvent Selection:

    • Dissolve residues in combustible solvents like Methanol or Ethanol to facilitate incineration.

  • Transfer:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

    • Rinse: Triple rinse the empty reaction vessel with a small amount of solvent and add the rinsate to the waste container.

  • Cap & Vent: Cap the container tightly immediately after use. Do not leave funnels in open carboys.

C. Spill Response Protocol

Scenario: 5g - 100g powder spill on bench or floor.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Upgrade: Wear a half-face respirator with organic vapor/acid gas cartridges if dust is airborne.[1]

  • Neutralization/Absorption:

    • Do not use water initially (creates a corrosive basic solution that spreads).

    • Cover the spill with a dry absorbent (Vermiculite, Sand, or specialized Basic Neutralizer pads).

    • If the spill is a solution, apply an absorbent dam around the perimeter first.

  • Cleanup:

    • Sweep up the absorbent/chemical mixture using a plastic dustpan and brush.

    • Place debris into a heavy-duty plastic bag.

    • Wipe the surface with a dilute acetic acid solution (vinegar) or Citranox to neutralize residual base, followed by water.

  • Disposal: Label the bag as "Spill Debris: 4-(Pyridin-3-ylmethyl)piperidin-4-ol" and dispose of as hazardous solid waste.

Regulatory Compliance & Technical Rationale
RCRA Classification (USA)

While 4-(Pyridin-3-ylmethyl)piperidin-4-ol is not explicitly P-listed or U-listed, it triggers the following characteristics:

  • Characteristic of Corrosivity (D002): Aqueous solutions may have a pH > 12.5.

  • Toxicity: Due to the pyridine moiety, it must be treated as toxic.[7] Pyridine itself is a D038 waste; derivatives should be managed with equal caution to prevent environmental leaching.

Incineration Standards

The only acceptable final disposal method is High-Temperature Incineration in a facility equipped with a secondary combustion chamber and gas scrubber.[1]

  • Why? The nitrogen atoms in the pyridine and piperidine rings can generate Nitrogen Oxides (NOx) during combustion. The scrubber is essential to capture these gases.

  • Halogen Note: If disposing of the dihydrochloride salt, the incinerator must be rated for halogenated waste to capture the generated HCl gas.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79341, Piperidin-4-ol. (General piperidine handling). [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-ylmethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-ylmethyl)piperidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.